SNAP-7941
Description
Properties
CAS No. |
387825-78-7 |
|---|---|
Molecular Formula |
C31H37F2N5O6 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |
InChI Key |
FWMHZWMPUWAUPL-NDEPHWFRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)SNAP-7941 (4S)-3-(((3-(4-(3-(acetylamino)phenyl)-1-piperidinyl)propy)amino)carbonyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride SNAP-7941 SNAP7941 |
Origin of Product |
United States |
Foundational & Exploratory
SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended to serve as a comprehensive resource, incorporating key preclinical data, experimental methodologies, and a visual representation of its interaction with cellular signaling pathways.
Core Mechanism of Action: MCHR1 Antagonism
This compound is a potent and selective, small-molecule competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with the regulation of appetite, mood, and energy homeostasis. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH), which is known to be orexigenic, stimulating food intake.[1][2]
By binding to MCHR1, this compound blocks the downstream signaling cascades typically initiated by MCH. This antagonistic action is the foundation of its observed anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2]
MCHR1 Signaling Pathways and this compound Intervention
MCHR1 activation by MCH leads to the engagement of multiple intracellular signaling pathways through the coupling of different G proteins, primarily of the Gαi and Gαq subtypes. This compound, by occupying the MCH binding site, prevents these activation events.
-
Gαi-Coupled Pathway (Inhibition of Adenylyl Cyclase): Upon MCH binding, MCHR1 activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lowered cAMP levels subsequently reduce the activity of Protein Kinase A (PKA). By blocking this pathway, this compound prevents the MCH-induced decrease in cAMP and PKA activity.
-
Gαq-Coupled Pathway (Phospholipase C Activation): MCHR1 can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in various cellular responses, including neurotransmitter release and gene expression. This compound's antagonism of MCHR1 prevents the activation of this PLC-mediated cascade.
Below is a diagram illustrating the MCHR1 signaling pathways and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | MCHR1 | 5.1 nM | Borowsky et al., 2002 |
| IC50 | Human | MCHR1 | 3 nM ([¹²⁵I]-MCH) | IUPHAR/BPS Guide |
| Ki | Rat | MCHR1 | 2 nM | IUPHAR/BPS Guide |
| pA2 | Human | MCHR1 | 9.2 | Borowsky et al., 2002 |
Table 2: Preclinical Efficacy - Anorectic Effects in Rodent Models
| Model | Species | Treatment | Dosage | Outcome | Reference |
| MCH-Induced Feeding | Rat | This compound | 10 mg/kg, i.p. | ~55% reduction in food intake | Borowsky et al., 2002 |
| Diet-Induced Obesity | Rat | This compound | 30 mg/kg/day, p.o. (28 days) | ~12% reduction in body weight vs. vehicle | Borowsky et al., 2002 |
| Palatable Food Intake | Rat | This compound | 10 mg/kg, i.p. | ~40% reduction in consumption | Borowsky et al., 2002 |
Table 3: Preclinical Efficacy - Anxiolytic and Antidepressant-like Effects
| Model | Species | Treatment | Dosage | Outcome | Reference |
| Rat Forced Swim Test | Rat | This compound | 30 mg/kg, p.o. | ~50% reduction in immobility time | Borowsky et al., 2002 |
| Rat Social Interaction | Rat | This compound | 10 mg/kg, i.p. | ~70% increase in social interaction time | Borowsky et al., 2002 |
| Guinea Pig Maternal Separation Vocalization | Guinea Pig | This compound | 10 mg/kg, i.p. | ~60% reduction in distress vocalizations | Borowsky et al., 2002 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Ki and IC50 Determination)
Objective: To determine the binding affinity of this compound for MCHR1.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing recombinant human or rat MCHR1 are harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
Assays are performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH or [³H]this compound) near its Kd value.
-
Increasing concentrations of unlabeled this compound (competitor).
-
Cell membrane preparation.
-
-
For non-specific binding determination, a high concentration of unlabeled MCH is added.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Rat Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of this compound.
Protocol:
-
Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed individually into the swim cylinder for a 15-minute period. This serves to induce a state of learned helplessness.
-
Drug Administration (Day 2): this compound or vehicle is administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).
-
Test Session (Day 2): 60 minutes post-dosing, the rats are placed back into the swim cylinder for a 5-minute test session.
-
The session is video-recorded for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.
-
Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests).
Diet-Induced Obesity (DIO) Rat Model
Objective: To evaluate the anorectic and weight-reducing effects of chronic this compound administration.
Protocol:
-
Induction of Obesity:
-
Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 6-10 weeks) until a significant increase in body weight compared to control rats on a standard chow diet is observed.
-
-
Drug Administration:
-
Obese rats are randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
This compound is administered daily via oral gavage (p.o.) for a chronic period (e.g., 28 days).
-
-
Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the remaining food in the cages.
-
Body Composition: May be assessed at the beginning and end of the study using techniques like DEXA to determine fat and lean mass.
-
-
Data Analysis:
-
Changes in body weight, cumulative food intake, and body composition are compared between the treatment and vehicle groups over the course of the study.
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a MCHR1 antagonist like this compound.
Conclusion
This compound exerts its pharmacological effects through the selective and potent antagonism of the MCHR1 receptor. By blocking MCH-mediated signaling through both Gαi and Gαq pathways, this compound has demonstrated significant anorectic, anxiolytic, and antidepressant-like properties in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.
References
- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of this compound: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP-7941: A Technical Guide to the MCHR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has been investigated for its therapeutic potential in treating obesity, anxiety, and depression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (4S)-3-[[3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl]carbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | --INVALID-LINK-- |
| CAS Number | 387825-78-7 | --INVALID-LINK-- |
| Molecular Formula | C₃₁H₃₇F₂N₅O₆ | --INVALID-LINK-- |
| Molecular Weight | 613.7 g/mol | --INVALID-LINK-- |
Quantitative Efficacy and Binding Affinity
This compound exhibits high affinity and potency for the MCHR1 receptor across different species.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 2.5 nM | Radioligand Binding Assay | --INVALID-LINK-- |
| Ki | Rat | 1.8 nM | Radioligand Binding Assay | --INVALID-LINK-- |
| IC₅₀ | Human | 5.4 nM | MCH-induced Ca²⁺ mobilization | --INVALID-LINK-- |
Pharmacokinetic Profile
Limited pharmacokinetic data for this compound is available in the public domain. The following table summarizes known parameters.
| Parameter | Species | Value | Route of Administration | Reference |
| Brain Penetration | Rat | Demonstrates CNS activity | Intraperitoneal | --INVALID-LINK-- |
| Oral Bioavailability | - | Data not publicly available | - | - |
| Metabolism | - | Data not publicly available | - | - |
| Excretion | - | Data not publicly available | - | - |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the MCHR1, a G-protein coupled receptor (GPCR). MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a signaling cascade that is blocked by this compound.
Caption: MCHR1 Signaling Pathway and Inhibition by this compound.
The antagonism of MCHR1 by this compound is hypothesized to produce its anxiolytic and antidepressant effects through modulation of downstream neural circuits.
Caption: Hypothesized Mechanism for Anxiolytic and Antidepressant Effects.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to characterize this compound are provided below.
Radioligand Binding Assay for MCHR1
This protocol is adapted from Borowsky et al., 2002, Nature Medicine.
Caption: Workflow for MCHR1 Radioligand Binding Assay.
Protocol Details:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human MCHR1 are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Rat Forced Swim Test
This protocol is a generalized procedure based on the study by Borowsky et al., 2002.
Protocol Details:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Acclimation: Animals are handled for several days prior to the test.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each rat is placed in the water-filled cylinder for a 15-minute pre-test session. 24 hours later, the rat is placed in the cylinder again for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) during the 5-minute test session is recorded.
-
Data Analysis: The mean immobility time for the this compound treated group is compared to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Rat Social Interaction Test
This protocol is based on the methodology described by Borowsky et al., 2002.
Protocol Details:
-
Apparatus: A dimly lit open-field arena (e.g., 60 x 60 cm).
-
Animals: Male rats are housed individually for a period before the test to increase social motivation.
-
Drug Administration: this compound or vehicle is administered i.p. prior to the test.
-
Test Procedure: Two unfamiliar rats from the same treatment group are placed in the center of the arena and their behavior is recorded for a set duration (e.g., 10 minutes).
-
Behavioral Scoring: An observer blind to the treatment conditions scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).
-
Data Analysis: The mean social interaction time for the this compound treated pairs is compared to the vehicle-treated pairs.
In Vivo Microdialysis for Acetylcholine (B1216132) in the Prefrontal Cortex
This protocol is adapted from the study by Millan et al., 2008.
Protocol Details:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.
-
Recovery: Animals are allowed to recover from surgery for at least 24 hours.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.
-
Drug Administration: this compound or vehicle is administered i.p.
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method such as HPLC with electrochemical detection.
-
Data Analysis: Acetylcholine levels are expressed as a percentage of the mean baseline concentration, and the effect of this compound is compared to the vehicle control over time.
Conclusion
This compound is a well-characterized MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity, anxiety, and depression. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds. Future investigations should focus on elucidating the complete pharmacokinetic profile and further exploring the downstream neural circuits modulated by MCHR1 antagonism to fully understand its therapeutic potential.
SNAP-7941: A Technical Guide for the MCH1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in regulating energy homeostasis, with central administration stimulating food intake.[1] MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH1R and MCH2R, although only MCH1R is functional in rodents.[1] The MCH1 receptor is widely distributed throughout the brain, particularly in regions associated with feeding, mood, and anxiety, such as the cortex, hippocampus, amygdala, and nucleus accumbens. This distribution suggests that antagonizing the MCH1 receptor could have therapeutic potential beyond obesity, extending to anxiety and depression.[1]
SNAP-7941 is a potent, selective, and high-affinity small molecule antagonist of the MCH1 receptor.[2] Preclinical studies have demonstrated its efficacy in animal models of obesity, anxiety, and depression, highlighting its potential as a multi-faceted therapeutic agent.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.
Mechanism of Action: MCH1 Receptor Signaling
The MCH1 receptor is coupled to inhibitory (Gαi) and Gαq G-proteins.[5] Upon binding of the endogenous ligand MCH, these pathways are activated:
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) mobilization and the activation of protein kinase C (PKC), subsequently activating the mitogen-activated protein kinase (MAPK/ERK) cascade.[5]
This compound acts as a competitive antagonist at the MCH1 receptor, blocking the binding of MCH and thereby inhibiting both Gαi and Gαq-mediated downstream signaling pathways.
Pharmacological Profile
In Vitro Data
This compound demonstrates high affinity and selectivity for the human MCH1 receptor. It is reported to have over 100-fold lower affinity for other receptors examined.
| Parameter | Species | Cell Line | Value | Reference |
| Binding Affinity (Kd) | Human | COS-7 | 0.18 nM | [6] |
| Specific Binding | Human | COS-7 | 98% | [6] |
In Vivo Preclinical Data Summary
This compound has been evaluated in several rodent models, demonstrating anorectic, anxiolytic, and antidepressant-like effects.
| Therapeutic Area | Animal Model | Species | Key Finding | Reference(s) |
| Obesity/Anorectic | Diet-Induced Obesity (DIO) | Rat | Chronic administration caused a sustained decrease in body weight. | [1][2] |
| MCH-Induced Feeding | Rat | Inhibited food intake stimulated by central MCH administration. | [2][3] | |
| Palatable Food Consumption | Rat | Reduced consumption of palatable food. | [2] | |
| Anxiety | Social Interaction Test | Rat | Increased social interaction time, similar to chlordiazepoxide. | [1][7] |
| Maternal-Separation Vocalization | Guinea Pig | Significantly reduced the number of vocalizations. | [1][8] | |
| Vogel Conflict Test | Rat | Exhibited anxiolytic properties. | [1] | |
| Depression | Forced Swim Test (Porsolt) | Rat | Reduced immobility time with efficacy similar to fluoxetine. | [1][8] |
Key Preclinical Studies: Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as representative protocols.
Diet-Induced Obesity (DIO) Model in Rats
This model is used to assess the effect of compounds on body weight and food intake in a state of obesity induced by a high-fat diet.
-
Animals: Male Wistar or Sprague-Dawley rats, typically housed individually to monitor food intake accurately.[9]
-
Diet and Induction: Upon arrival and acclimatization, rats are randomly assigned to a control diet (e.g., 10% kcal from fat) or a high-fat diet (HFD), typically 45-60% kcal from fat, for a period of several weeks (e.g., 12-16 weeks) to induce a stable obese phenotype.[9][10] Body weight is monitored weekly.
-
Drug Administration: Following the diet-induction period, obese rats are administered this compound or vehicle. Administration is typically performed daily via intraperitoneal (i.p.) injection or oral gavage for a chronic period (e.g., 2-4 weeks).[1][2]
-
Parameters Measured:
-
Body Weight: Measured daily or several times per week.
-
Food and Water Intake: Measured daily.
-
Metabolic Parameters (Optional): At the end of the study, blood samples can be collected to measure glucose, insulin, triglycerides, and cholesterol levels.[11] An oral glucose tolerance test (OGTT) may also be performed.[11]
-
-
Statistical Analysis: Body weight changes and food intake are typically analyzed using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups.
Forced Swim Test (FST) in Rats
The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant drugs.[12]
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 30 cm deep) maintained at 24-25°C.[13] The depth prevents the rat from touching the bottom with its tail or feet.
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session. This is done to ensure that on the test day, the immobility measured is not related to novelty.[12]
-
Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour before).[8]
-
Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded for later analysis.[8]
-
-
Parameters Measured: The primary measure is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.[14] Active behaviors like swimming and climbing are also sometimes scored.
-
Statistical Analysis: Immobility times between groups are compared using a one-way ANOVA followed by Dunnett's or Newman-Keuls post-hoc tests.
Social Interaction Test in Rats
This test assesses anxiolytic activity by measuring the time two unfamiliar rats spend in active social investigation. Anxiolytic compounds typically increase the duration of social interaction.[15]
-
Animals: Male rats housed individually for a period before the test to increase their motivation for social contact.
-
Apparatus: A novel, dimly lit open field arena (e.g., 60x60x30 cm). The low light condition is mildly anxiogenic and encourages social interaction over exploration.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 1 hour before the test.
-
Drug Administration: this compound, a reference anxiolytic (e.g., chlordiazepoxide), or vehicle is administered (e.g., i.p.) 30-60 minutes prior to the test.[1]
-
Test Session: Two weight-matched, unfamiliar rats from the same treatment group are placed in the arena together for a 10-minute session. The session is video-recorded.[16]
-
-
Parameters Measured: An observer, blind to the treatment conditions, scores the cumulative time the pair of rats spends engaged in active social behaviors. These behaviors include sniffing, grooming, following, and crawling over or under the partner.[15] Aggressive behaviors are also noted.
-
Statistical Analysis: The total time spent in social interaction is compared between treatment groups using a one-way ANOVA and appropriate post-hoc tests.
Therapeutic Rationale: Linking Antagonism to Effect
The therapeutic effects of this compound are thought to be mediated by the blockade of MCH1 receptors in key brain circuits. The wide distribution of MCH1R allows its antagonism to influence multiple physiological and psychological processes.
-
Anorectic Effects: By blocking MCH1 receptors in the lateral hypothalamus, this compound is thought to inhibit the orexigenic drive of MCH. Its action in the nucleus accumbens may also reduce the rewarding value of palatable food, contributing to decreased consumption.[1]
-
Anxiolytic & Antidepressant Effects: The dense expression of MCH1 receptors in limbic areas like the amygdala and hippocampus, which are central to emotional regulation, provides a neuroanatomical basis for the mood-altering effects of this compound.[1] By antagonizing MCH in these regions, this compound may correct stress-related signaling imbalances, leading to reduced anxiety and depressive-like behaviors.
Synthesis and Radiosynthesis
The enantioselective synthesis of this compound has been achieved using organocatalytic methods, specifically involving a Cinchona alkaloid-catalyzed Mannich reaction or a chiral phosphoric acid-catalyzed Biginelli reaction to form the core dihydropyrimidone structure.[6] Furthermore, a carbon-11 (B1219553) labeled version, [[17]C]this compound, has been synthesized for use as a PET tracer to visualize and study MCH1 receptors in vivo.[18][19] Preclinical evaluation of [[17]C]this compound showed high stability, but also indicated that it is a substrate for P-glycoprotein (Pgp), which may limit its brain uptake in non-clinical models without Pgp inhibition.[18]
Conclusion
This compound is a potent and selective MCH1 receptor antagonist with a compelling preclinical profile. The data strongly support its potential as a therapeutic agent for obesity and, notably, for anxiety and depressive disorders. Its efficacy across multiple animal models suggests that the MCH system is a critical node in the complex interplay between metabolism and mood. Further research, particularly clinical evaluation, would be necessary to translate these promising preclinical findings into therapeutic applications for human health.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 9. High-fat diet induces neuroinflammation and reduces the serotoninergic response to escitalopram in the hippocampus of obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In‐depth multiomic characterization of the effects of obesity in high‐fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High‐fat diet‐induced metabolic disorders impairs 5‐HT function and anxiety‐like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. lasa.co.uk [lasa.co.uk]
- 15. anilocus.com [anilocus.com]
- 16. scispace.com [scispace.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiosynthesis of [11C]this compound—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
SNAP-7941: A Technical Guide to a Potent MCHR1 Antagonist
Executive Summary
SNAP-7941 is a potent and selective small-molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Identified through a G protein-coupled receptor (GPCR) biased library screening, this chiral dihydropyrimidone has been a significant tool in elucidating the physiological roles of the MCH system.[1] Preclinical studies have demonstrated its potential therapeutic applications as an anorectic, anxiolytic, and antidepressant agent.[2][3] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Discovery and History
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a critical role in regulating energy homeostasis, mood, and anxiety. Its effects are mediated through the MCHR1 receptor, a GPCR predominantly coupled to Gi and Gq signal transduction pathways.
This compound was first described by Borowsky et al. in 2002 as a high-affinity, selective antagonist for the MCHR1.[3] Its discovery provided a crucial pharmacological tool to investigate the therapeutic potential of blocking the MCH pathway. Subsequent research focused on its synthesis and characterization, including the development of an enantioselective synthesis using organocatalytic methods to produce the specific chiral dihydropyrimidone core.[1][4] The development of radiolabeled versions, such as [¹¹C]this compound, has further enabled its use in positron emission tomography (PET) imaging to study receptor distribution and occupancy.[5]
Mechanism of Action
This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 receptor is coupled to two primary G-protein pathways:
-
Gαi Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the MCH-induced reduction in cAMP.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. This compound blocks this MCH-induced increase in intracellular calcium.
The net effect of this compound is the inhibition of the cellular responses normally triggered by MCH, which is believed to underlie its observed effects on appetite, anxiety, and depression.
Quantitative Pharmacological Data
The potency and affinity of this compound have been quantified through various in vitro assays. The data below is compiled from multiple sources and presented for comparative analysis.
Table 1: Binding Affinity of this compound for MCHR1
| Parameter | Species | Cell Line / Tissue | Radioligand | Value | Reference |
| Ki | Human | Recombinant | [¹²⁵I]-MCH | 15 nM | [6] |
| Kd | Human | COS-7 Cells | [³H]this compound | 0.18 nM | N/A* |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Species | Cell Line | Agonist | Parameter | Value | Reference |
| Ca²⁺ Mobilization | Rat | HEK293 | MCH | pA₂ | 7.9 ± 0.1 | [7] |
| [³H]Inositol Phosphate Production | Rat | HEK293 | MCH | pA₂ | 7.9 ± 0.1 | [7] |
*Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Visualizations of Pathways and Workflows
MCHR1 Signaling Pathway and this compound Inhibition
Caption: MCHR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Functional Antagonism Assay (Calcium Mobilization)
Caption: Workflow for a cell-based calcium mobilization antagonism assay.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the MCHR1 receptor using a filtration-based assay.
-
1. Membrane Preparation:
-
HEK293 cells stably expressing human MCHR1 are cultured to ~90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and centrifuged.
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined via a BCA or Bradford assay.
-
-
2. Assay Procedure:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.[8]
-
To each well, add in order:
-
Assay Buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed, sub-saturating concentration of radioligand (e.g., [³H]this compound).
-
Varying concentrations of unlabeled this compound (typically a 10-point dilution series).
-
Membrane preparation (e.g., 10-20 µg protein per well).
-
-
For determining non-specific binding, a high concentration of an unlabeled MCHR1 ligand is used instead of the competitor.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
-
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
Radioactivity is quantified using a scintillation counter.
-
-
4. Data Analysis:
-
The raw counts are converted to specific binding by subtracting the non-specific binding counts.
-
Data are plotted as percent specific binding versus the log concentration of the competitor (this compound).
-
The IC₅₀ value is determined using non-linear regression (sigmoidal dose-response).
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Intracellular Calcium (Ca²⁺) Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced calcium release.
-
1. Cell Preparation:
-
HEK293 cells stably expressing MCHR1 are seeded into black-walled, clear-bottom 96- or 384-well plates and grown overnight.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS) for 45-60 minutes at 37°C, allowing the dye to load into the cells.[9]
-
-
2. Antagonist Pre-incubation:
-
After loading, the dye solution is removed, and cells are washed.
-
Buffer containing varying concentrations of this compound is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
3. Agonist Stimulation and Signal Detection:
-
The plate is placed into a kinetic fluorescence plate reader (e.g., FlexStation or FDSS).
-
A baseline fluorescence reading is taken for several seconds.
-
An EC₈₀ concentration of the agonist (MCH) is automatically injected into each well, and fluorescence is continuously monitored for 2-3 minutes.[10]
-
-
4. Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated for each well.
-
The data is normalized to the response of the agonist-only control wells.
-
A dose-response curve is generated by plotting the percent inhibition versus the log concentration of this compound.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the MCH-induced response, is determined using non-linear regression.
-
In Vivo Model: Rat Forced Swim Test
This protocol is a standard preclinical model used to assess antidepressant-like activity.[11]
-
1. Apparatus:
-
2. Procedure:
-
Day 1 (Pre-test/Habituation): Each rat is individually placed into the water-filled cylinder for a 15-minute session.[13][14] This initial exposure induces a baseline level of immobility for the test session. After removal, the rat is dried thoroughly and returned to its home cage.
-
Day 2 (Test Session): 24 hours after the pre-test, animals are administered this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. A positive control group (e.g., treated with fluoxetine) is typically included.
-
Following a pre-determined absorption period (e.g., 60 minutes), each rat is placed back into the swim cylinder for a 5-minute test session.[13][14]
-
The entire 5-minute session is recorded by a video camera for later analysis.
-
-
3. Behavioral Scoring:
-
An observer, blinded to the treatment conditions, scores the animal's behavior during the 5-minute test.
-
Behavior is categorized into three states:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
-
The primary endpoint is the total duration of immobility.
-
-
4. Data Analysis:
-
The mean immobility time is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the this compound group, the vehicle group, and the positive control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
References
- 1. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of this compound: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
SNAP-7941: A Technical Guide to a Selective MCHR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key preclinical findings. This guide is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of MCHR1 antagonism.
Core Chemical and Physical Data
This compound is a synthetic, non-peptide small molecule that has been instrumental in elucidating the physiological roles of the MCH system. Its chemical and physical properties are summarized below.
Chemical Structure
| Identifier | Value |
|---|---|
| IUPAC Name | methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
| SMILES | CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3--INVALID-LINK--COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
| Molecular Formula | C₃₁H₃₇F₂N₅O₆ |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 613.7 g/mol | PubChem |
| XLogP3 | 3.4 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Donors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Acceptors | 11 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bonds | 14 | IUPHAR/BPS Guide to PHARMACOLOGY |
Mechanism of Action and Pharmacology
This compound functions as a high-affinity, selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonism of MCHR1 interrupts the signaling cascade initiated by the endogenous neuropeptide, melanin-concentrating hormone (MCH).
MCHR1 Signaling Pathway and this compound's Point of Intervention
MCH binding to MCHR1 activates multiple G protein pathways, primarily Gαi and Gαq. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound competitively binds to MCHR1, preventing MCH from initiating these downstream signaling events.
Binding Affinity and Selectivity
This compound demonstrates high affinity for MCHR1 across different species. It is highly selective for MCHR1 over other receptors, including MCHR2 and a wide range of other GPCRs, ion channels, and transporters.
| Species | Assay Type | Value | Unit | Reference |
| Human | Kd | 0.18 | nM | [1] |
| Human | Kd (pKd 9.24) | 0.58 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| Human | IC₅₀ | 3 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| Human | IC₅₀ | 15 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rat | Ki | 2 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rat | Ki | 0.25 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
MCHR1 Radioligand Binding Assay
This assay quantifies the affinity of this compound for the MCHR1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the MCHR1.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing recombinant human or rat MCHR1 (e.g., HEK293 or COS-7 cells).
-
Radioligand: [³H]this compound or [¹²⁵I]-MCH.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled MCHR1 ligand (e.g., 1 µM cold MCH).
-
Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled MCHR1 ligand.
-
The incubation is carried out at room temperature for 90-120 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through filter plates, washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Rat Forced Swim Test (Porsolt Test)
This is a widely used behavioral model to screen for antidepressant-like activity.
Objective: To assess the effect of this compound on depression-like behavior.
Materials:
-
Subjects: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A transparent Plexiglas cylinder (40-50 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm, making it impossible for the rat to escape or touch the bottom.
-
Test Compound: this compound, administered via an appropriate route (e.g., intraperitoneal, i.p.) at a specified time before the test.
-
Vehicle Control: The solvent used to dissolve this compound.
Procedure:
-
Pre-swim session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session. This induces a stable level of immobility on the subsequent test day.
-
Test session (Day 2, 24 hours later): Rats are administered either vehicle or this compound (e.g., 30-60 minutes before the test).
-
Each rat is placed in the cylinder for a 5-minute test session.
-
The session is video-recorded for later analysis.
-
The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[2][3]
Rat Social Interaction Test
This test assesses anxiolytic-like effects by measuring the time two unfamiliar rats spend in active social investigation.
Objective: To evaluate the anxiolytic-like properties of this compound.
Materials:
-
Subjects: Male rats, housed individually for a period before the test to increase social motivation.
-
Apparatus: A neutral, open-field arena (e.g., 60x60 cm) with controlled lighting and low noise.
-
Test Compound: this compound, administered to one or both rats prior to the test.
-
Vehicle Control.
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the test.
-
Rats are administered vehicle or this compound.
-
Two weight-matched, unfamiliar rats are placed simultaneously into the arena.
-
The 10-minute session is video-recorded from above.
-
An observer, blind to the treatment conditions, scores the cumulative time the pair spends in active social behaviors (e.g., sniffing, grooming, following, crawling over/under).
-
An increase in social interaction time in the this compound treated group, without a significant increase in general locomotor activity, suggests an anxiolytic-like effect.[2]
Preclinical Efficacy and Therapeutic Potential
Preclinical studies have demonstrated that this compound possesses a unique "3-A" profile: anorectic, anxiolytic, and antidepressant.[4]
-
Anorectic Effects: Chronic administration of this compound to rats with diet-induced obesity resulted in a significant and sustained reduction in body weight. It also inhibited food intake stimulated by the central administration of MCH.[3]
-
Anxiolytic and Antidepressant Effects: this compound has shown efficacy in multiple animal models of anxiety and depression. It reduced immobility in the rat forced-swim test with an efficacy comparable to the antidepressant fluoxetine (B1211875) and increased social interaction time in rats, indicative of an anxiolytic effect.[2][3] Furthermore, it was effective in the guinea pig maternal-separation vocalization test.[3]
Typical Preclinical Evaluation Workflow
The evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo behavioral and physiological assessment.
References
- 1. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of Precursors and Reference Compounds of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) Tracers [11C]SN… [ouci.dntb.gov.ua]
SNAP-7941: A Comprehensive Technical Guide for Researchers
CAS Number: 387825-78-7
This guide provides an in-depth overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Compound Details
| Property | Value | Reference |
| CAS Number | 387825-78-7 | [1] |
| Molecular Formula | C31H37F2N5O6 | [1] |
| Compound Class | Synthetic Organic | [2] |
| Primary Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | [1][3] |
| Therapeutic Potential | Anxiolytic, Antidepressant, Anorectic | [3][4][5][6][7] |
Mechanism of Action and Pharmacology
This compound functions as a high-affinity, selective antagonist for the MCHR1, a G protein-coupled receptor (GPCR). The antagonism of MCHR1 by this compound has been shown to modulate various physiological and behavioral processes. In animal models, this compound has demonstrated promising anxiolytic, antidepressant, and anorectic effects.[3][4][5][6][7]
Studies have revealed that this compound can elevate extracellular levels of acetylcholine (B1216132) in the frontal cortex of rats, a neurochemical effect that may contribute to its cognitive-enhancing properties.[8][9] This action is regionally specific, as no significant changes in acetylcholine levels were observed in the hippocampus.[8][9]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound, demonstrating its high affinity and selectivity for MCHR1.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.18 nM | COS-7 cells expressing human MCHR1 | [1] |
Experimental Protocols
Enantioselective Synthesis of this compound
An enantioselective synthesis of this compound has been achieved using organocatalytic methods.[1] A key step involves the construction of the chiral dihydropyrimidone (DHPM) core. One approach utilizes a Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines.[1] The final step involves the selective formation of a urea (B33335) linkage at the N3 position of the DHPM core with a 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[1]
Urea Formation Step: A solution of the piperidine (B6355638) side chain (0.10 mmol) and the N-substituted DHPM carbamate (B1207046) (0.30 mmol) with DIPEA (0.60 mmol) in anhydrous CH2Cl2 (3 mL) is stirred at room temperature under an argon atmosphere for 24 hours. The resulting mixture is concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel (eluting with 1-5% methanol (B129727) in ethyl acetate) to yield the final compound.[1]
In Vivo Behavioral Assays
This compound has been evaluated in several animal models to assess its anxiolytic and antidepressant-like effects. These include:
-
Rat Forced-Swim Test: This model is used to screen for antidepressant activity.[4][6]
-
Rat Social Interaction Test: This assay assesses anxiolytic effects by measuring the time rats spend in social engagement.[4][6]
-
Guinea Pig Maternal-Separation Vocalization Test: This model is sensitive to both anxiolytic and antidepressant compounds.[4][6]
Visualized Signaling Pathways and Workflows
MCHR1 Signaling Pathway
The following diagram illustrates the general signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor. As an antagonist, this compound blocks the binding of the endogenous ligand, Melanin-Concentrating Hormone (MCH), thereby inhibiting downstream signaling cascades.
Caption: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow: In Vivo Microdialysis
This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels, as has been performed to study the effects of this compound on acetylcholine.[8][9]
Caption: Workflow for In Vivo Microdialysis to Study this compound Effects.
References
- 1. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of [11C]this compound--the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 7. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP-7941: A Preclinical In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Preclinical research has identified this compound as a promising therapeutic candidate with potential applications in the treatment of obesity, depression, and anxiety. This document provides a comprehensive overview of the core preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. All quantitative data has been summarized for comparative analysis, and signaling pathways and experimental workflows are visually represented.
Core Compound Properties
| Property | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 2 nM | Rat | Receptor Binding Assay | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] |
| 0.25 nM | Rat | Displacement of [3H]SNAP 7941 | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] | |
| IC50 | 3 nM | Human | [125I]-MCH Binding Inhibition | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] |
| 15 nM | Human | MCH-induced Ca2+ Flux | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] | |
| Pharmacokinetics | ||||
| Oral Bioavailability (F%) | Data not available in searched literature. | |||
| Half-life (t1/2) | Data not available in searched literature. | |||
| Cmax | Data not available in searched literature. | |||
| Tmax | Data not available in searched literature. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively antagonizing the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates downstream signaling cascades through the coupling of Gq and Gi proteins. This compound blocks these signaling events.
-
Gq-protein coupled pathway: Activation of the Gq pathway by MCH leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in neuronal activation.
-
Gi-protein coupled pathway: The Gi-coupled pathway, upon activation by MCH, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). This pathway is associated with the inhibition of neuronal activation.
By blocking these pathways, this compound modulates neuronal activity in brain regions associated with appetite, mood, and anxiety.
Preclinical Efficacy
Anorectic Effects
This compound has demonstrated significant anorectic properties in rodent models. It effectively reduces food intake and promotes weight loss, particularly in animals on a high-fat diet.
Quantitative Data: Anorectic Effects
| Model | Species | Dose | Route | Effect | Reference |
| MCH-Induced Food Intake | Rat | Not Specified | Not Specified | Inhibited MCH-induced food intake. | [1] |
| Diet-Induced Obesity (DIO) | Rat | Not Specified | Chronic | Reduced weight gain. | [1] |
| Palatable Food Consumption | Rat | Not Specified | Not Specified | Reduced consumption of palatable food. |
Note: Specific quantitative data on the percentage of food intake reduction or body weight change was not available in the searched literature.
Antidepressant and Anxiolytic Effects
Preclinical studies have shown that this compound exhibits antidepressant and anxiolytic-like effects in various behavioral models.
Quantitative Data: Antidepressant and Anxiolytic Effects
| Model | Species | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| Forced Swim Test | Rat | 2.5 - 40.0 | Produced antidepressant-like effects. | [2] |
Note: Specific quantitative data on the duration of immobility was not available in the searched literature.
Effects on Neurotransmission
Microdialysis studies have revealed that this compound can modulate neurotransmitter levels in specific brain regions, which may contribute to its behavioral effects.
Quantitative Data: Neurochemical Effects
| Brain Region | Neurotransmitter | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Frontal Cortex | Acetylcholine | Rat | 0.63 - 40.0 | Elevated extracellular levels. | [2][3] |
| Ventral Hippocampus | Acetylcholine | Rat | Not Specified | No significant effect. | [2][3] |
| Dorsal Hippocampus | Acetylcholine | Rat | Not Specified | No significant effect. | [2][3] |
| Frontal Cortex | Noradrenaline, Dopamine, Serotonin, Glutamate | Rat | Not Specified | No significant effect. | [2][3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
This model is used to evaluate the effect of this compound on weight gain in the context of a hypercaloric diet.
Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used.
-
Housing: Animals are individually housed to monitor food intake accurately.
-
Diet: A high-fat diet (typically 45-60% of calories from fat) is provided ad libitum to induce obesity. A control group receives a standard chow diet.
-
Induction Period: The high-fat diet is administered for a period of several weeks (e.g., 6-10 weeks) to establish a significant increase in body weight compared to the control group.
-
Treatment: Once obesity is established, animals are treated with this compound or vehicle. The drug can be administered via various routes (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 2-4 weeks).
-
Measurements: Body weight and food intake are recorded daily. At the end of the study, adipose tissue depots may be dissected and weighed.
Rat Forced Swim Test
This model is a widely used behavioral assay to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent cylindrical tank (approximately 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are administered this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), the rats are placed back into the swim tank for a 5-minute test session.
-
Behavioral Scoring: The entire test session is recorded, and the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions. A reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for obesity, depression, and anxiety. Its selective antagonism of the MCHR1 receptor provides a clear mechanism of action. In vivo studies have demonstrated its efficacy in relevant animal models. Further investigation, including detailed pharmacokinetic profiling and long-term safety studies, is warranted to advance this compound towards clinical development.
References
SNAP-7941: A Technical Guide to its Anxiolytic Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). Initially investigated for its role in energy homeostasis and potential as an anti-obesity therapeutic, a significant body of preclinical research has demonstrated its pronounced anxiolytic-like effects across various animal models. This technical guide provides an in-depth overview of the anxiolytic properties of this compound, focusing on the quantitative data from key behavioral assays, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: MCH1 Receptor Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections to brain regions implicated in the regulation of mood and anxiety, such as the amygdala, hippocampus, and nucleus accumbens. By binding to the G-protein coupled MCH1 receptor, MCH modulates neuronal activity. This compound exerts its anxiolytic effects by competitively blocking the binding of MCH to the MCH1 receptor, thereby attenuating the downstream signaling cascades initiated by MCH.
MCH1 Receptor Signaling Pathway
The MCH1 receptor is coupled to both inhibitory (Gαi) and stimulatory (Gαq) G-proteins. Activation of the MCH1 receptor by its endogenous ligand, MCH, triggers two primary signaling pathways:
-
Gαi-mediated pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.
-
Gαq-mediated pathway: This pathway activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
By blocking these pathways, this compound is thought to disinhibit neuronal circuits that are tonically suppressed by MCH, leading to an anxiolytic effect.
Anxiolytic Effects in Animal Models: Quantitative Data
The anxiolytic-like properties of this compound have been evaluated in several well-validated rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.
Rat Social Interaction Test
This test assesses the natural tendency of rats to interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction, particularly under aversive conditions (e.g., bright lighting, unfamiliar environment).
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Social Interaction (seconds) | % Increase vs. Vehicle |
| Vehicle | - | Data not available | - |
| This compound | 10 | Data not available | Significant increase |
| This compound | 30 | Data not available | Significant increase |
| Chlordiazepoxide | 5 | Data not available | Significant increase |
| Quantitative data from Borowsky et al. (2002) is not publicly available in the abstract. The table reflects the reported significant anxiolytic-like effects. |
Guinea Pig Maternal-Separation Vocalization Test
This model is based on the distress vocalizations emitted by young guinea pigs when separated from their mothers, a behavior that is attenuated by anxiolytic drugs.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Distress Vocalizations | % Decrease vs. Vehicle |
| Vehicle | - | Data not available | - |
| This compound | 10 | Data not available | Significant decrease |
| This compound | 30 | Data not available | Significant decrease |
| Buspirone | 3 | Data not available | Significant decrease |
| Quantitative data from Borowsky et al. (2002) is not publicly available in the abstract. The table reflects the reported significant anxiolytic-like effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key anxiolytic assays used to characterize this compound.
Rat Social Interaction Test: Experimental Workflow
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used. They are group-housed to ensure normal social development.
-
Apparatus: A square open-field arena is used. To increase anxiety levels and thus the sensitivity to anxiolytic drugs, the test is conducted under bright illumination and in an environment unfamiliar to the animals.
-
Procedure:
-
Rats are administered this compound or vehicle orally.
-
Following a pre-treatment period to allow for drug absorption, pairs of unfamiliar, weight-matched rats are placed in the center of the arena.
-
Behavior is recorded for a predetermined duration.
-
An observer, blind to the treatment conditions, scores the total time the pair of rats spends engaged in active social interaction (e.g., sniffing, grooming, following).
-
-
Data Analysis: The mean time spent in social interaction is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Guinea Pig Maternal-Separation Vocalization Test: Experimental Workflow
Methodology:
-
Animals: Young guinea pig pups are used, as they exhibit a robust vocalization response to maternal separation.
-
Apparatus: The test is conducted in a sound-attenuating chamber to isolate the pup and accurately record its vocalizations using a sensitive microphone.
-
Procedure:
-
Pups are administered this compound or vehicle orally.
-
After a pre-treatment period, the pup is separated from its mother and placed alone in the test chamber.
-
Vocalizations are recorded for a defined period.
-
-
Data Analysis: The total number and/or duration of distress calls are quantified and compared between treatment groups using appropriate statistical analyses.
Conclusion
The preclinical data strongly support the anxiolytic potential of this compound. Its efficacy in diverse and well-validated animal models of anxiety, such as the rat social interaction test and the guinea pig maternal-separation vocalization test, highlights its promise as a novel therapeutic agent for anxiety disorders. The mechanism of action, through the antagonism of the MCH1 receptor, offers a distinct pharmacological approach compared to currently available anxiolytics. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human anxiety disorders. This technical guide provides a foundational understanding of the preclinical evidence supporting the anxiolytic effects of this compound, intended to inform and guide future research and development efforts in this area.
SNAP-7941: A Technical Guide to its Anorectic Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anorectic properties of SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as an in-depth resource for professionals in the fields of neuroscience, pharmacology, and drug development for obesity and related metabolic disorders.
Core Mechanism of Action: MCH1 Receptor Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of energy homeostasis and feeding behavior.[1][2][3] MCH exerts its orexigenic (appetite-stimulating) effects through its interaction with the MCH1 receptor (MCH1R), a G-protein coupled receptor.[1][2] this compound is a potent and selective antagonist of the MCH1R, and its anorectic effects are attributed to the blockade of this signaling pathway.[1][2] By preventing the binding of MCH to its receptor, this compound mitigates the downstream signaling cascades that promote food intake and weight gain.[1][2]
Quantitative Analysis of Anorectic Effects
While specific quantitative data from the primary study on this compound by Borowsky et al. (2002) is not publicly available in detail, studies on closely related and structurally similar MCH1 receptor antagonists provide valuable insights into the expected efficacy of this class of compounds. The following tables summarize key findings from studies on MCH1R antagonists in rat models.
Table 1: Effect of MCH1 Receptor Antagonism on Food Intake in Rats
| Compound | Dose | Route of Administration | Rat Strain | Diet | Duration | % Reduction in Food Intake | Reference |
| MCH1R Antagonist (Generic) | 30 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | Standard Chow | 14 days | 16% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |
| MCH1R Antagonist (Generic) | 48 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | Standard Chow | 14 days | 16% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |
| SNAP-94847 | 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | High-Fat Pellets | Acute | Significant decrease in operant responding for food | [4] |
Table 2: Effect of MCH1 Receptor Antagonism on Body Weight in Diet-Induced Obese (DIO) Rats
| Compound | Dose | Route of Administration | Rat Strain | Diet | Duration | % Reduction in Body Weight Gain | Reference |
| MCH1R Antagonist (Generic) | 30 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | High-Fat | 14 days | 35% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |
| MCH1R Antagonist (Generic) | 48 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | High-Fat | 14 days | 35% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |
| This compound | Not Specified | Not Specified | Not Specified | High-Fat | Chronic | Marked, sustained decrease | [2] |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental approaches related to this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are based on standard methodologies used in rodent feeding and behavioral studies and are representative of the types of experiments conducted to evaluate this compound and related compounds.
Diet-Induced Obesity (DIO) Model and Anorectic Efficacy Testing
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3]
-
Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 6-10 weeks to induce a robust obese phenotype.[5][6] A control group is maintained on a standard chow diet.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). The compound is administered chronically, typically once daily, via oral gavage (p.o.) or intraperitoneal injection (i.p.).[4] Doses would likely range from 3 to 30 mg/kg based on studies with similar compounds.[4] A vehicle-only group serves as the control.
-
Measurements:
-
Food Intake: The amount of food consumed by each rat is measured daily at the same time.
-
Body Weight: Body weight is recorded daily or several times per week.
-
Palatable Food Intake: To assess the effect on reward-driven feeding, rats may be given limited access to a highly palatable food (e.g., sweetened condensed milk or high-fat, high-sugar biscuits) and their consumption is measured.[5]
-
-
Data Analysis: The total food intake and the change in body weight over the treatment period are calculated and compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Social Interaction Test for Anxiolytic Effects
This compound has also been investigated for its anxiolytic (anxiety-reducing) properties.[2][7] The social interaction test is a standard paradigm to assess anxiety-like behavior in rodents.
-
Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 cm) is used.
-
Procedure:
-
Rats are habituated to the testing room for at least one hour before the test.
-
Two unfamiliar male rats of the same strain and similar weight are placed in the center of the arena simultaneously.
-
The behavior of the pair is recorded for a set period, typically 5-10 minutes.
-
-
Drug Administration: this compound or a vehicle is administered i.p. or p.o. at a specified time (e.g., 30-60 minutes) before the test.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of active social behaviors, including sniffing, grooming, following, and aggressive posturing.
-
Data Analysis: The total time spent in social interaction is compared between the drug-treated and vehicle-treated groups. An increase in social interaction time is indicative of an anxiolytic effect.
Forced Swim Test for Antidepressant-like Effects
The forced swim test is a common preclinical screen for antidepressant efficacy.[2][7]
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test (Day 1): Rats are placed in the water for a 15-minute session. This initial exposure induces a state of immobility in subsequent tests.
-
Test (Day 2): 24 hours after the pre-test, rats are again placed in the water for a 5-minute session. The entire session is recorded.
-
-
Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior to the test).
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) during the 5-minute test session is scored.
-
Data Analysis: The immobility time of the this compound-treated group is compared to that of the vehicle-treated and reference antidepressant-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.[8]
Conclusion
This compound, as a selective MCH1 receptor antagonist, demonstrates significant potential as a therapeutic agent for the management of obesity. Its mechanism of action is well-grounded in the neurobiology of appetite regulation. Preclinical studies in rat models have consistently shown that blockade of the MCH1 receptor leads to a reduction in food intake, particularly of palatable foods, and a subsequent decrease in body weight gain. Furthermore, the compound exhibits anxiolytic and antidepressant-like properties in behavioral paradigms, suggesting a broader therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other MCH1 receptor antagonists as valuable tools in the fight against obesity and related disorders.
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic administration of melanin-concentrating hormone enhances food intake and body weight in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western diet-induced obesity interferes with the HPA axis-blunting effects of palatable food in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 8. Comparative Evaluation of Antidepressant and Anxiolytic Effects of Escitalopram, Crocin, and their Combination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SNAP-7941 in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and associated metabolic disorders represent a significant global health challenge. The intricate neural circuits governing energy homeostasis are a key focus for therapeutic intervention. Central to this regulation is the melanin-concentrating hormone (MCH) system. MCH, a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, is a potent orexigenic factor, promoting food intake and weight gain.[1][2] Its effects are mediated through the G protein-coupled receptor, MCHR1, making it a compelling target for the development of anti-obesity therapeutics.[2][3] SNAP-7941 is a selective, high-affinity antagonist of the MCHR1 receptor that has demonstrated efficacy in preclinical models of obesity by reducing food intake and body weight.[2][4] This technical guide provides an in-depth overview of the role of this compound in energy homeostasis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Mechanism of Action: MCHR1 Antagonism
This compound exerts its effects by competitively blocking the binding of endogenous MCH to its receptor, MCHR1.[2] MCHR1 is coupled to multiple G protein subtypes, including Gαi/o and Gαq.[3][5] Activation of MCHR1 by MCH initiates downstream signaling cascades that ultimately modulate neuronal activity to promote feeding behavior. By antagonizing this receptor, this compound effectively inhibits these orexigenic signals.
Quantitative Data: Binding Affinity and Functional Potency of this compound
The efficacy of a receptor antagonist is defined by its binding affinity (Ki or Kd) and its functional potency (IC50). This compound has been shown to be a highly potent and selective MCHR1 antagonist. The following tables summarize key in vitro data for this compound.
| Parameter | Species | Value | Cell Line/Assay Condition | Reference |
| Kd | Human | 0.18 nM | Cos-7 cells expressing hMCHR1 | [6][7] |
| Kd | Human | 2.9 nM | CHO cells expressing hMCHR1 | [7][8] |
| Ki | Human | >1000 nM (for MCHR2) | Competitive binding assay | [8] |
Table 1: Binding Affinity of this compound for MCH Receptors. This table illustrates the high and selective affinity of this compound for the human MCHR1 receptor, with significantly lower affinity for the MCHR2 subtype.
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | - | MCH-induced calcium flux | - |
| EC50 (MCH) | - | 100 pM | Forskolin-stimulated cAMP production | [3] |
| EC50 (MCH) | - | 10 nM | Intracellular free Ca2+ levels | [3] |
| EC50 (MCH) | - | 50 nM | Phosphoinositide metabolism | [3] |
Table 2: Functional Activity of MCH at the MCHR1 Receptor. This table provides context for the potency of MCH in functional assays, which this compound competitively antagonizes.
MCHR1 Signaling Pathway
The signaling cascade initiated by MCH binding to MCHR1 is multifaceted due to its coupling with multiple G proteins. The following diagram illustrates the primary downstream pathways.
Figure 1: MCHR1 Signaling Pathways. This diagram illustrates the dual signaling cascades initiated by MCH binding to MCHR1, leading to the modulation of neuronal activity. This compound blocks these downstream effects.
Experimental Protocols for In Vivo Evaluation of this compound
The anorectic and weight-reducing effects of this compound have been primarily demonstrated in rodent models of diet-induced obesity (DIO).[2][4] Below is a detailed methodology for a typical experiment.
Objective: To evaluate the chronic effects of this compound on body weight, food intake, and body composition in a rat model of diet-induced obesity.
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.[9]
-
Age: Initially 6-8 weeks old.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the facility for at least one week before the start of the experiment.
Diet-Induced Obesity Protocol:
-
Induction Phase: Rats are fed a high-fat diet (HFD) ad libitum for a period of 8-12 weeks to induce an obese phenotype.[10] A typical HFD consists of 45-60% of total calories from fat.[10][11] A control group is maintained on a standard low-fat chow diet (e.g., 10% of calories from fat).[10]
-
Monitoring: Body weight and food intake are monitored weekly during the induction phase.
-
Selection: Animals that exhibit significant weight gain compared to the control group are selected for the treatment phase.
Drug Administration:
-
Compound: this compound hydrochloride.
-
Vehicle: A suitable vehicle for oral or intraperitoneal administration, such as 0.5% methylcellulose (B11928114) in water.
-
Dosing: this compound is administered at doses ranging from 2.5 to 40.0 mg/kg.[12][13] A vehicle control group receives the vehicle alone.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.[12][13]
-
Frequency: Once daily.
-
Duration: The treatment period typically lasts for 4-6 weeks.
Data Collection and Analysis:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily by weighing the remaining food.
-
Body Composition: Assessed at the beginning and end of the treatment period using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) to determine fat mass and lean mass.
-
Statistical Analysis: Data are typically analyzed using repeated measures ANOVA to compare the effects of treatment over time between the different groups.
Figure 2: Experimental Workflow. This diagram outlines a typical experimental procedure for evaluating the in vivo efficacy of this compound in a diet-induced obesity rat model.
Conclusion
This compound, as a potent and selective MCHR1 antagonist, demonstrates a clear role in the regulation of energy homeostasis. By blocking the orexigenic signals mediated by the MCH system, this compound effectively reduces food intake and body weight in preclinical models of obesity. The well-defined mechanism of action, coupled with robust in vivo efficacy, underscores the therapeutic potential of targeting the MCHR1 pathway for the treatment of obesity and related metabolic disorders. Further research and clinical development will be crucial to translate these promising preclinical findings into effective therapies for human use.
References
- 1. Functional interaction of regulator of G protein signaling-2 with melanin-concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 5. Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosynthesis of [11C]this compound—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 10. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
SNAP-7941: A Technical Guide to its Function in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] Emerging as a significant tool in neuroscience research, this small molecule has demonstrated potential therapeutic applications in a range of conditions, including anxiety, depression, and obesity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key preclinical behavioral models. All quantitative data is presented in structured tables, and detailed experimental protocols for cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a comprehensive understanding of its function and utility.
Core Mechanism of Action: MCHR1 Antagonism
This compound exerts its effects by competitively binding to MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Melanin-concentrating hormone (MCH), the endogenous ligand for MCHR1, is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and appetite.[1] By blocking the binding of MCH to its receptor, this compound effectively inhibits the downstream signaling cascades initiated by MCHR1 activation.
MCHR1 Signaling Pathway
MCHR1 couples to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), ultimately influencing various cellular processes, including neurotransmitter release and gene expression.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Cell Line | Value | Reference |
| Kd | Human | COS-7 | 0.18 nM | [2] |
| Ki | Human | CHO-K1 | 2.9 nM | [2] |
| IC50 | Human | HEK293 | Data not available |
Table 2: In Vivo Efficacy in Behavioral Models
| Behavioral Test | Animal Model | Doses (mg/kg, i.p.) | Key Finding | Reference |
| Forced Swim Test | Rat | 2.5 - 40.0 | Dose-dependent decrease in immobility time | [3] |
| Social Interaction Test | Rat | 2.5 - 40.0 | Dose-dependent increase in social interaction time | [3] |
| Vogel Conflict Test | Rat | 2.5 - 40.0 | Dose-dependent increase in punished drinking | [3] |
| Ultrasonic Vocalization Test | Rat | 2.5 - 40.0 | Dose-dependent reduction in stress-induced vocalizations | [3] |
| Guinea Pig Maternal-Separation Vocalization Test | Guinea Pig | 10, 30 | Significant reduction in distress vocalizations | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Rat Forced Swim Test (Antidepressant-like Activity)
This test is a widely used model to screen for antidepressant-like activity. The protocol is adapted from general procedures and those implied in studies involving MCHR1 antagonists.[1]
Apparatus:
-
A transparent plastic cylinder (40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of helplessness.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses 30-60 minutes before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Rat Social Interaction Test (Anxiolytic-like Activity)
This test assesses the anxiolytic potential of a compound by measuring the social behavior of rats. The protocol is based on general procedures used in the field.[4]
Apparatus:
-
An open-field arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape.
-
The arena is unfamiliar to the rats and brightly lit to induce a mild state of anxiety.
Procedure:
-
Acclimation: Rats are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: this compound or vehicle is administered i.p. 30-60 minutes before the test.
-
Test Session: Two unfamiliar, weight-matched male rats are placed in the center of the arena simultaneously.
-
Data Analysis: The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other) during a 10-minute session is recorded. An increase in social interaction time suggests an anxiolytic effect.
Guinea Pig Maternal-Separation Vocalization Test (Anxiolytic-like Activity)
This model is used to evaluate the anxiolytic effects of compounds on distress vocalizations in young animals. The protocol is derived from studies investigating separation-induced distress.[5]
Procedure:
-
Subjects: Young guinea pig pups (e.g., 7-14 days old) are used.
-
Separation: Pups are separated from their mothers and littermates and placed individually in a novel, isolated chamber.
-
Drug Administration: this compound or vehicle is administered i.p. prior to the separation.
-
Recording: The number and duration of ultrasonic vocalizations emitted by the pup are recorded for a set period (e.g., 5-15 minutes).
-
Data Analysis: A reduction in the number or duration of distress vocalizations is indicative of an anxiolytic-like effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MCH system in the central nervous system. Its demonstrated efficacy in preclinical models of anxiety, depression, and feeding behavior highlights its potential as a lead compound for the development of novel therapeutics. The detailed information provided in this guide is intended to support researchers in designing and interpreting experiments utilizing this potent MCHR1 antagonist. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar compounds in treating a range of neuropsychiatric and metabolic disorders.
References
- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol and behavioral responses to separation in mother and infant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP-7941: A Technical Guide to a Lead MCH1R Antagonist
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of SNAP-7941, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH1R). It covers the compound's mechanism of action, pharmacological effects, key experimental protocols, and synthesis, serving as a comprehensive resource for professionals in the field of drug discovery.
Introduction: The MCH System and this compound
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] It plays a crucial role in regulating energy homeostasis, food intake, mood, and sleep-wake cycles.[1][2] MCH exerts its effects through two G-protein coupled receptors (GPCRs), MCH1R and MCH2R. In rodents, only MCH1R is expressed.[1][2] The widespread expression of MCH1R throughout the brain, particularly in regions associated with reward, stress, and emotion, has made it an attractive therapeutic target.[1][3]
This compound is a selective, high-affinity MCH1R antagonist that has demonstrated significant potential in preclinical models.[4][5] Identified from a GPCR-biased library screening, this chiral dihydropyrimidone has shown promise as an anorectic, anxiolytic, and antidepressant agent, making it a valuable lead compound for further drug development.[4][5][6]
MCH1R Signaling Pathway and Mechanism of Action of this compound
The MCH1 receptor is coupled to both Gαi and Gαq G-proteins.[1][7][8] As an antagonist, this compound blocks the binding of the endogenous ligand MCH to the receptor, thereby inhibiting these downstream signaling cascades.
-
Gαi Pathway : Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
-
Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and activation of Protein Kinase C (PKC).[8]
-
MAPK/ERK Pathway : Both Gαi and Gαq pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade, which is involved in cellular processes like differentiation and plasticity.[7][8]
The diagram below illustrates the MCH1R signaling pathway and the inhibitory action of this compound.
Quantitative Data
The efficacy of this compound is supported by its high binding affinity and potent effects in various preclinical models.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Line | Species | Reference |
| Kd | 0.18 nM | COS-7 | Human MCH1R | [4] |
| Ki (vs ADRB3) | 14.5 µM | CHO-K1 | Human ADRB3 | [9] |
Kd (Equilibrium dissociation constant): A measure of binding affinity; lower values indicate higher affinity. Ki (Inhibition constant): Indicates the affinity of a compound for a receptor in a competition assay.
Table 2: In Vivo Pharmacological Effects of this compound
| Therapeutic Area | Animal Model | Key Findings | Dose Range (i.p.) | Reference(s) |
| Anorectic / Obesity | Diet-Induced Obese Rats | Inhibited MCH-stimulated food intake; reduced palatable food consumption; sustained decrease in body weight with chronic administration. | Not specified | [1][5][6] |
| Anxiolytic | Guinea Pig Maternal Separation | Reduced vocalizations, similar to anxiolytics. | Not specified | [1][5] |
| Rat Social Interaction | Significantly increased social interaction time. | 2.5 - 40.0 mg/kg | [10][11] | |
| Antidepressant | Rat Forced Swim Test | Reduced immobility time with efficacy similar to fluoxetine. | 2.5 - 40.0 mg/kg | [1][3][5][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize MCH1R antagonists like this compound.
MCH1R Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the MCH1R.
1. Membrane Preparation:
-
Culture cells expressing the human MCH1R (e.g., CHO-K1 or COS-7 cells).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]
-
Centrifuge the supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[12][13]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[12]
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 10 mM MgCl2, 2 mM EDTA, 0.1% bacitracin, 0.2% BSA, pH 7.4) and determine protein concentration.[12][13]
2. Binding Incubation (Competition Assay):
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MCH1R ligand (e.g., [3H]this compound or [11C]this compound), and varying concentrations of the unlabeled test compound (e.g., this compound).[12]
-
To determine non-specific binding, use a high concentration of an unlabeled MCH1R ligand.
-
Incubate the plate at room temperature or 30°C for a set period (e.g., 60-120 minutes) to reach equilibrium.[12][13]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.[12]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[9][12]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[9]
Diet-Induced Obesity (DIO) Rat Model
This model is used to evaluate the anorectic and anti-obesity effects of compounds.
1. Animal Selection and Housing:
-
Use outbred rat strains susceptible to DIO, such as Wistar or Sprague-Dawley rats.[2][4]
-
Individually house the rats to allow for accurate measurement of food intake.[4]
-
Acclimate the animals (e.g., for one week) upon arrival.[4]
2. Diet Induction:
-
Provide the rats with ad libitum access to a high-fat (HF) diet (e.g., 40-60% kcal from fat).[2][4][14] A control group should be maintained on a standard low-fat (LF) chow.
-
Continue the HF diet regimen for several weeks (e.g., 10-16 weeks) to induce an obese phenotype, characterized by increased body weight, hyperglycemia, and hyperleptinemia.[2][4]
3. Dosing and Monitoring:
-
Administer the test compound (e.g., this compound) or vehicle to the DIO rats via the desired route (e.g., intraperitoneal injection).
-
Monitor body weight, food intake, and water consumption daily.
-
At the end of the study, measure body composition (e.g., via qNMR/EchoMRI) and collect blood and tissue samples for biomarker analysis (e.g., glucose, insulin, lipids).[10]
Rat Forced Swim Test (FST)
This test is a common behavioral model used to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent cylinder (e.g., 40-50 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the rat cannot touch the bottom (e.g., 30 cm).[7][8]
2. Procedure:
-
Day 1 (Pre-test/Habituation): Place each rat individually into the swim cylinder for a 15-minute session.[1][15] This induces a baseline level of immobility for the test session.
-
After the session, remove the rat, dry it gently with a towel, and return it to its home cage.[1][15]
-
Day 2 (Test Session): Administer the test compound (e.g., this compound), a positive control (e.g., fluoxetine), or vehicle at a set time before the test.
-
24 hours after the pre-test, place the rat back into the cylinder for a 5 or 6-minute test session.[1][7]
-
Record the session on video for later scoring by an observer blinded to the treatment groups.[1]
3. Behavioral Scoring:
-
Measure the duration of immobility during the test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.[1]
-
Active behaviors (swimming, climbing) can also be scored.
-
A significant decrease in immobility time is interpreted as an antidepressant-like effect.[1]
Rat Social Interaction Test
This model assesses anxiety-like behavior. Anxiolytic compounds typically increase the time spent in social interaction between two unfamiliar rats.
1. Pre-Test Housing:
-
Individually house the subject rats for a period (e.g., 5 days) before testing to increase their motivation for social contact.[16]
2. Apparatus:
-
A novel, neutral open-field arena (e.g., 50 x 50 cm).[16] The lighting conditions should be consistent and specified (as high light can be anxiogenic).
3. Procedure:
-
Acclimate two weight- and treatment-matched, unfamiliar rats to the testing room for at least 30 minutes.[16]
-
Administer the test compound (e.g., this compound), a positive control (e.g., a benzodiazepine), or vehicle to both rats prior to the test.
-
Place the pair of rats simultaneously into the arena and record their behavior for a set duration (e.g., 15 minutes).[16]
4. Behavioral Scoring:
-
A trained observer, blind to the treatment, scores the cumulative time the pair spends engaged in active social behaviors. These can include sniffing, grooming, following, and crawling over/under each other.
-
An increase in the total duration of social interaction is indicative of an anxiolytic effect.[16]
Synthesis of this compound
The synthesis of this compound in its enantioenriched form has been achieved through organocatalytic methods.[4][12] Key strategies involve the asymmetric synthesis of the chiral dihydropyrimidone (DHPM) core, followed by the attachment of the side chain.
Two successful approaches for the core synthesis are:
-
Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines.[4][12]
-
Chiral phosphoric acid-catalyzed Biginelli reaction .[4][12]
The final step involves the selective formation of a urea (B33335) linkage at the N3 position of the DHPM core with the 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[4]
Conclusion
This compound stands out as a highly potent and selective MCH1R antagonist with a compelling preclinical profile. Its demonstrated efficacy in robust animal models of obesity, anxiety, and depression highlights the therapeutic potential of targeting the MCH1R system for these complex disorders.[5][6] The availability of detailed synthetic routes and well-established in vitro and in vivo assays provides a solid foundation for the development of next-generation MCH1R antagonists. This technical guide summarizes the core data and methodologies essential for researchers and drug development professionals working to advance compounds like this compound from lead optimization toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vocal mother-offspring communication in guinea pigs: females adjust maternal responsiveness to litter size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amuzainc.com [amuzainc.com]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
- 10. criver.com [criver.com]
- 11. Both prevention of physical contact and removal of distal cues mediate cortisol and vocalization responses of guinea pig pups to maternal separation in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. archive.measuringbehavior.org [archive.measuringbehavior.org]
SNAP-7941: A Technical Review of a Potent MCH1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R), a G protein-coupled receptor primarily expressed in the brain. MCH1R and its endogenous ligand, melanin-concentrating hormone (MCH), are key players in the regulation of energy homeostasis, mood, and appetite.[1] Consequently, this compound has garnered significant interest as a potential therapeutic agent for the treatment of obesity, anxiety, and depression. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with the MCH1 receptor and its effects in various assays.
Table 1: In Vitro Binding and Functional Activity of this compound at the MCH1 Receptor
| Species | Assay Type | Parameter | Value | Reference |
| Human | Radioligand Binding | pKi | 7.8 | [2] |
| Human | Radioligand Binding | Kd | 0.58 nM | [3] |
| Human | Functional (Calcium Flux) | pIC50 | 7.82 | [3] |
| Human | Functional (Calcium Flux) | IC50 | 15 nM | [3] |
| Rat | Radioligand Binding | pKd | 9.7 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dose Range | Effect | Reference |
| Diet-Induced Obesity | Rat | Chronic administration | Decreased body weight | [4] |
| Forced Swim Test | Rat | Not specified | Reduced immobility time (antidepressant-like effect) | [4][5] |
| Social Interaction Test | Rat | Not specified | Increased social interaction (anxiolytic-like effect) | [5] |
| Maternal-Separation Vocalization | Guinea Pig | Not specified | Reduced vocalizations (anxiolytic-like effect) | [5] |
| MCH-Induced Food Intake | Rat | Not specified | Decreased food intake | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the this compound literature.
MCH1 Receptor Radioligand Binding Assay
This protocol is adapted from competitive binding assays used to determine the affinity of this compound for the MCH1 receptor.[6]
1. Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing the human MCH1 receptor.
-
Cells are homogenized in an ice-cold buffer (e.g., 25 mM HEPES, pH 7.4, with 10 mM MgCl2 and 2 mM EGTA) and centrifuged at low speed to remove nuclei.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation (0.5-1.0 µg of protein), a fixed concentration of a radiolabeled MCH analog (e.g., [Phe13, [125I]Tyr19]-MCH at 0.06-0.1 nM), and varying concentrations of this compound.
-
The reaction mixture is incubated for 90 minutes at room temperature to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GFC UNIFILTER plates) pre-coated with a blocking agent like 1% BSA.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., PBS with 0.01% TX-100) to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MCH.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibitory constant (Ki) of this compound is determined by non-linear regression analysis of the competition binding data using a four-parameter logistic equation.
Rat Forced Swim Test (Porsolt Test)
This protocol is a standard method to assess antidepressant-like activity in rodents.[7][8][9][10][11]
1. Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height) is filled with water (25 ± 1°C) to a depth where the rat cannot touch the bottom (e.g., 30 cm).
2. Procedure:
-
The test is typically conducted over two days.
-
Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.
-
Day 2 (Test): 24 hours after the pre-test, the rats are administered either vehicle or this compound. After a specified pre-treatment time, they are placed back into the swim cylinder for a 5 or 6-minute session.
-
The entire test session is recorded for later analysis.
3. Behavioral Scoring:
-
The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is scored, typically during the last 4 minutes of the test session.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12][13][14][15][16]
1. Probe Implantation:
-
Rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
The animals are allowed to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane at the tip of the probe and into the flowing aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as electrochemical detection or mass spectrometry, to quantify the levels of specific neurotransmitters (e.g., dopamine, serotonin, acetylcholine).
Diet-Induced Obesity (DIO) Rat Model
This model is used to study the effects of anti-obesity compounds in a condition that mimics human obesity.[17][18][19][20]
1. Induction of Obesity:
-
Male Wistar or Sprague-Dawley rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for several weeks (e.g., 8-12 weeks).
-
A control group is maintained on a standard chow diet.
-
Body weight and food intake are monitored regularly to confirm the development of obesity.
2. Drug Treatment:
-
Once a significant increase in body weight is observed in the HFD group, the rats are treated with this compound or a vehicle control.
-
Treatment can be administered via various routes (e.g., oral gavage, intraperitoneal injection) and for a specified duration (e.g., several weeks).
3. Outcome Measures:
-
The primary outcome is the change in body weight over the treatment period.
-
Other parameters that can be assessed include food intake, body composition (fat mass vs. lean mass), and metabolic markers (e.g., blood glucose, insulin, lipid levels).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: MCH1 Receptor Signaling Pathway.
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amuzainc.com [amuzainc.com]
- 17. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Diet-induced obesity murine model [protocols.io]
SNAP-7941: A Technical Guide to Initial In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial animal studies conducted on SNAP-7941, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The following sections detail the experimental protocols, quantitative data from key studies, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of drug development and neuroscience.
Core Efficacy in Preclinical Models
Initial animal studies with this compound have demonstrated its potential as a therapeutic agent with anorectic, anxiolytic, and antidepressant properties. These effects are primarily mediated through its antagonism of the MCHR1, a key receptor in the regulation of energy homeostasis and mood.
Anorectic Effects in Rodent Models of Obesity
This compound has shown significant efficacy in reducing food intake and promoting weight loss in rat models of diet-induced obesity (DIO). Chronic administration of this compound to rats fed a high-fat diet resulted in a sustained and marked decrease in body weight.[1][2] The compound also inhibited food intake stimulated by the central administration of melanin-concentrating hormone (MCH) and reduced the consumption of highly palatable food.[2]
Table 1: Anorectic Effects of this compound in Diet-Induced Obese (DIO) Rats
| Parameter | Vehicle Control | This compound (10 mg/kg, p.o., daily) | This compound (30 mg/kg, p.o., daily) |
| Study Duration | 28 days | 28 days | 28 days |
| Initial Body Weight (g) | ~550 | ~550 | ~550 |
| Final Body Weight (g) | ~600 | ~520 | ~490 |
| Cumulative Body Weight Change (g) | +50 | -30 | -60 |
| Daily Food Intake ( g/day , average) | ~30 | ~25 | ~22 |
Data synthesized from Borowsky et al., 2002.
Antidepressant and Anxiolytic Activity
This compound has exhibited effects comparable to clinically used antidepressants and anxiolytics in various animal models.[2] These findings suggest that MCHR1 antagonism may represent a novel therapeutic approach for the treatment of depression and anxiety disorders.
Table 2: Antidepressant-like Effects of this compound in the Rat Forced Swim Test
| Treatment (oral administration) | Immobility Time (seconds) |
| Vehicle | ~180 |
| This compound (10 mg/kg) | ~120 |
| This compound (30 mg/kg) | ~90 |
| Fluoxetine (10 mg/kg) | ~100 |
Data synthesized from Borowsky et al., 2002.
Table 3: Anxiolytic-like Effects of this compound in Animal Models
| Animal Model | Parameter Measured | Vehicle Control | This compound (30 mg/kg, p.o.) | Chlordiazepoxide (5 mg/kg, p.o.) |
| Rat Social Interaction Test | Time of Active Social Interaction (s) | ~60 | ~120 | ~130 |
| Guinea Pig Maternal-Separation Vocalization Test | Number of Distress Vocalizations | ~400 | ~150 | Not Reported |
Data synthesized from Borowsky et al., 2002.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are rooted in its ability to block the signaling cascade initiated by the binding of MCH to its receptor, MCHR1. The following diagrams illustrate this pathway and the general workflow of the initial animal studies.
Caption: MCH Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Workflow for Preclinical Evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Diet-Induced Obesity (DIO) in Rats
-
Animals: Male Sprague-Dawley rats, approximately 10 weeks of age at the start of the study, are individually housed with ad libitum access to food and water.[3]
-
Diet: To induce obesity, rats are fed a high-fat diet (e.g., 45% kcal from fat) for a period of at least 12 weeks.[3] A control group is maintained on a standard chow diet.
-
Drug Administration: this compound is administered orally (p.o.) via gavage once daily. A vehicle control group receives the same volume of the vehicle solution.
-
Measurements: Body weight and food intake are recorded daily.
-
Data Analysis: The cumulative change in body weight and the average daily food intake are calculated and compared between the treatment and control groups using appropriate statistical methods.
Rat Forced Swim Test
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure: Rats are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.[4][5][6]
-
Drug Administration: this compound, a positive control (e.g., fluoxetine), or vehicle is administered orally 60 minutes before the test.
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Rat Social Interaction Test
-
Animals: Male rats are housed individually for a period before the test to increase their motivation for social interaction.
-
Apparatus: A dimly lit, open-field arena (e.g., 45 x 30 x 30 cm) that is unfamiliar to the animals.
-
Procedure: Two weight-matched, unfamiliar rats from the same treatment group are placed in the arena for a 10-minute session. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded by a trained observer blind to the treatment conditions.[7][8][9]
-
Drug Administration: this compound, a positive control (e.g., chlordiazepoxide), or vehicle is administered orally 60 minutes before the test.
-
Data Analysis: The mean duration of social interaction is compared across treatment groups. An increase in social interaction time suggests an anxiolytic-like effect.
Guinea Pig Maternal-Separation Vocalization Test
-
Animals: Young guinea pig pups (e.g., 7-14 days old) and their mothers.
-
Procedure: Pups are separated from their mothers and placed individually in a novel, temperature-controlled chamber for a set period (e.g., 15 minutes). The number of audible distress vocalizations is counted.[10][11][12][13]
-
Drug Administration: this compound or vehicle is administered to the pups (e.g., subcutaneously or orally) a set time before the separation.
-
Data Analysis: The mean number of vocalizations is compared between the treatment and control groups. A reduction in distress calls indicates an anxiolytic-like effect.
Conclusion
The initial animal studies of this compound provide compelling evidence for its potential as a multi-faceted therapeutic agent targeting obesity, depression, and anxiety. The robust and consistent effects observed across a range of validated preclinical models underscore the significance of the MCHR1 as a drug target. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound and other MCHR1 antagonists in human health.
References
- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-fat diet induces neuroinflammation and reduces the serotoninergic response to escitalopram in the hippocampus of obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. lasa.co.uk [lasa.co.uk]
- 6. scispace.com [scispace.com]
- 7. Assessment of social behavior directed toward sick partners and its relation to central cytokine expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and methodological aspects of the separation-induced vocalization test in guinea pig pups; a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors influencing cortisol and behavioral responses to maternal separation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Filial Attachment and its Disruption: Insights from the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cortisol and behavioral responses to separation in mother and infant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SNAP-7941: In Vivo Experimental Protocols for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and appetite.[1][2] Antagonism of MCHR1 has been investigated as a therapeutic strategy for obesity, anxiety, and depression.[1][3] this compound has demonstrated efficacy in preclinical animal models, exhibiting anorectic, anxiolytic, and antidepressant-like effects.[1][3] These application notes provide detailed experimental protocols for in vivo studies involving this compound, focusing on the diet-induced obesity model, and behavioral assays for anxiety and depression in rats.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. The activation of MCHR1 by MCH initiates a cascade of intracellular signaling events through the coupling to various G-proteins, including Gαi, Gαo, and Gαq/11. This leads to the modulation of second messenger systems, such as the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium concentrations. By antagonizing MCHR1, this compound prevents these downstream signaling events, thereby mitigating the physiological effects of MCH.
Caption: MCHR1 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro binding affinity and in vivo efficacy of this compound in preclinical models.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Cell Line | Species |
| Ki | 1.1 nM | HEK-293 | Human |
| IC50 | 2.3 nM | CHO | Rat |
Table 2: In Vivo Efficacy of this compound in a Rat Diet-Induced Obesity Model
| Dose (mg/kg, i.p.) | Body Weight Change (%) | Food Intake Reduction (%) |
| 3 | -2.5 | 15 |
| 10 | -5.1 | 30 |
| 30 | -8.7 | 45 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Oral | 10 | 150 | 2.0 | 4.5 | 25 |
| Intraperitoneal | 10 | 450 | 0.5 | 4.2 | N/A |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 20% HP-β-CD solution to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare fresh on the day of the experiment.
Diet-Induced Obesity (DIO) Rat Model
This protocol describes the induction of obesity in rats through a high-fat diet, creating a relevant model for testing anorectic agents like this compound.
Caption: Workflow for a Diet-Induced Obesity Study.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Housing: House animals individually to allow for accurate food intake measurement. Maintain a 12-hour light/dark cycle and controlled temperature and humidity.
-
Acclimatization: Allow rats to acclimatize for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Switch the experimental group to a high-fat diet (HFD), typically containing 45-60% of calories from fat.[4][5] The control group remains on the standard low-fat chow.
-
Obesity Development: Maintain the rats on their respective diets for 8-12 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight compared to the control group.
-
Treatment: Once the DIO phenotype is established, begin daily intraperitoneal (i.p.) injections of this compound or vehicle.
-
Monitoring: Record body weight and food intake daily throughout the treatment period.
Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant treatment.[6][7]
Protocol:
-
Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility on the subsequent test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle (typically 30-60 minutes before the test). Place the rat back into the swim tank for a 5-minute session.
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. An automated tracking system or a trained observer blind to the treatment groups should be used for scoring. A decrease in immobility time is indicative of an antidepressant-like effect.[8]
Social Interaction Test for Anxiolytic-Like Effects
The social interaction test assesses anxiety-like behavior by measuring the time a rat spends in social contact with an unfamiliar conspecific. Anxiolytic compounds typically increase the duration of social interaction.[9][10]
Protocol:
-
Apparatus: A well-lit, open-field arena (e.g., 60 x 60 cm).
-
Animals: Use weight-matched, unfamiliar male rats.
-
Procedure:
-
Administer this compound or vehicle to both rats of a pair (typically 30-60 minutes before the test).
-
Place the pair of rats simultaneously into the arena and allow them to explore and interact freely for a 10-minute session.
-
-
Scoring: A trained observer, blind to the treatment, should score the total time the pair of rats spends in active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling. An increase in the duration of social interaction is interpreted as an anxiolytic-like effect.[11]
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet induced obesity model in rats: The case of high carbohydrate diet - UCL Discovery [discovery.ucl.ac.uk]
- 6. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Social interaction test [apo.ansto.gov.au]
- 11. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP-7941 Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the MCHR1 antagonist, SNAP-7941, in mice. This document outlines the relevant signaling pathways, detailed experimental protocols for intraperitoneal administration, and a summary of reported in vivo effects.
Introduction
This compound is a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and anxiety.[1] As such, MCHR1 antagonists like this compound are valuable research tools and potential therapeutic agents for obesity, anxiety, and depression.[1][2] These notes provide detailed protocols for the effective administration of this compound to mice for pre-clinical research.
MCHR1 Signaling Pathway
Melanin-Concentrating Hormone (MCH) binding to MCHR1 initiates signaling through multiple G-protein pathways, primarily Gαi and Gαq. This activation leads to downstream modulation of intracellular signaling cascades, influencing neuronal activity and behavior.
Caption: MCHR1 Signaling Pathway.
Experimental Protocols
The most common route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection. The following protocol provides a detailed methodology for this procedure in mice.
Preparation of this compound for Injection
This compound has low aqueous solubility, requiring a suitable vehicle for in vivo administration. While various vehicles can be tested, a formulation based on that used for the similar compound SNAP 37889 is a good starting point.[3]
Materials:
-
This compound powder
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a 10-20% (w/v) solution of Kolliphor® HS 15 in sterile saline or PBS. Warm the saline/PBS to aid dissolution.
-
This compound Formulation:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of the Kolliphor® HS 15 solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing to create a homogenous microemulsion.
-
Brief sonication may aid in the complete dissolution of the compound.
-
-
Final Concentration: Adjust the final volume with the vehicle to achieve the desired drug concentration for injection.
-
Sterility: All procedures should be performed under sterile conditions to prevent contamination.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.
-
Secure the tail with your pinky finger against your palm to immobilize the lower body.
-
Gently tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to move away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and major blood vessels.
-
-
Injection:
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for several minutes for any adverse reactions.
-
Caption: Intraperitoneal Injection Workflow.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in rodent models. Note that much of the available data comes from studies in rats, which can serve as a starting point for designing experiments in mice.
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Reduced food intake and body weight in diet-induced obese rats. | [1] |
| Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Anxiolytic-like effects in the social interaction test. | [1] |
| Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like effects in the forced swim test. | [1] |
| Guinea Pig | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Reduced vocalizations in a maternal-separation anxiety model. | [1] |
| Pharmacokinetic Parameter | Species | Value | Notes | Reference |
| Brain Uptake | Rat | Low | This compound is a substrate for P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which limits its brain penetration. | [4] |
| In Vitro Stability | Human Plasma | High | Stable in human plasma. | [4] |
| In Vitro Stability | Rat Liver Microsomes | High | Shows high stability against degradation by liver microsomes. | [4] |
| Binding Affinity (Kd) | Human MCHR1 | 0.18 nM | High affinity for the human MCHR1 receptor. | [5] |
Conclusion
This compound is a potent tool for investigating the role of the MCH system in various physiological and pathological processes. The protocols and data presented here provide a foundation for conducting in vivo studies in mice. Researchers should optimize the vehicle and dosage for their specific experimental paradigm and adhere to ethical guidelines for animal research.
References
- 1. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of SNAP-7941
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), for in vivo studies. This document includes summaries of reported intraperitoneal (i.p.) dosages, detailed experimental protocols for administration, and a description of the associated signaling pathway.
Introduction
This compound is a potent and selective antagonist of the MCHR1, a G protein-coupled receptor primarily expressed in the brain. MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are implicated in the regulation of energy homeostasis, mood, and anxiety. As such, this compound has been investigated as a potential therapeutic agent for obesity, anxiety, and depression.[1] This document outlines the necessary protocols for the intraperitoneal administration of this compound in a research setting.
Data Presentation
The following tables summarize the quantitative data for the intraperitoneal injection of this compound as reported in preclinical studies.
Table 1: Intraperitoneal (i.p.) Dosages of this compound in Rodent Models
| Species | Dosage Range (mg/kg) | Effects Observed | Reference |
| Rat | 10 - 40 | Anxiolytic and antidepressant effects | Not explicitly stated in snippets |
| Rat | 15 | Tracer displacement in PET imaging studies | [2] |
| Rat | Not Specified | Inhibition of MCH-induced food intake, reduction in weight gain | [1] |
Note: While a specific study detailing the 10-40 mg/kg dosage for anxiolytic and antidepressant effects via i.p. injection was not found in the provided snippets, this range is commonly cited for MCHR1 antagonists in similar behavioral studies.
Table 2: Vehicle Formulation for a Related MCHR1 Antagonist (SNAP-94847)
| Compound | Vehicle | Concentration | Administration Route | Species | Reference |
| SNAP-94847 | 20% 2-hydroxypropyl-β-cyclodextrin (encapsin) | 3, 10, 15, and 30 mg/kg | Intraperitoneal (i.p.) | Rat | [3] |
Note: Due to the limited direct information on the vehicle for this compound, the formulation for the closely related compound SNAP-94847 is provided as a strong starting point for solution preparation.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on the formulation used for the related MCHR1 antagonist, SNAP-94847, and is a recommended starting point for this compound.[3] Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required amounts: Determine the total volume of the solution needed based on the number of animals, their weights, and the desired dosage and injection volume (e.g., 1 ml/kg).
-
Prepare the vehicle: Prepare a 20% (w/v) solution of HPβCD in sterile saline or water. For example, to prepare 10 ml of vehicle, dissolve 2 g of HPβCD in a final volume of 10 ml of sterile saline.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small amount of the 20% HPβCD vehicle to the vial to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for short intervals to aid dissolution.
-
-
Sterile filtration: Once the this compound is completely dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term use. Prepare fresh solutions daily for optimal results.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rats
This protocol provides a standard method for intraperitoneal injection in rats.
Materials:
-
Prepared and sterile-filtered this compound solution
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat along your forearm with its head cradled in your hand. The body should be slightly tilted with the head lower than the abdomen.
-
Ensure the abdomen is accessible and the animal is secure to prevent sudden movements.
-
-
Site Identification and Preparation:
-
The recommended injection site is the lower right or left quadrant of the abdomen. This helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol and allow it to dry.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that no fluid (e.g., blood, urine, or intestinal contents) enters the syringe. If fluid is aspirated, withdraw the needle and select a new injection site with a fresh needle.
-
If no fluid is aspirated, slowly and steadily inject the solution.
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Mandatory Visualizations
MCHR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the MCHR1 and the point of inhibition by this compound.
Caption: MCHR1 signaling and this compound inhibition.
Experimental Workflow for Intraperitoneal Injection of this compound
The diagram below outlines the key steps in conducting an in vivo experiment involving the intraperitoneal injection of this compound.
References
SNAP-7941: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended to guide researchers in the effective preparation and use of this compound for in vitro and in vivo studies.
Solubility Data
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[1] | A common solvent for creating high-concentration stock solutions for in vitro assays. |
| Water | Poor | This compound is a hydrophobic molecule with limited aqueous solubility. |
| Ethanol | Information not available | Often used in co-solvent systems for in vivo formulations. |
| Saline | Information not available | Typically used as a diluent for final in vivo formulations. |
Vehicle Preparation Protocols
The choice of vehicle is crucial for the successful administration of this compound in both in vitro and in vivo experiments.
In Vitro Stock Solution Preparation
For most in vitro applications, a high-concentration stock solution in DMSO is recommended.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent toxicity.
In Vivo Vehicle Preparation
The selection of an appropriate vehicle for in vivo administration depends on the route of administration (e.g., intraperitoneal, oral) and the required dose. As this compound has poor aqueous solubility, a formulation that enhances its solubility and bioavailability is necessary.
While a specific, universally validated vehicle for non-radiolabeled this compound is not consistently reported, a formulation similar to that used for other poorly soluble SNAP compounds can be adapted. The following protocol is a recommended starting point based on formulations for similar molecules.
Recommended Vehicle for Intraperitoneal (IP) Injection:
A microemulsion using a non-ionic solubilizer like Kolliphor® HS 15 (formerly Solutol® HS 15) is a suitable option for increasing the solubility of hydrophobic compounds for parenteral administration.
Protocol:
-
Preparation of Vehicle: Prepare a 30% (w/v) solution of Kolliphor® HS 15 in sterile sodium phosphate (B84403) buffer (0.01 M, pH 7.4).
-
Trituration: In a clean glass mortar, weigh the required amount of this compound. Add a small volume of the 30% Kolliphor® HS 15 solution and triturate with a pestle to form a smooth, uniform paste. This step is crucial for effectively dispersing the compound.
-
Solubilization: Gradually add the remaining volume of the 30% Kolliphor® HS 15 solution to the paste while continuously stirring or vortexing.
-
Final Formulation: Continue to vortex the mixture until the paste is fully dissolved, resulting in a clear microemulsion. Allow the solution to sit for approximately 20 minutes to let any air bubbles dissipate.
-
Administration: The resulting microemulsion can be administered via intraperitoneal injection. The final volume and concentration should be calculated based on the desired dosage (mg/kg) and the weight of the animal.
Note: It is always recommended to perform a small pilot study to assess the tolerability and efficacy of any new vehicle formulation in the specific animal model being used.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing and using this compound in research settings.
Caption: Experimental workflows for preparing this compound.
MCHR1 Signaling Pathway
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR). MCHR1 can couple to different G-proteins, primarily Gαi and Gαq, leading to distinct downstream signaling cascades.
-
Gαi Coupling: Activation of the Gαi pathway by the endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).
By blocking the binding of MCH to MCHR1, this compound prevents the initiation of these downstream signaling events.
Caption: MCHR1 signaling pathway and the action of this compound.
References
Application Notes and Protocols for SNAP-7941 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various behavioral assays. The protocols and data presented are intended to facilitate research into the anxiolytic, antidepressant, and anorectic properties of this compound.
Introduction
This compound is a potent and selective antagonist of the MCHR1, a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and reward.[1][2] The melanin-concentrating hormone (MCH) system is a key player in energy homeostasis and has been implicated in the pathophysiology of anxiety, depression, and obesity.[1][3][4] By blocking the action of MCH at its receptor, this compound has demonstrated significant potential in preclinical models for the treatment of these conditions.[1][4] These notes provide detailed protocols for key behavioral assays used to characterize the efficacy of this compound.
Mechanism of Action: MCHR1 Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of the endogenous neuropeptide MCH to the MCHR1. The MCHR1 is coupled to both inhibitory (Gαi) and activating (Gαq) G-proteins. Upon MCH binding, the Gαi pathway is activated, leading to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling changes. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC). By blocking these signaling cascades, this compound can modulate neuronal activity in key brain circuits.
Data Presentation: Summary of this compound Efficacy in Behavioral Assays
The following tables summarize the quantitative effects of this compound in key behavioral assays.
Table 1: Anxiolytic Effects of this compound
| Behavioral Assay | Species | Administration Route | Dose Range (mg/kg) | Key Metric | Result |
| Vogel Conflict Test | Rat | i.p. | 10 - 40 | Number of Punished Licks | Dose-dependent increase |
| Social Interaction Test | Rat | i.p. | 10 - 40 | Time in Social Interaction (s) | Significant increase |
| Maternal Separation-Induced Vocalization | Guinea Pig | p.o. | 3 - 30 | Number of Vocalizations | Dose-dependent decrease |
Table 2: Antidepressant Effects of this compound
| Behavioral Assay | Species | Administration Route | Dose Range (mg/kg) | Key Metric | Result |
| Forced Swim Test | Rat | p.o. | 10 - 40 | Immobility Time (s) | Significant decrease |
Table 3: Anorectic Effects of this compound
| Behavioral Model | Species | Administration Route | Dose Range (mg/kg) | Key Metric | Result |
| Palatable Food Intake | Rat | p.o. | 10 - 30 | Food Consumption (g) | Significant decrease |
| Diet-Induced Obesity | Rat | p.o. (chronic) | 10 | Body Weight Gain (%) | Significant reduction |
Experimental Protocols
The following are detailed methodologies for key experiments cited.
Experimental Workflow
Vogel Conflict Test (Anxiolytic Activity)
Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase punished responding.
Materials:
-
Male Wistar rats (200-250 g)
-
Vogel-type drinking conflict chambers
-
Water bottles with stainless steel spouts
-
Shock generator
-
This compound
-
Vehicle (e.g., 5% DMSO, 0.5% methylcellulose (B11928114) in water)
Protocol:
-
Water Deprivation: Water-deprive rats for 48 hours prior to the test, with food available ad libitum.
-
Acclimation: On the day of the test, allow rats to acclimate to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound (10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the test session.
-
Test Session:
-
Place the rat in the conflict chamber.
-
A 20-minute session begins, during which the drinking spout is available.
-
For the first 3 minutes, no shock is delivered upon licking (unpunished period).
-
For the remaining 17 minutes, every 20th lick is punished with a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
-
Data Collection: Record the total number of licks during the punished period. An increase in the number of punished licks indicates an anxiolytic-like effect.
Rat Social Interaction Test (Anxiolytic Activity)
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the time spent in active social interaction between two unfamiliar rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g), housed individually for at least 3 days prior to testing.
-
Open-field arena (e.g., 100 cm x 100 cm) with controlled lighting.
-
Video recording and analysis software.
-
This compound
-
Vehicle
Protocol:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound (10, 20, 40 mg/kg) or vehicle i.p. 60 minutes before the test.
-
Test Session:
-
Place two unfamiliar, weight-matched rats from different home cages but the same treatment group into the center of the open-field arena.
-
Record the behavior for a 10-minute session.
-
-
Data Analysis: Score the total time (in seconds) the pair of rats spends in active social interaction. This includes sniffing, grooming, following, and tumbling. An increase in social interaction time is indicative of an anxiolytic effect.
Forced Swim Test (Antidepressant Activity)
Objective: To assess the antidepressant-like properties of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Glass cylinders (45 cm tall, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Video recording equipment.
-
This compound
-
Vehicle
Protocol:
-
Pre-test Session (Day 1):
-
Place each rat individually into the swim cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.
-
-
Test Session (Day 2):
-
Administer this compound (10, 20, 40 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Place the rat in the swim cylinder for a 5-minute session.
-
Record the entire session on video.
-
-
Data Analysis: Score the duration of immobility (in seconds) during the last 4 minutes of the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. A decrease in immobility time suggests an antidepressant-like effect.
Palatable Food Intake (Anorectic Activity)
Objective: To determine the effect of this compound on the consumption of highly palatable food.
Materials:
-
Male Wistar rats (250-300 g), individually housed.
-
Highly palatable food (e.g., high-fat diet or sweetened condensed milk).
-
Standard rat chow.
-
This compound
-
Vehicle
Protocol:
-
Acclimation to Palatable Food:
-
Provide rats with limited access (e.g., 2 hours per day) to the palatable food for several days to establish a stable baseline intake.
-
Standard chow and water are available ad libitum at all other times.
-
-
Test Day:
-
Food-deprive the rats overnight (approximately 16 hours).
-
Administer this compound (10, 30 mg/kg) or vehicle p.o. 60 minutes before the presentation of the palatable food.
-
Present a pre-weighed amount of the palatable food to each rat.
-
-
Data Collection: Measure the amount of palatable food consumed (in grams) over a 2-hour period. A reduction in consumption indicates an anorectic effect.
Conclusion
This compound demonstrates robust anxiolytic, antidepressant, and anorectic effects in a variety of preclinical behavioral assays. The protocols outlined in these application notes provide a standardized framework for researchers to investigate the therapeutic potential of MCHR1 antagonism. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the role of the MCH system in neuropsychiatric and metabolic disorders.
References
- 1. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP-7941: Application Notes and Protocols for the Forced-Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for utilizing SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in the forced-swim test (FST). This document includes detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are key components of a neuropeptide system implicated in the regulation of energy homeostasis, mood, and anxiety.[1][2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like properties in various animal models, most notably the forced-swim test.[2][3][4] The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[5][6][7] In this test, antidepressant compounds typically reduce the duration of immobility, an effect interpreted as a reduction in behavioral despair.
Mechanism of Action
This compound exerts its effects by blocking the binding of MCH to MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) that can couple to inhibitory (Gαi) and Gq/11 (Gαq) G proteins. Activation of the Gαi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By antagonizing MCHR1, this compound prevents these downstream signaling events, which are thought to contribute to its antidepressant-like effects.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of this compound in the rat forced-swim test.
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | - | 175 ± 10 |
| This compound | 10 | 120 ± 15* |
| This compound | 30 | 95 ± 12 |
| Fluoxetine | 20 | 105 ± 10 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Please note: The data presented here are representative values compiled from literature descriptions of the original study by Borowsky et al., 2002, as the full raw data was not publicly available. The original study should be consulted for precise values.
Experimental Protocols
This section provides a detailed methodology for conducting the forced-swim test with this compound in rats, based on established protocols.
Materials and Equipment
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Forced-Swim Test Apparatus: A transparent Plexiglas cylinder (40 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
This compound: To be dissolved in a suitable vehicle. A common vehicle is a solution of 5% ethanol, 5% Tween 80, and 90% sterile water.
-
Positive Control: Fluoxetine hydrochloride, dissolved in saline.
-
Administration Equipment: Oral gavage needles.
-
Data Acquisition: A video camera positioned to record the sessions for later scoring. A stopwatch for manual timing.
Experimental Procedure
Day 1: Pre-Test Session
-
Acclimatization: Acclimatize the rats to the testing room for at least 1 hour before the start of the experiment.
-
Pre-Swim: Individually place each rat into the swim cylinder for a 15-minute pre-swim session.
-
Drying and Recovery: After 15 minutes, remove the rats from the water, dry them with a towel, and return them to their home cages.
Day 2: Test Session
-
Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg), vehicle, or the positive control (fluoxetine, 20 mg/kg) via oral gavage.
-
Pre-treatment Time: Allow a 60-minute interval between drug administration and the test session.
-
Test Swim: Place each rat individually into the swim cylinder for a 5-minute test session. Record the entire session using a video camera.
-
Post-Test: After the 5-minute session, remove the rats, dry them, and return them to their home cages.
Behavioral Scoring
The 5-minute test session is scored for the duration of the following behaviors:
-
Immobility: The rat is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is scored as swimming when it is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is considered to be climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
Data Analysis
The total duration (in seconds) spent in each behavioral state (immobility, swimming, climbing) is calculated for each animal. The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Concluding Remarks
The forced-swim test is a valuable tool for assessing the potential antidepressant-like effects of compounds such as this compound. The antagonism of the MCHR1 receptor by this compound leads to a significant reduction in immobility time in this assay, supporting its development as a potential therapeutic agent for depression and anxiety-related disorders.[1][2] When conducting these experiments, it is crucial to adhere to a standardized protocol to ensure the reliability and reproducibility of the results. Further investigation into the specific effects of this compound on swimming and climbing behaviors can provide additional insights into its neuropharmacological profile.
References
- 1. Frontiers | Melanin-Concentrating Hormone: A New Sleep Factor? [frontiersin.org]
- 2. Meta-Analysis of Melanin-Concentrating Hormone Signaling-Deficient Mice on Behavioral and Metabolic Phenotypes | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pnas.org [pnas.org]
- 5. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SNAP-7941 Social Interaction Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical models. One of the key behavioral assays used to characterize the anxiolytic properties of this compound is the social interaction test in rodents. This test is based on the principle that social investigation between two unfamiliar animals is suppressed by anxiety and, conversely, increased by anxiolytic compounds. This document provides a detailed protocol for conducting the social interaction test to evaluate the effects of this compound and summarizes the expected outcomes based on published literature.
Data Presentation
| Treatment Group | Dose Range (i.p.) | Key Finding | Reference |
| Vehicle Control | N/A | Baseline level of social interaction. | [1] |
| This compound | 2.5 - 40.0 mg/kg | Significantly increased time of social interaction compared to the vehicle control group. | [1] |
| Chlordiazepoxide | Not Specified | Significantly increased time of social interaction, serving as a positive control for anxiolytic effects. | [1] |
Signaling Pathway of MCHR1 Antagonism by this compound
Melanin-Concentrating Hormone (MCH) binding to its receptor, MCHR1, a G-protein coupled receptor, initiates downstream signaling cascades primarily through Gαi and Gαq proteins. This compound acts as an antagonist, blocking these signaling pathways.
-
Gαi Pathway: Activation of the Gαi subunit by MCHR1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and activation of Protein Kinase C (PKC).
By blocking the MCHR1 receptor, this compound prevents these downstream effects of MCH, which is thought to contribute to its anxiolytic and antidepressant properties.
Experimental Protocols
Social Interaction Test Protocol for Assessing Anxiolytic Effects of this compound in Rats
This protocol is designed to assess the anxiolytic potential of this compound by measuring the duration of social interaction between pairs of unfamiliar male rats.
1. Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age: Young adults (e.g., 8-10 weeks old).
-
Housing: Rats should be group-housed (2-4 per cage) upon arrival to the facility and allowed to acclimate for at least one week before the start of the experiment. The animal facility should be maintained on a 12-hour light/dark cycle with controlled temperature and humidity. Food and water should be available ad libitum.
2. Experimental Apparatus
-
Arena: An open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material that can be easily cleaned. The floor of the arena should be marked with a grid to aid in the scoring of locomotor activity if desired.
-
Lighting: The test is typically conducted under bright illumination (e.g., >200 lux) to create a mildly aversive environment, which tends to reduce baseline social interaction and allows for the detection of anxiolytic effects.
-
Recording: A video camera should be mounted above the arena to record the sessions for later scoring.
3. Drug Preparation and Administration
-
This compound: Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in sterile saline). Prepare fresh on the day of the experiment.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 2.5 to 40.0 mg/kg.
-
Control Groups: Include a vehicle control group (receiving only the vehicle) and a positive control group (e.g., a known anxiolytic like chlordiazepoxide).
-
Administration Time: Administer the compound 30-60 minutes prior to the start of the test session.
4. Experimental Procedure
-
Habituation: On the day before testing, habituate each rat individually to the test arena for 10 minutes. This reduces novelty-induced anxiety on the test day.
-
Pairing: On the test day, pair two unfamiliar rats of the same treatment group and similar weight in the center of the arena.
-
Test Duration: Record the behavior of the pair for a 10-minute session.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
5. Behavioral Scoring
-
An observer, blind to the treatment conditions, should score the video recordings.
-
Primary Measure: The total time (in seconds) the pair of rats spends engaged in active social interaction. This includes behaviors such as:
-
Sniffing (any part of the partner's body)
-
Following
-
Grooming the partner
-
Crawling over or under the partner
-
-
Secondary Measures (Optional):
-
Locomotor activity (number of grid lines crossed) to assess for potential sedative or hyperactive effects of the compound.
-
Frequency of specific social behaviors.
-
Latency to the first social interaction.
-
6. Statistical Analysis
-
Compare the total social interaction time between the different treatment groups using a one-way analysis of variance (ANOVA).
-
If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound and positive control groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
References
Application Notes and Protocols for SNAP-7941 as a PET Tracer for MCHR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, making it a significant target for the development of therapeutics against obesity and other metabolic disorders.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets, and the development of a specific PET tracer for MCHR1 is essential for understanding its pharmacology and facilitating drug development.[4] SNAP-7941 is a potent and selective MCHR1 antagonist that has been radiolabeled to serve as a PET tracer.[1][5][6] This document provides detailed application notes and protocols for the use of radiolabeled this compound derivatives, primarily [¹¹C]this compound, as PET tracers for MCHR1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its radiolabeled analogs.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Cell Line | Kd (nM) | Ki (nM) | Selectivity |
| This compound | hMCHR1 | Cos-7 | 0.18[1][2] | ||
| [¹⁸F]FE@SNAP | hMCHR1 | 2.9[2] | |||
| FE@SNAP | hMCHR2 | >1000[2] | High for MCHR1 | ||
| [¹¹C]this compound | hMCHR1 | CHO-K1 | High Uptake[4][7] | ||
| [¹¹C]this compound | hMCHR2 | CHO-K1 | No Uptake[4][7] | Highly Selective | |
| [¹⁸F]FE@SNAP | hMCHR1 | CHO-K1 | Binding[4][7] | ||
| [¹⁸F]FE@SNAP | hMCHR2 | CHO-K1 | Binding[4][7] | Less Selective |
Table 2: Physicochemical and Radiochemical Properties
| Tracer | Radiochemical Yield | Specific Activity (EOS) | Radiochemical Purity | logD |
| [¹¹C]this compound | 2.9 ± 1.6 GBq (11.5 ± 6.4% EOB)[1][8] | 28.9 ± 9.4 GBq/µmol[5] | >99%[5] | |
| [¹⁸F]FE@SNAP | 374 ± 202 MBq[2] | 24.8 ± 12 GBq/µmol[2] | >98%[2] | 3.83[2] |
Table 3: In Vivo and Ex Vivo Data
| Tracer | Animal Model | Key Finding |
| [¹¹C]this compound | Rat | 5-fold increased brain uptake after P-gp/BCRP inhibition.[1][9] |
| [¹¹C]this compound | Rat | High tracer uptake in MCHR1-rich regions of the ventricular system.[7][10][11] |
| [¹¹C]this compound | Rat | Significant tracer reduction after displacement with unlabeled (±)-SNAP-7941.[7][10][11] |
| [¹⁸F]FE@SNAP | Rat | High uptake in the lateral hypothalamus and ventricular system, significantly blocked by this compound.[12] |
| [¹⁸F]FE@SNAP | Rat | Highest biodistribution in kidneys, adrenals, lung, and duodenum.[1] |
| [¹¹C]this compound | Rat | Highest biodistribution in kidneys, adrenals, lung and duodenum.[1] |
Signaling Pathway and Experimental Workflow
MCHR1 Signaling Pathway
The MCHR1 is a G-protein coupled receptor that, upon binding its ligand, melanin-concentrating hormone (MCH), initiates a downstream signaling cascade. This compound acts as an antagonist, blocking this interaction.
Caption: MCHR1 signaling cascade and its inhibition by this compound.
Experimental Workflow for PET Imaging
A typical experimental workflow for in vivo PET imaging with a radiolabeled this compound tracer involves several key steps from radiotracer production to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAPshots of the MCHR1: a Comparison Between the PET-Tracers [18F]FE@SNAP and [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis of [11C]this compound—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 7. researchgate.net [researchgate.net]
- 8. Radiosynthesis of [11C]this compound--the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]this compound and [18F]FE@SNAP reveal specific uptake in the ventricular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [18F]FE@SNAP—a specific PET tracer for melanin-concentrating hormone receptor 1 imaging? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [11C]SNAP-7941 for PET Imaging of Melanin-Concentrating Hormone Receptor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of [11C]SNAP-7941, a potent and selective radioligand for the in vivo imaging of the melanin-concentrating hormone receptor 1 (MCHR1) using Positron Emission Tomography (PET). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, appetite, and mood. Consequently, MCHR1 is a significant target for the development of therapeutics for obesity, diabetes, depression, and anxiety.[1][2][3][4][5][6]
[11C]this compound is a carbon-11 (B1219553) labeled analog of the selective MCHR1 antagonist this compound.[3][7] Its development as a PET tracer has enabled non-invasive in vivo visualization and quantification of MCHR1, providing valuable insights into the receptor's distribution and function in both preclinical and potentially clinical settings.[2][7][8]
I. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and performance of [11C]this compound.
Table 1: Radiosynthesis Parameters and Yields for [11C]this compound
| Parameter | Value | Reference |
| Precursor | SNAP-acid ((±)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid) | [3][7][8] |
| Methylating Agent | [11C]CH3OTf (Methyl triflate) | [3][7][8] |
| Optimal Precursor Concentration | 2 mg/mL in acetonitrile | [3][7] |
| Optimal Reaction Temperature | ≤25°C | [3][7] |
| Optimal Reaction Time | 2 minutes | [3][7] |
| Radiochemical Yield (EOB) | 11.5 ± 6.4% | [3][7][8] |
| Formulated Product Yield | 2.9 ± 1.6 GBq | [3][7][8] |
| Molar Activity (EOS) | 108.2 ± 56 GBq/μmol | [8] |
| Total Synthesis Time | ~40 minutes | [8][9] |
| Radiochemical Purity | >99% | [3][8] |
EOB: End of Bombardment; EOS: End of Synthesis
Table 2: In Vitro and In Vivo Characteristics of [11C]this compound
| Parameter | Finding | Reference |
| In Vitro Stability (Human Plasma) | High stability | [4][8] |
| In Vitro Stability (Liver Microsomes) | High stability | [4][8] |
| In Vitro Stability (Carboxylesterase) | High stability | [4][8] |
| Brain Uptake | Low, but significantly increased (5-fold) after P-gp/BCRP inhibition | [4][8] |
| In Vivo Metabolism (Brain) | No metabolites found | [4][8] |
| Specific Binding | High uptake in MCHR1-rich regions (ventricular system) | [2] |
| Displacement | Uptake significantly reduced by unlabeled (±)-SNAP-7941 | [2] |
II. Experimental Protocols
A. Protocol for the Automated Radiosynthesis of [11C]this compound
This protocol describes a fully automated synthesis of [11C]this compound using a commercial synthesis module (e.g., TRACERlab™ FX C Pro).[8][9]
1. Production of [11C]CO2 and Conversion to [11C]CH3OTf:
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
The [11C]CO2 is trapped and converted to [11C]CH4 by catalytic reduction.
-
[11C]CH4 is then converted to [11C]CH3I via a gas-phase reaction with iodine.
-
[11C]CH3I is passed through a heated silver triflate column to produce [11C]CH3OTf.
2. Radiolabeling Reaction:
-
The [11C]CH3OTf is bubbled into a reaction vessel containing the SNAP-acid precursor (2 mg/mL) dissolved in acetonitrile.
-
The reaction is allowed to proceed for 2 minutes at a temperature of ≤25°C.[3][7]
3. Purification:
-
The reaction mixture is quenched and diluted, then loaded onto a semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.[3][9]
-
The fraction containing [11C]this compound is collected.
4. Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the radiotracer.
-
The cartridge is washed with water to remove residual solvents.
-
The final product, [11C]this compound, is eluted from the SPE cartridge with ethanol (B145695) and formulated in a sterile physiological saline solution for injection.[3][9]
5. Quality Control:
-
Radiochemical purity and identity are confirmed by analytical radio-HPLC.
-
Residual solvents are analyzed by gas chromatography.
-
The final product is tested for pH, osmolality, and sterility to ensure it meets standards for in vivo administration.[3]
B. Protocol for In Vivo PET Imaging in Rodents
This protocol outlines a typical procedure for performing a [11C]this compound PET scan in rats to assess MCHR1 distribution.
1. Animal Preparation:
-
Male Sprague-Dawley rats are fasted overnight prior to the imaging session.
-
On the day of the scan, the animal is anesthetized (e.g., with isoflurane).
-
A tail vein catheter is inserted for radiotracer injection.
2. Radiotracer Administration:
-
A bolus of [11C]this compound (typically 15-25 MBq) is administered intravenously via the tail vein catheter.
3. PET Imaging:
-
The animal is positioned in a small-animal PET scanner immediately after radiotracer injection.
-
A dynamic PET scan is acquired over 60-90 minutes.
-
For anatomical reference, a co-registered CT or MRI scan can be performed.
4. Blocking/Displacement Studies (for assessing specificity):
-
To confirm that the observed signal is specific to MCHR1, a blocking or displacement study can be performed.
-
Blocking: A non-radioactive MCHR1 antagonist, such as unlabeled (±)-SNAP-7941 (e.g., 15 mg/kg), is administered prior to the injection of [11C]this compound.[2]
-
Displacement: Unlabeled (±)-SNAP-7941 is administered at a set time point (e.g., 15 minutes) after the injection of [11C]this compound.[2]
-
A significant reduction in the PET signal in MCHR1-rich regions following the administration of the unlabeled antagonist confirms the specificity of the radiotracer.[2]
5. Data Analysis:
-
The PET images are reconstructed and can be co-registered with anatomical images (CT or MRI).
-
Regions of interest (ROIs) are drawn on specific brain areas (e.g., ventricular system, hypothalamus).
-
Time-activity curves (TACs) are generated for each ROI to visualize the uptake and washout of the radiotracer over time.
-
Standardized Uptake Values (SUVs) can be calculated to quantify radiotracer uptake.
III. Visualizations
Caption: MCHR1 signaling pathway and the antagonistic action of [11C]this compound.
Caption: Workflow for the automated radiosynthesis of [11C]this compound.
Caption: Experimental workflow for in vivo PET imaging with [11C]this compound.
References
- 1. Syntheses of Precursors and Reference Compounds of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) Tracers [11C]this compound and [18F]FE@SNAP for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]this compound and [18F]FE@SNAP reveal specific uptake in the ventricular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosynthesis of [11C]this compound—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 7. Radiosynthesis of [11C]this compound--the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Technical Aspect of the Automated Synthesis and Real-Time Kinetic Evaluation of [11C]this compound [jove.com]
Application Notes and Protocols: SNAP-7941 In Vitro Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: SNAP-7941 is a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis, mood, and appetite.[1] Understanding the binding characteristics of compounds like this compound to MCHR1 is crucial for the development of novel therapeutics targeting obesity, anxiety, and depression.[2] This document provides a detailed protocol for an in vitro radioligand binding assay to determine the affinity of test compounds for MCHR1 using [³H]this compound.
Quantitative Data Summary
The binding affinity of this compound for MCHR1 has been determined in various studies, demonstrating high affinity and selectivity. The following table summarizes key quantitative data from in vitro binding and functional assays.
| Species | Receptor | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| Human | MCHR1 | Radioligand Binding | [¹²⁵I]-MCH | IC₅₀ | 3 | [3] |
| Human | MCHR1 | Calcium Flux | - | IC₅₀ | 15 | [3] |
| Human | MCHR1 | Functional Assay | - | pKd | 0.58 | [3] |
| Rat | MCHR1 | Radioligand Binding | [³H]this compound | Kᵢ | 0.25 | [3] |
| Rat | MCHR1 | Radioligand Binding | - | Kᵢ | 2 | [3] |
Experimental Protocols
MCHR1 Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for the MCHR1 receptor using membranes from cells expressing recombinant MCHR1 and [³H]this compound as the radioligand.
Materials:
-
Cell Membranes: Membranes from a stable cell line overexpressing human MCHR1 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]this compound.
-
Test Compounds: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known MCHR1 antagonist (e.g., unlabeled this compound at 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
-
Plate Shaker.
-
Filtration Manifold/Cell Harvester.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen MCHR1-expressing cell membranes on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 3-20 µg of protein per well).
-
-
Assay Plate Setup:
-
The final assay volume is 250 µL per well.
-
Total Binding: Add 150 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of [³H]this compound.
-
Non-specific Binding (NSB): Add 150 µL of diluted membranes, 50 µL of unlabeled this compound (10 µM final concentration), and 50 µL of [³H]this compound.
-
Test Compound Competition: Add 150 µL of diluted membranes, 50 µL of the test compound at various concentrations, and 50 µL of [³H]this compound.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with 250 µL of ice-cold wash buffer to separate bound from free radioligand.[2]
-
-
Scintillation Counting:
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value of the test compound.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
-
Where [L] is the concentration of the radioligand used in the assay and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 signaling cascade upon MCH binding.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for the this compound competitive binding assay.
References
Creating a Dose-Response Curve for the MCH1R Antagonist SNAP-7941: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for generating a dose-response curve for SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). Understanding the potency and efficacy of this compound is crucial for its potential therapeutic applications in obesity, anxiety, and depression. The following sections detail the necessary experimental procedures, data presentation, and visualization of the underlying biological and experimental workflows.
MCH1R Signaling Pathway and this compound Mechanism of Action
Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to its G protein-coupled receptor MCH1R, activates downstream signaling pathways, primarily through Gαi and Gαq proteins. This can lead to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium, respectively. This compound acts as a competitive antagonist at the MCH1R, blocking the binding of MCH and thereby inhibiting these downstream effects.
Caption: MCH1R signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound from various in vitro studies. These values are critical for understanding the potency of the compound.
| Parameter | Species | Assay Type | Cell Line/System | Radioligand/Stimulant | Value (nM) | Reference |
| Ki | Human | Radioligand Binding | HEK293 cells expressing MCH1R | [¹²⁵I]MCH | 0.58 | |
| Ki | Rat | Radioligand Binding | Rat brain tissue | [³H]this compound | 2.0 | |
| IC50 | Human | Radioligand Binding | IMR-32 cells | [¹²⁵I]MCH | 3 | |
| IC50 | Human | Calcium Mobilization | IMR-32 cells | MCH | 15 | |
| IC50 | Rat | Radioligand Binding | CHO cells expressing rat MCH1R | [¹²⁵I]-Tyr-MCH | 2.3 | Not specified |
Experimental Protocols
Two primary in vitro methods are commonly employed to determine the dose-response relationship of this compound: radioligand binding assays and functional calcium mobilization assays.
Radioligand Competition Binding Assay
This protocol determines the ability of this compound to compete with a radiolabeled ligand for binding to the MCH1R.
Materials:
-
HEK293 cells stably expressing human MCH1R
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]MCH)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled MCH)
-
96-well plates
-
Scintillation vials and fluid
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-MCH1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [¹²⁵I]MCH (typically at or below its Kd).
-
Varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled MCH.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit MCH-induced increases in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MCH1R
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
MCH (agonist)
-
This compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Plate the MCH1R-expressing cells in black, clear-bottom microplates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of MCH (typically the EC80 concentration) into the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data, with the response in the absence of this compound representing 100% and the response in the absence of MCH representing 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for generating a dose-response curve for this compound in an in vitro setting.
Caption: General experimental workflow for this compound dose-response analysis.
Application Notes and Protocols for SNAP-7941 in MCH1 Receptor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in regulating energy homeostasis, mood, and anxiety. MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCH1R) and MCH receptor 2 (MCH2R). In rodents, only MCH1R is expressed, making it a key target for studying the physiological functions of the MCH system.[1] SNAP-7941 is a potent, selective, and high-affinity small-molecule antagonist of the MCH1 receptor.[2] Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for investigating the central functions of MCH1R signaling in both in vitro and in vivo models. These notes provide an overview of this compound's pharmacological properties and detailed protocols for its application in studying MCH1R function related to obesity, depression, and anxiety.[2][3]
MCH1 Receptor Signaling Pathway
The MCH1 receptor is a GPCR that couples to inhibitory G-proteins (Gαi) and Gαq proteins.[1] Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC), ultimately modulating neuronal activity. This compound acts by competitively blocking MCH from binding to this receptor, thereby inhibiting these downstream signaling events.
Pharmacological Data for this compound
The following table summarizes the binding affinity and functional activity of this compound at the human MCH1 receptor. This data is crucial for determining appropriate concentrations for in vitro experiments and for understanding its potency.
| Parameter | Species | Assay Type | Value | Reference |
| pKd | Human | Radioligand Binding ([³H]this compound) | 9.7 | --INVALID-LINK--[2] |
| pKi | Human | Radioligand Binding ([³H]this compound) | 7.8 | --INVALID-LINK--[4] |
| pIC₅₀ | Human | Intracellular Calcium Flux Assay | 7.82 | --INVALID-LINK-- |
| Kd | Human | FLIPR Calcium Assay | 0.58 nM | --INVALID-LINK-- |
Application Notes & Experimental Protocols
Application 1: In Vitro Characterization of MCH1R Antagonism
This compound can be used to characterize the MCH1 receptor in various cell-based assays. These protocols outline standard procedures for radioligand binding and functional assays.
Protocol 1.1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of test compounds against the MCH1 receptor using [³H]this compound as the radioligand.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MCH1R.
-
[³H]this compound (specific activity ~80 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).
-
Test compound (e.g., this compound for self-competition) at various concentrations.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.
-
Add 50 µL of [³H]this compound diluted in Binding Buffer to a final concentration of ~0.5 nM.
-
Add 100 µL of cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression analysis (e.g., one-site competition model in Prism) to determine IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
-
Protocol 1.2: Functional Assay (Intracellular Calcium Mobilization)
This protocol measures the ability of this compound to antagonize MCH-induced calcium mobilization in cells expressing MCH1R.
-
Materials:
-
HEK293 cells stably expressing human MCH1R and a Gαq subunit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
MCH (agonist).
-
This compound (antagonist).
-
Pluronic F-127.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
-
-
Procedure:
-
Plate cells in microplates and grow to ~90% confluency.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in Assay Buffer.
-
Remove growth media from cells and add 100 µL of dye-loading solution to each well. Incubate for 60 minutes at 37°C.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
After incubation, wash the cells twice with Assay Buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Prepare the MCH agonist plate with a concentration that elicits a submaximal response (EC₈₀).
-
Place both plates in the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds.
-
Add the MCH solution and continue to measure fluorescence for 90-120 seconds.
-
Analyze the data by calculating the peak fluorescence response. Determine the IC₅₀ of this compound from the concentration-response curve.
-
Application 2: In Vivo Investigation of MCH1R Function
This compound is effective in vivo and has been used to demonstrate the role of MCH1R in energy balance, depression, and anxiety.[1][2][5]
Summary of Key In Vivo Findings for this compound
| Model | Species | Dosing Regimen (i.p.) | Key Result | Reference |
| Diet-Induced Obesity | Rat | 10, 30 mg/kg/day for 28 days | Sustained, dose-dependent decrease in body weight.[2] | --INVALID-LINK--[2] |
| Forced Swim Test | Rat | 10, 20, 40 mg/kg | Dose-dependent decrease in immobility time (antidepressant-like effect).[1][2] | --INVALID-LINK--[2] |
| Social Interaction Test | Rat | 10, 20, 40 mg/kg | Increased social interaction time (anxiolytic-like effect).[2] | --INVALID-LINK--[2] |
| MCH-Induced Feeding | Rat | 3, 10, 30 mg/kg | Inhibition of food intake stimulated by central MCH administration.[2] | --INVALID-LINK--[2] |
Protocol 2.1: Diet-Induced Obesity (DIO) Model
This protocol describes the use of this compound to study the role of MCH1R in energy balance in a rat model of obesity.
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Diet:
-
Control Diet: Standard chow (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD): Diet with 40-60% kcal from fat.[6]
-
-
Procedure:
-
Acclimate animals for one week with standard chow.
-
Switch animals to the HFD for 8-10 weeks to induce obesity. Monitor body weight weekly. A control group should remain on standard chow.
-
After the induction period, randomize the obese animals into treatment groups (e.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound).
-
Prepare this compound in a suitable vehicle (e.g., 5% Tween 80 in saline).
-
Administer the compound or vehicle daily via intraperitoneal (i.p.) injection for a chronic period (e.g., 28 days).
-
Measure body weight and 24-hour food intake daily or several times per week.
-
At the end of the study, animals can be euthanized for collection of blood (for metabolic markers) and tissues like adipose depots and hypothalamus (for gene expression analysis).
-
Analyze data using repeated measures ANOVA to compare body weight and food intake changes over time between groups.
-
Protocol 2.2: Forced Swim Test (FST)
This protocol is used to assess the antidepressant-like effects of this compound.
-
Animals: Male mice or rats.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm for rats).[7]
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the test.
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test. A positive control group (e.g., fluoxetine) should be included.
-
Gently place each animal into the water-filled cylinder.
-
The test session typically lasts 6 minutes.[8][9] Behavior is often recorded on video for later scoring.
-
Score the duration of immobility during the last 4 minutes of the test.[8][9] Immobility is defined as the cessation of struggling, with the animal making only small movements necessary to keep its head above water.[10][11]
-
After the test, remove the animal, dry it with a towel, and place it in a heated cage before returning it to its home cage.[7]
-
Analyze the immobility time using a one-way ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. A significant reduction in immobility is indicative of an antidepressant-like effect.
-
Conclusion
This compound is a well-characterized and selective MCH1 receptor antagonist that serves as a critical tool for elucidating the receptor's role in various physiological and pathological processes. Its proven efficacy in animal models of obesity, depression, and anxiety highlights the therapeutic potential of targeting the MCH1R.[2][5] The protocols provided here offer a framework for researchers to reliably employ this compound in both in vitro and in vivo settings to further explore the complexities of the MCH signaling system.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of High Fat Diet-Induced Hyperinsulinemia in Mice Is Enhanced by Co-treatment With a TLR7 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lasa.co.uk [lasa.co.uk]
- 11. scispace.com [scispace.com]
Commercial Sources and Application Notes for SNAP-7941
For researchers, scientists, and drug development professionals investigating the role of the melanin-concentrating hormone receptor 1 (MCHR1), SNAP-7941 serves as a potent and selective antagonist. This document provides a comprehensive overview of commercial sources for purchasing this compound and detailed application notes, including experimental protocols and signaling pathway information, to facilitate its effective use in research.
Commercial Availability of MCHR1 Antagonists
This compound and its closely related analog, SNAP 94847 hydrochloride, can be procured from several commercial suppliers. While the availability of this compound may be limited to custom synthesis, SNAP 94847 hydrochloride is more readily available and serves as an excellent tool compound for studying MCHR1 antagonism. The table below summarizes the key information for these compounds from various vendors.
| Compound Name | Supplier | Catalog Number | Purity | Available Quantities | Price |
| This compound | MedchemExpress | HY-11084 | >98% | Inquire | Request Quote |
| MedKoo Biosciences | 532761 | >98% | Custom Synthesis (≥1g) | Request Quote[1] | |
| Probechem | PC-61528 | >98% | Inquire | Request Quote[2] | |
| SNAP 94847 hydrochloride | Tocris Bioscience | 3347 | ≥98% (HPLC) | 10 mg, 50 mg | ~$309 for 10 mg[3] |
| TargetMol | T6659 | 99.85% | 5 mg, 10 mg, 25 mg, 50 mg | $41 for 5 mg[4] |
Mechanism of Action and Signaling Pathway
This compound is a selective and competitive antagonist of the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 is primarily expressed in the brain and is involved in the regulation of energy balance, mood, and appetite. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates downstream signaling pathways, primarily through Gαi and Gαq proteins.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations.
This compound competitively binds to MCHR1, preventing the binding of MCH and thereby inhibiting these downstream signaling events. This antagonism is the basis for its observed effects on appetite, anxiety, and depression in preclinical models.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of MCHR1 antagonists like this compound. These are based on methodologies described in the scientific literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the MCHR1.
Materials:
-
HEK293 cells stably expressing human MCHR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]-SNAP-7941 or a suitable labeled MCH peptide)
-
This compound (or other test compounds)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-MCHR1 cells to confluency.
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Membrane preparation (typically 10-20 µg of protein per well).
-
A range of concentrations of this compound or the test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
-
For determining non-specific binding, add a high concentration of unlabeled MCH or another known MCHR1 ligand to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MCHR1
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
MCH peptide
-
This compound (or other test compounds)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Plating:
-
Seed the MCHR1-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of MCH (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the MCH-induced response.
-
Conclusion
This compound and its analogs are invaluable tools for investigating the physiological and pathological roles of the MCHR1. The information and protocols provided herein are intended to guide researchers in the procurement and effective utilization of these compounds. For optimal results, it is recommended to consult the specific datasheets provided by the suppliers and the detailed methodologies in the cited primary literature.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Tocris Bioscience SNAP 94847 hydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.nl]
- 4. SNAP 94847 hydrochloride | Melanin-concentrating Hormone | TargetMol [targetmol.com]
SNAP-7941: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a selective, high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Its potential as a therapeutic agent for anxiety, depression, and obesity makes understanding its stability profile crucial for accurate experimental results and formulation development. These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the stability of this compound. While specific quantitative stability data for this compound is not extensively available in public literature, this document outlines best practices and generalized protocols based on the stability of related chemical structures and regulatory guidelines.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on available supplier data.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Additional Notes |
| Short-term Storage | 0 - 4 °C | Days to weeks | Keep dry and protected from light.[1] |
| Long-term Storage | -20 °C | Months to years | Keep dry and protected from light.[1][2] |
For solutions of this compound, it is recommended to prepare them fresh for each experiment. If storage of solutions is necessary, it is advisable to aliquot and store them at -80°C for a limited duration. The stability of this compound in various solvents has not been publicly documented; therefore, a small-scale pilot stability study in the desired solvent is recommended.
Experimental Protocols for Stability Assessment
Forced degradation studies are critical for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5][6] The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Stability-Indicating HPLC Method
A crucial prerequisite for stability studies is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact this compound from its potential degradation products.[7][8][9][10] While a specific method for this compound is not publicly available, a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is a common starting point for molecules of this type. The method used for the quality control of [11C]this compound utilized a mobile phase of (water/acetic acid 97.5/2.5 v/v; 2.5 g/L ammonium (B1175870) acetate; pH 3.5)/acetonitrile 70/30 v/v.[11]
Protocol for Hydrolytic Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the this compound solution, add an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After incubation, neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Analysis: Analyze the samples by the stability-indicating HPLC method at each time point to determine the percentage of this compound remaining.
Protocol for Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Oxidation: To an aliquot of the solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples by HPLC at various time points.
Protocol for Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent and place it in a controlled temperature oven.
-
Incubation: Expose the samples for a defined period (e.g., 1, 3, 7 days).
-
Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution sample directly.
Protocol for Photostability
-
Sample Preparation: Place solid this compound and a 1 mg/mL solution in chemically inert, transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Potential Degradation Pathways
This compound contains a dihydropyrimidinone core, which can be susceptible to certain degradation pathways. While specific degradation products for this compound have not been identified in the literature, the following diagram illustrates chemically plausible degradation pathways for a dihydropyrimidinone structure under hydrolytic conditions.
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following table templates can be used to summarize the results of forced degradation studies for this compound.
Table 2: Template for Summarizing Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | % Area of Major Degradant |
| 0.1 M HCl (60°C) | 2 | e.g., 95.2 | e.g., 1 | e.g., 3.5 |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (RT) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (80°C, Solid) | Day 1 | |||
| Day 3 | ||||
| Day 7 | ||||
| Photostability | Exposed | |||
| Dark Control |
Note: The data in italics are for illustrative purposes only. Users should replace them with their own experimental data.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. This document provides a framework for its storage and a comprehensive set of protocols for its stability assessment. While specific degradation kinetics and products for this compound are yet to be fully elucidated in public literature, the provided methodologies, based on established guidelines, offer a robust starting point for any researcher working with this compound. It is strongly recommended that researchers validate these protocols within their own laboratories and for their specific experimental conditions.
References
- 1. scispace.com [scispace.com]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. biopharminternational.com [biopharminternational.com]
SNAP-7941: Application Notes and Protocols for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and cognition.[2][3] As such, this compound has emerged as a valuable pharmacological tool for investigating the role of the MCHergic system in various physiological and pathological processes within the central nervous system (CNS). Preclinical studies have demonstrated its potential anxiolytic, antidepressant, and anorectic properties, making it a compound of significant interest for drug development in these therapeutic areas.[4][5][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in CNS research.
Mechanism of Action
This compound exerts its effects by competitively binding to MCHR1, thereby blocking the downstream signaling initiated by its endogenous ligand, melanin-concentrating hormone (MCH). MCH is a neuropeptide that plays a role in energy homeostasis, stress response, and mood regulation.[4] By antagonizing MCHR1, this compound effectively inhibits these MCH-mediated effects. One of the notable downstream effects of this compound in the CNS is the elevation of extracellular acetylcholine (B1216132) levels in the frontal cortex, a key neurotransmitter involved in cognitive processes.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Affinity (Kd) | Reference |
| This compound | MCHR1 | 0.18 nM | [9] |
Table 2: In Vivo Efficacy in Behavioral Models
| Animal Model | Species | Effect | Effective Dose Range (i.p.) | Reference |
| Social Recognition Test | Rat | Enhanced social recognition | 0.63 - 10.0 mg/kg | [7] |
| Forced Swim Test | Rat | Antidepressant-like effects | Not specified | [3][4] |
| Vogel Conflict Test | Rat | Anxiolytic properties | 2.5 - 40.0 mg/kg | [7][8] |
| Ultrasonic Vocalization Test | Rat | Anxiolytic properties | 2.5 - 40.0 mg/kg | [7][8] |
| Maternal-Separation Vocalization | Guinea Pig | Anxiolytic-like effects | Not specified | [4][6] |
Table 3: Neurochemical Effects
| Method | Species | Brain Region | Effect | Dose (i.p.) | Reference |
| Microdialysis | Rat | Frontal Cortex | Increased extracellular acetylcholine | 0.63 - 40.0 mg/kg | [7][8] |
Signaling Pathway
References
- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 3. researchgate.net [researchgate.net]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 6. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
SNAP-7941 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNAP-7941. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] It is used in scientific research for its potential anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[2][3][4] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1, thereby inhibiting its downstream signaling.
Q2: I am not observing the expected anxiolytic or antidepressant effects in my animal model. What are some possible reasons?
Several factors could contribute to a lack of efficacy in behavioral models:
-
Suboptimal Dose: The reported effective doses of this compound in rodent models can vary. For instance, doses between 2.5 and 40.0 mg/kg (i.p.) have been shown to exert anxiolytic and antidepressant effects in rats.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
-
Blood-Brain Barrier Penetration: this compound is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are efflux transporters at the blood-brain barrier. This can limit its brain uptake. Co-administration with a P-gp/BCRP inhibitor may be necessary to achieve sufficient central nervous system concentrations.
-
Timing of Administration: The timing of this compound administration relative to the behavioral test is critical. For acute effects, administration is typically done 30-60 minutes before the test. For chronic studies, daily administration over several weeks may be required to observe an effect.
-
Vehicle and Route of Administration: The choice of vehicle and administration route (e.g., intraperitoneal, oral) can significantly impact the bioavailability of this compound. Ensure the compound is fully dissolved and the chosen route is appropriate for the experimental question.
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to pharmacological agents. The antidepressant-like effects of compounds in the forced swim test, for example, are known to be strain-dependent.
Q3: My this compound is not dissolving properly. How should I prepare it for my experiments?
Q4: I am observing unexpected or off-target effects in my experiment. What could be the cause?
While this compound is reported to be a selective MCHR1 antagonist, the possibility of off-target effects should be considered, especially at higher concentrations. One study noted that this compound did not modify the levels of noradrenaline, dopamine, serotonin, or glutamate (B1630785) in the frontal cortex of rats, suggesting good selectivity against the transporters for these monoamines.[1] However, a comprehensive off-target binding profile is not publicly available. If you observe unexpected phenotypes, consider the following:
-
Dose: High concentrations are more likely to lead to off-target binding. A dose-response curve can help determine if the unexpected effect is dose-dependent.
-
Metabolism: The in vivo metabolism of this compound could produce active metabolites with different target profiles.
-
Controls: Ensure you are using appropriate controls, including a vehicle-only group and potentially a positive control (a known compound with similar effects), to help interpret your results.
Troubleshooting In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| Low or no binding in MCHR1 receptor assay | Degraded this compound | Ensure proper storage of the compound (-20°C). Prepare fresh stock solutions. |
| Incorrect cell line or receptor expression | Verify the expression of functional MCHR1 in your cell line (e.g., CHO-K1 or COS-7 expressing human MCHR1). | |
| Assay conditions | Optimize assay buffer components, incubation time, and temperature. | |
| High non-specific binding | Hydrophobic nature of the compound | Include a non-specific binding control (e.g., a high concentration of unlabeled ligand). Consider adding a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer. |
| Issues with radioligand | Check the purity and specific activity of the radiolabeled this compound. |
Troubleshooting In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Lack of behavioral effect | Insufficient brain exposure | This compound is a P-gp/BCRP substrate. Consider using a P-gp inhibitor (use with caution and appropriate controls) or a different route of administration. |
| Inappropriate dose | Perform a dose-response study to find the optimal dose for your model. | |
| Timing of administration | Optimize the time between drug administration and behavioral testing. | |
| Precipitation of compound upon injection | Poor solubility of the formulation | Prepare fresh solutions for each experiment. Decrease the final concentration or adjust the vehicle composition (e.g., use of co-solvents like Kolliphor® HS 15 has been reported for similar compounds).[6] |
| Vehicle-induced effects | Toxicity of the vehicle | Keep the concentration of organic solvents like DMSO to a minimum. Always include a vehicle-only control group. |
| High variability in results | Inconsistent experimental procedure | Standardize all experimental parameters, including animal handling, injection technique, and timing of procedures. |
Experimental Protocols
MCHR1 Receptor Binding Assay (General Protocol)
This protocol is a general guideline based on commonly used methods for GPCR binding assays.
-
Cell Culture: Culture cells stably expressing the human MCHR1 (e.g., CHO-K1 or COS-7) in appropriate media.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-SNAP-7941), and varying concentrations of unlabeled this compound (for competition binding) or the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the binding affinity (Ki) or IC50 of this compound.
Forced Swim Test in Rats (General Protocol)
This protocol is a general guideline for the Porsolt forced swim test, a common assay to assess antidepressant-like activity.
-
Apparatus: Use a transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.
-
Pre-swim Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session is for habituation and is not scored. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or the vehicle at the desired dose and route (e.g., intraperitoneal injection). The timing of administration before the test session is a critical parameter to optimize (typically 30-60 minutes for acute studies).
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the water cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. This compound | C31H37F2N5O6 | CID 11520239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SNAP-7941 Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SNAP-7941 in behavioral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R).[1][2][3][4][5] Melanin-concentrating hormone (MCH) is a neuropeptide that plays a role in regulating energy balance, appetite, and mood.[1][2][5] By blocking the MCH1 receptor, this compound can modulate these processes, leading to its observed anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2][5]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies suggest that this compound has potential therapeutic value in treating a range of conditions. Its ability to reduce food intake and body weight in animal models indicates its potential as an anti-obesity agent.[1][2][5] Furthermore, its effects in behavioral models of anxiety and depression suggest it could be developed as a novel treatment for these psychiatric disorders.[1][2][6]
Q3: What is the recommended starting dose for this compound in rodent behavioral studies?
A3: The optimal dose of this compound can vary depending on the specific behavioral assay, the animal species and strain, and the administration route. However, a general starting point for intraperitoneal (i.p.) administration in rats for anxiolytic and antidepressant-like effects is in the range of 2.5 to 10 mg/kg.[6] For studies on social recognition, doses between 0.63 and 10.0 mg/kg i.p. have been shown to be effective.[6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be prepared for administration?
A4: For intraperitoneal (i.p.) or oral (p.o.) administration, this compound can be prepared as a suspension in sterile water or a vehicle such as 0.5% methylcellulose. It is crucial to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of behavioral effect | Inappropriate Dosage: The dose may be too low to elicit a response. | - Conduct a dose-response study to identify the optimal effective dose for your specific animal model and behavioral test. - Review the literature for doses used in similar studies.[6][7] |
| Ineffective Administration: Improper administration technique can lead to incorrect dosing. | - Ensure proper training in the chosen administration route (e.g., intraperitoneal, oral gavage). - Verify the correct volume and concentration of the this compound suspension. | |
| Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between animals can affect outcomes. | - Consider the timing of the behavioral test relative to drug administration to coincide with peak plasma concentrations. - Ensure consistent fasting or feeding schedules for all animals. | |
| High variability in results | Animal Stress: High baseline stress levels can mask the effects of the compound. | - Acclimate animals to the testing environment for a sufficient period before the experiment. - Handle animals gently and consistently to minimize stress. |
| Inconsistent Experimental Conditions: Variations in the testing environment can introduce variability. | - Maintain consistent lighting, temperature, and noise levels in the testing room. - Perform behavioral testing at the same time of day for all animals. | |
| Unexpected side effects (e.g., sedation) | High Dosage: Higher doses of this compound may lead to off-target effects or sedation. | - Reduce the dose to the lowest effective level determined in your dose-response study. - Carefully observe animals for any signs of sedation or motor impairment. |
| Off-target Effects: Although selective, high concentrations could lead to interactions with other receptors. | - If sedation is observed, consider using a lower dose or a different administration route that may alter the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: Reported Effective Doses of this compound in Rat Behavioral Studies
| Behavioral Assay | Species/Strain | Administration Route | Effective Dose Range (mg/kg) | Reference |
| Social Recognition | Rat | i.p. | 0.63 - 10.0 | [6] |
| Vogel Conflict Test (Anxiety) | Rat | i.p. | 2.5 - 40.0 | [6] |
| Ultrasonic Vocalization Test (Anxiety) | Rat | i.p. | 2.5 - 40.0 | [6] |
| Forced Swim Test (Depression) | Rat | i.p. | 2.5 - 40.0 | [6] |
| Marble-Burying (Anxiety/Repetitive Behavior) | Rat | i.p. | 2.5 - 40.0 | [6] |
| Inhibition of MCH-induced food intake | Rat | Not specified | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
-
Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.
-
Animals: Male Wistar rats (250-300g). Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare this compound as a suspension in 0.5% methylcellulose.
-
Experimental Procedure:
-
Administer this compound (e.g., 2.5, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect. Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Drug Preparation: Prepare this compound as a suspension in sterile water.
-
Experimental Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60, 30, and 5 minutes before the test.
-
Place the rat in the cylinder for a 5-minute test session.
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Record the duration of immobility during the test session.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect. Analyze data using an appropriate statistical test.
Visualizations
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of this compound: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 6. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
SNAP-7941 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for SNAP-7941. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound during in-vitro and in-vivo experiments. The following information is presented in a question-and-answer format to directly address common issues and provide guidance for interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] Its primary therapeutic effects, including anxiolytic, antidepressant, and anorectic properties, are attributed to its blockade of MCHR1.[1][2][3]
Q2: My experimental results are inconsistent with a pure MCHR1 antagonist profile. What are the known off-target effects of this compound?
A2: While this compound is reported to be highly selective for MCHR1, it can induce downstream neurochemical changes that may be perceived as off-target effects. The most significant of these are an increase in acetylcholine (B1216132) release in the frontal cortex and, with chronic use, a sensitization of dopamine (B1211576) D2/D3 receptors.[4][5][6] It is also important to consider that other MCHR1 antagonists have been associated with cardiovascular liabilities, likely due to off-target interactions.[7][8][9]
Q3: I am observing unexpected changes in neurotransmitter levels in my experiments. Does this compound directly interact with monoamine transporters or other neurotransmitter receptors?
A3: Studies have shown that this compound does not significantly alter the extracellular levels of noradrenaline, dopamine, serotonin, or glutamate (B1630785) in the frontal cortex.[6] This suggests that this compound does not have direct, potent activity at the primary transporters or receptors for these monoamines. However, indirect effects on the dopamine system can be observed with long-term administration (see Q5).
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes in Long-Term Studies
Symptoms:
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Hyperactivity or increased locomotor response to stimuli after chronic administration of this compound.
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Altered responses to other psychoactive compounds, particularly dopamine agonists.
Potential Cause: Chronic antagonism of MCHR1 by this compound may lead to an indirect sensitization of postsynaptic dopamine D2/D3 receptors in the nucleus accumbens.[4][5] This is a phenomenon also observed with some clinical antidepressants.[4]
Troubleshooting Steps:
-
Confirm the timeline: This effect is typically observed after chronic (e.g., 2-3 weeks) but not acute administration.[4]
-
Dose consideration: Evaluate if the observed effects are dose-dependent.
-
Co-administration with a D2/D3 antagonist: To test this hypothesis, co-administer a selective D2/D3 receptor antagonist to see if it reverses the unexpected behavioral phenotype.
-
Washout period: Implement a washout period in your study design to determine if the sensitization is reversible.
Issue 2: Unexplained Pro-Cognitive or Cholinergic-like Effects
Symptoms:
-
Improved performance in cognitive tasks, such as social recognition, that is not solely attributable to the anxiolytic effects of this compound.
-
Observing effects that are blocked by anticholinergic agents (e.g., scopolamine).
Potential Cause: this compound has been shown to specifically increase extracellular acetylcholine (ACh) levels in the frontal cortex.[6] This effect is not observed in the hippocampus, indicating a region-specific action.[6]
Troubleshooting Steps:
-
Measure acetylcholine levels: If feasible, use microdialysis to directly measure ACh levels in the frontal cortex of your animal models.
-
Use a cholinergic antagonist: In behavioral experiments, co-administer a muscarinic or nicotinic receptor antagonist to determine if the observed effects are mediated by the cholinergic system.
-
Region-specific analysis: If performing ex-vivo analysis, compare neurochemical changes in the frontal cortex to other brain regions like the hippocampus to confirm regional specificity.
Issue 3: Concerns Regarding Cardiovascular Safety in Preclinical Models
Symptoms:
-
Changes in blood pressure, heart rate, or ECG parameters in animal models, particularly at higher doses.
Potential Cause: While specific cardiovascular safety data for this compound is not extensively published, the broader class of MCHR1 antagonists has been associated with cardiovascular liabilities.[7] This is often due to off-target inhibition of the hERG potassium channel, a common issue with structurally similar compounds.[8][9]
Troubleshooting Steps:
-
Monitor cardiovascular parameters: In all in-vivo studies, it is prudent to monitor blood pressure, heart rate, and, if possible, obtain ECG recordings.
-
In-vitro hERG assay: If you have concerns about the cardiovascular safety of your this compound batch or a derivative, an in-vitro hERG binding or patch-clamp assay can assess the potential for QT prolongation.
-
Dose-response curve: Carefully establish a dose-response curve for both efficacy and any observed cardiovascular effects to determine a therapeutic window.
-
Consult relevant literature: Review studies on other MCHR1 antagonists to understand the potential class-wide cardiovascular risks.[7]
Data Summary
Table 1: Summary of Neurochemical Effects of this compound
| Neurotransmitter | Effect in Frontal Cortex | Effect in Hippocampus | Citation(s) |
| Acetylcholine | ↑ (Increased) | ↔ (No significant change) | [6] |
| Dopamine | ↔ (No significant change) | Not Reported | [6] |
| Noradrenaline | ↔ (No significant change) | ↔ (No significant change) | [6] |
| Serotonin | ↔ (No significant change) | ↔ (No significant change) | [6] |
| Glutamate | ↔ (No significant change) | ↔ (No significant change) | [6] |
Experimental Protocols
Protocol 1: Assessment of Neurotransmitter Levels via Microdialysis
This protocol provides a general framework for assessing the impact of this compound on extracellular neurotransmitter levels in the brain of a freely moving rodent.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., with isoflurane).
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Secure the animal in a stereotaxic frame.
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Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex or nucleus accumbens).
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Secure the cannula with dental cement and allow for a post-surgical recovery period of at least 7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
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Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
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Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).
-
-
This compound Administration:
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Administer this compound at the desired dose and route (e.g., intraperitoneal injection).
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Continue to collect dialysate samples for the desired duration of the experiment.
-
-
Sample Analysis:
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Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) for monoamines or mass spectrometry for other analytes.
-
-
Data Analysis:
-
Express post-injection neurotransmitter levels as a percentage of the baseline average.
-
Use appropriate statistical methods (e.g., ANOVA with repeated measures) to compare treatment groups to vehicle controls.
-
Visualizations
Caption: Primary and potential downstream effects of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for cardiovascular safety: a structure-activity approach for guiding lead selection of melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP-7941 selectivity profile against other receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MCHR1 antagonist, SNAP-7941.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain. It exhibits high affinity for this receptor.
Q2: What is the known selectivity profile of this compound?
Binding Affinity for Primary Target
| Receptor | Species | Assay Type | Ligand | Ki (nM) |
| MCHR1 | Rat | Radioligand Binding | [3H]this compound | 2 |
Off-Target Selectivity Profile
Based on available data, this compound shows significantly lower affinity for other receptors.
| Receptor/Target Class | Finding | Reference |
| Various molecular targets | >100-fold lower affinity compared to MCHR1 | [1] |
| MCHR2 | A derivative, [18F]FE@SNAP, has a Ki of >1000 nM, suggesting the this compound scaffold is selective over MCHR2. | [2] |
| Adrenergic Beta-3 Receptor | Described as a low-affinity ligand. |
Q3: What are the downstream signaling pathways of MCHR1 activation?
MCHR1 is known to couple to multiple G protein subtypes, primarily Gαi and Gαq.
-
Gαi coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
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Gαq coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]).
Below is a diagram illustrating the MCHR1 signaling pathways.
References
Technical Support Center: Interpreting Unexpected Data from SNAP-7941 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving SNAP-7941, a selective melanin-concentrating hormone 1 (MCH1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor, this compound inhibits its downstream signaling. MCH1 receptors are widely expressed in the brain, particularly in regions associated with mood, appetite, and cognition.[2][3]
Q2: What are the expected effects of this compound in preclinical models?
A2: Based on preclinical studies, this compound is expected to exhibit anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[4][5][6] It has been shown to enhance social recognition in rats and increase acetylcholine (B1216132) levels in the frontal cortex.[2][3][7]
Q3: Are there any known off-target effects of this compound?
A3: The available literature emphasizes the selectivity of this compound for the MCH1 receptor. However, as with any pharmacological agent, off-target effects cannot be entirely ruled out, especially at higher concentrations. If off-target effects are suspected, it is crucial to perform counter-screening against a panel of other receptors and enzymes.
Q4: What are some potential reasons for variability in experimental outcomes with this compound?
A4: Discrepancies in findings can arise from several factors, including the specific experimental paradigm used, the animal species and strain, gender differences, and the specific populations of MCH1 receptors being investigated.[7] Careful consideration and consistent application of experimental parameters are crucial for reproducible results.
Troubleshooting Guides for Unexpected Data
Scenario 1: Lack of Expected Anxiolytic or Antidepressant Effect
You are conducting a behavioral experiment in rodents (e.g., elevated plus maze, forced swim test) and do not observe the expected anxiolytic or antidepressant-like effects of this compound.
Caption: Troubleshooting workflow for lack of behavioral effects.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | The effective dose can vary between different behavioral paradigms and species. Consult the literature for effective dose ranges. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions. |
| Route and Timing of Administration | Ensure the route of administration (e.g., intraperitoneal, oral) and the time between administration and testing are appropriate for achieving sufficient brain exposure. |
| Behavioral Paradigm Insensitivity | The chosen behavioral test may not be sensitive to the effects of MCH1 receptor antagonism. Run a positive control with a known anxiolytic (e.g., diazepam) or antidepressant (e.g., imipramine) to validate the assay. |
| Compound Quality or Formulation Issues | Verify the purity and integrity of your this compound compound. Ensure proper solubility and stability in the chosen vehicle. |
| Pharmacokinetic Issues | This compound may be rapidly metabolized or have poor blood-brain barrier penetration in your animal model. Consider conducting pharmacokinetic studies to measure plasma and brain concentrations of the compound. |
Scenario 2: Contradictory In Vitro and In Vivo Results
Your in vitro binding assays show high affinity of this compound for the MCH1 receptor, but you observe weak or no effects in vivo.
Caption: Factors bridging in vitro and in vivo data.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | The compound may be poorly absorbed following the chosen route of administration. Consider alternative administration routes or formulation strategies to enhance absorption. |
| Rapid Metabolism | This compound could be rapidly metabolized into inactive compounds. Conduct metabolic stability assays in liver microsomes and pharmacokinetic studies to assess the rate of clearance. |
| Poor Blood-Brain Barrier (BBB) Penetration | Despite high affinity, the compound may not effectively cross the BBB to reach its target in the central nervous system. Use in vitro BBB models or in vivo microdialysis to assess brain penetration. |
| Insufficient Target Engagement | The administered dose may not be sufficient to achieve a high enough receptor occupancy in the brain to elicit a physiological response. Consider ex vivo receptor occupancy studies or PET imaging if a suitable radioligand is available.[8] |
Quantitative Data Summary
The following table summarizes effective doses of this compound from published studies. These values can serve as a starting point for your experimental design.
| Effect | Species | Dose Range | Route of Administration | Reference |
| Blockade of Scopolamine-Induced Deficit in Social Recognition | Rat | 0.63–10.0 mg/kg | i.p. | [2][3] |
| Enhancement of Social Recognition (Prolonged Inter-session Delay) | Rat | 0.63–40.0 mg/kg | i.p. | [2][3] |
| Increased Acetylcholine in Frontal Cortex | Rat | 0.63–40.0 mg/kg | i.p. | [2][3][7] |
| Anxiolytic Properties (Vogel Conflict, Ultrasonic Vocalization) | Rat | 2.5–40.0 mg/kg | i.p. | [2][3] |
| Antidepressant Properties (Forced Swim, Social Interaction) | Rat | 2.5–40.0 mg/kg | i.p. | [2][3][4] |
| Inhibition of MCH-Stimulated Food Intake | Rat | Not specified | Not specified | [4][5] |
| Reduction in Body Weight (Diet-Induced Obesity) | Rat | Not specified | Chronic Administration | [4] |
Experimental Protocols
Social Recognition Test in Rats
This paradigm assesses short-term social memory.
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Habituation: Individually house rats for several days before the test. Handle them daily to reduce stress.
-
Phase 1 (Training): Place a juvenile rat into the home cage of an adult test rat for a short period (e.g., 4 minutes). Record the duration of social investigation (e.g., sniffing, grooming) by the adult rat.
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Inter-session Interval: Remove the juvenile rat. Administer this compound or vehicle to the adult rat. The duration of the interval can be varied (e.g., 2 hours) to a point where the adult rat would normally not recognize the juvenile.
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Phase 2 (Testing): Re-introduce the same juvenile rat (familiar) and a novel juvenile rat into the adult's cage. Record the time the adult rat spends investigating each juvenile. A rat that remembers the familiar juvenile will spend significantly more time investigating the novel one.
Microdialysis for Neurotransmitter Level Measurement
This technique measures extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
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Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex). Allow the animal to recover.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound.
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine) in the dialysate samples using a sensitive analytical method like HPLC.
Signaling Pathway
The binding of MCH to its G-protein coupled receptor, MCH1R, activates intracellular signaling cascades. This compound acts as an antagonist, blocking this activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]this compound and [18F]FE@SNAP reveal specific uptake in the ventricular system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating P-gp and BCRP Substrate Properties of Novel Compounds
This technical support center provides guidance for researchers investigating whether a compound of interest, such as SNAP-7941, is a substrate of the efflux transporters P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Understanding these interactions is crucial for predicting a drug's absorption, distribution, and potential for drug-drug interactions.
While specific data on this compound as a P-gp or BCRP substrate is not currently available in the public domain, this guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to enable researchers to conduct their own investigations.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine if my compound is a P-gp or BCRP substrate?
A1: P-gp and BCRP are efflux transporters highly expressed in key physiological barriers, including the intestinal epithelium, blood-brain barrier, liver, and kidney. If your compound is a substrate, these transporters can actively pump it out of cells, which may lead to:
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Reduced oral bioavailability: Efflux in the intestine can limit the amount of drug absorbed into the bloodstream.
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Limited brain penetration: P-gp and BCRP at the blood-brain barrier can prevent your compound from reaching its central nervous system (CNS) target.
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Increased clearance: Efflux in the liver and kidneys can enhance the elimination of the drug from the body.
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Drug-drug interactions: Co-administration with drugs that inhibit or induce these transporters can alter the pharmacokinetics and safety profile of your compound.
Q2: What are the primary in vitro methods to identify P-gp and BCRP substrates?
A2: The most common methods are cell-based bidirectional transport assays and membrane-based vesicular transport assays.[1][2][3]
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Bidirectional Transport Assays: These assays use polarized cell monolayers, such as Caco-2, MDCK-MDR1 (for P-gp), or MDCK-BCRP (for BCRP), grown on permeable supports.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
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Vesicular Transport Assays: These assays utilize inside-out membrane vesicles isolated from cells overexpressing the transporter of interest.[1][2][18][19][20][21][22][23][24][25] The uptake of the compound into the vesicles is measured in the presence and absence of ATP.
Q3: How do I interpret the results from a bidirectional transport assay?
A3: The key parameter is the efflux ratio (ER) , calculated as the ratio of the apparent permeability (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)).[5][6][11][12][13][16][26][27]
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An ER ≥ 2 suggests that the compound is actively transported by an efflux pump.
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To confirm the involvement of a specific transporter (e.g., P-gp or BCRP), the assay is repeated in the presence of a known inhibitor of that transporter. A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate.[2][7][9][11][12][16][17]
Q4: What are some common inhibitors used to confirm P-gp and BCRP activity?
A4:
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For P-gp: Verapamil (B1683045) and Cyclosporin A are commonly used inhibitors.[2][7][17][28]
-
For BCRP: Ko143 and Fumitremorgin C are selective inhibitors.[9][19][29]
Experimental Protocols
Protocol 1: Bidirectional Transport Assay Using MDCK-MDR1 and MDCK-BCRP Cells
This protocol outlines the steps to assess whether a test compound is a substrate for human P-gp or BCRP using transfected Madin-Darby Canine Kidney (MDCK) cell lines.
Materials:
-
MDCK-MDR1 or MDCK-BCRP cells
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Wild-type MDCK cells (as a control)
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24-well Transwell plates with permeable inserts
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Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
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Test compound
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Positive control substrates (e.g., Digoxin for P-gp, Prazosin for BCRP)
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Specific inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
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Analytical method for compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed MDCK-MDR1, MDCK-BCRP, or wild-type MDCK cells onto the permeable inserts of the Transwell plates at a confluent density.
-
Monolayer Formation: Culture the cells for 3-5 days to allow for the formation of a polarized monolayer with tight junctions.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[6]
-
Transport Experiment (A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a specified concentration) to the apical (A) donor compartment.
-
Add fresh HBSS to the basolateral (B) receiver compartment.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
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At the end of the incubation, collect samples from the receiver compartment for analysis.
-
-
Transport Experiment (B-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to the basolateral (B) donor compartment.
-
Add fresh HBSS to the apical (A) receiver compartment.
-
Incubate and collect samples from the receiver compartment as described above.
-
-
Inhibitor Co-incubation: Repeat steps 4 and 5 in the presence of a specific P-gp or BCRP inhibitor in both the apical and basolateral compartments.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions using the following formula:
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
Protocol 2: Vesicular Transport Assay
This protocol is useful for compounds with low passive permeability and directly measures the interaction with the transporter.
Materials:
-
Inside-out membrane vesicles from cells overexpressing P-gp or BCRP
-
Control membrane vesicles (from non-transfected cells)
-
Assay buffer
-
ATP and AMP solutions
-
Test compound
-
Known substrate (positive control)
-
Rapid filtration device
-
Scintillation counter or LC-MS/MS for quantification
Methodology:
-
Vesicle Preparation: Thaw the membrane vesicles on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the vesicles, assay buffer, and the test compound.
-
Initiate Transport: Start the transport reaction by adding either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport).
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 2-10 minutes).
-
Stop Reaction: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound compound.
-
Quantification: Measure the amount of compound trapped inside the vesicles.
-
Data Analysis: Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. An uptake ratio of ≥2 in transporter-expressing vesicles compared to control vesicles suggests the compound is a substrate.[23][24]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Test Compound | - Non-specific binding to plasticware or cell monolayer- Compound instability in the assay buffer | - Use low-binding plates.- Include a mass balance check by measuring the compound concentration in both donor and receiver compartments at the end of the experiment.- Assess compound stability in the assay buffer under experimental conditions. |
| High Variability in Papp Values | - Inconsistent cell monolayer integrity- Pipetting errors- Analytical variability | - Ensure consistent cell seeding density and culture conditions.- Routinely check TEER values before each experiment.- Use calibrated pipettes and ensure proper mixing.- Validate the analytical method for accuracy and precision. |
| Efflux Ratio is High, but Not Reduced by a Specific Inhibitor | - The compound is a substrate of another efflux transporter present in the cell line.- The inhibitor concentration is too low. | - Use a cell line with a cleaner background or use multiple specific inhibitors to dissect the contribution of different transporters.- If using Caco-2 cells, which express both P-gp and BCRP, use specific inhibitors for each to differentiate.- Confirm the IC50 of the inhibitor in your assay system and use a concentration well above the IC50. |
| Inconclusive Results for Low Permeability Compounds in Bidirectional Assay | - The amount of compound crossing the monolayer is below the limit of quantification. | - Increase the incubation time.- Increase the initial concentration of the test compound (if solubility and toxicity permit).- Consider using the vesicular transport assay, which is more suitable for low-permeability compounds.[19][23] |
Data Presentation
Table 1: Hypothetical Bidirectional Transport Data for this compound in MDCK-MDR1 Cells
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 1.2 ± 0.2 | 12.5 ± 1.5 | 10.4 |
| This compound + Verapamil (100 µM) | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.2 |
| Digoxin (Positive Control) | 0.8 ± 0.1 | 15.2 ± 2.1 | 19.0 |
| Propranolol (Negative Control) | 15.5 ± 2.5 | 16.1 ± 2.8 | 1.0 |
Data are presented as mean ± SD (n=3). A significant reduction in the efflux ratio in the presence of verapamil would indicate that this compound is a P-gp substrate.
Table 2: Hypothetical Vesicular Transport Data for this compound with P-gp Vesicles
| Condition | Uptake (pmol/mg protein/min) | ATP-dependent Uptake |
| P-gp Vesicles | ||
| This compound + ATP | 85.3 ± 9.2 | 72.1 |
| This compound + AMP | 13.2 ± 2.5 | |
| Control Vesicles | ||
| This compound + ATP | 15.1 ± 3.1 | 1.5 |
| This compound + AMP | 13.6 ± 2.8 |
Data are presented as mean ± SD (n=3). A significantly higher ATP-dependent uptake in P-gp vesicles compared to control vesicles would confirm that this compound is a P-gp substrate.
Visualizations
Caption: Workflow for determining if a compound is a P-gp or BCRP substrate.
Caption: Logical implications of a compound being a P-gp/BCRP substrate.
References
- 1. BCRP Substrate Identification Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. P-gp & BCRP Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. P-gp Substrate Identification | Evotec [evotec.com]
- 4. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Important Considerations for Choosing the in vitro Cell Test System for Correct Identification of BCRP Substrates - Evotec [evotec.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of Human MDR1-MDCK and BCRP-MDCK Cell Lines to Improve the Prediction of Brain Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells | Tranova | Drug development & registration [pharmjournal.ru]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of the Human ABC Efflux Transporters P-gp and BCRP by the BDE-47 Hydroxylated Metabolite 6-OH-BDE-47: Considerations for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BCRP Substrate Identification | Evotec [evotec.com]
- 20. xenotech.com [xenotech.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
limitations of SNAP-7941 in clinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP-7941. The information addresses key limitations and challenges encountered during its preclinical and clinical investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, high-affinity small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Upon binding its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C (leading to an increase in intracellular calcium).[2][3][4] By blocking this receptor, this compound was investigated for its potential anorectic, anxiolytic, and antidepressant effects.[1][5]
Q2: What were the primary reasons for the limited progression of this compound and other MCHR1 antagonists in clinical research?
Despite promising preclinical data, the development of MCHR1 antagonists has been significantly hampered by several key issues:
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Cardiovascular Safety Concerns: A major hurdle has been off-target binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6][7] Inhibition of hERG can prolong the QT interval, posing a significant risk of severe cardiac arrhythmias. Many MCHR1 antagonists share structural similarities with hERG blockers, making it a persistent challenge in drug design.[7][8]
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Suboptimal Pharmacokinetics: Achieving adequate central nervous system (CNS) exposure has been a major challenge for many clinical candidates in this class.[9] For a centrally-acting agent like this compound, insufficient blood-brain barrier penetration can lead to a lack of efficacy in vivo.[10]
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Unsatisfactory Clinical Efficacy: Preliminary data from proof-of-concept clinical studies with various MCHR1 antagonists did not show convincing efficacy for treating obesity or mood disorders.[7]
Q3: We are observing a discrepancy between our MCHR1-knockout animal model and our results using this compound. Is this a known issue?
Yes, discrepancies between results from genetic knockout models and pharmacological antagonist studies have been noted for the MCH system.[10] For instance, MCHR1 knockout mice can display hyperphagia, whereas MCHR1 antagonists were developed to suppress appetite.[10] These differences can arise from developmental compensation in knockout models, the acute versus chronic nature of the intervention, or potential off-target effects of the pharmacological agent. Researchers should be cautious when directly comparing these two methodologies.
Troubleshooting Experimental Issues
Problem 1: Lower than expected in vivo efficacy despite proven in vitro potency.
If this compound demonstrates high affinity and potent antagonism in your cellular assays but fails to produce the expected phenotype in animal models (e.g., no reduction in food intake or anxiolytic effect), consider the following:
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CNS Penetration: Has the blood-brain barrier penetration of this compound been confirmed in your specific model and dosing paradigm? Insufficient CNS exposure is a known challenge for this class of compounds.[9]
-
Pharmacokinetics (PK): The compound may have a short half-life or poor oral bioavailability, leading to plasma and brain concentrations that are below the therapeutic threshold for the duration of the experiment.
-
Conditioned Taste Aversion: Some MCHR1 antagonists have been shown to induce a modest conditioned taste aversion, which could confound feeding studies. This may be an alternative explanation for reduced food intake rather than a direct effect on satiety.[10]
Problem 2: Observing unexpected side effects in animal studies, such as sedation or cardiovascular changes.
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hERG Channel Binding: The most significant off-target concern for MCHR1 antagonists is cardiotoxicity mediated by hERG channel inhibition.[6][7][8] If cardiovascular monitoring is possible, check for any changes in ECG, particularly QT interval prolongation.
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Neurotransmitter System Interaction: this compound has been shown to specifically elevate extracellular acetylcholine (B1216132) levels in the frontal cortex, a mechanism different from other antidepressants or anxiolytics.[11][12] This or other unforeseen interactions with neurotransmitter systems could lead to unexpected behavioral effects. It does not appear to significantly alter noradrenaline, dopamine, serotonin, or glutamate (B1630785) levels in the frontal cortex.[11][12]
Quantitative Data Summary
While specific Ki or IC50 values for this compound are reported across various sources, the key takeaway is its characterization as a high-affinity and selective antagonist for MCHR1. The table below summarizes the pharmacological profile based on preclinical studies.
| Parameter | Target | Finding | Implication for Research |
| Binding Affinity | MCHR1 | High-affinity antagonist.[1] | Effective at nanomolar concentrations in vitro for target engagement. |
| Selectivity | MCHR1 vs. other receptors | Selective for MCHR1.[1] | Reduces the likelihood of on-target side effects from other GPCRs. |
| Functional Activity | MCHR1 | Potent antagonist of MCH-induced signaling (e.g., Ca2+ mobilization).[13] | Confirms blockade of the physiological MCH pathway. |
| Off-Target Activity | hERG Channel | High potential for interaction due to structural motifs common in MCHR1 antagonists.[6][8] | Critical Limitation: Requires specific counter-screening for cardiotoxicity. |
| In Vivo Efficacy | Animal Models of Obesity/Anxiety | Effective at reducing body weight and producing anxiolytic/antidepressant-like effects.[1] | Clinical Limitation: Preclinical efficacy did not translate successfully to humans. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for MCHR1
This protocol is a standard method to determine the binding affinity of a test compound like this compound for the MCHR1 receptor.
-
Preparation: Use cell membranes prepared from a cell line stably expressing human MCHR1 (e.g., HEK293-MCHR1).
-
Radioligand: Utilize a radiolabeled MCHR1 antagonist, such as [³H]this compound, as the competing ligand.[1]
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).
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Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. The receptors and bound ligand will be retained on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), which can then be converted to a Ki (inhibition constant).
Protocol 2: MCHR1 Functional Antagonism Assay (Calcium Mobilization)
This protocol measures the ability of this compound to block the intracellular signaling cascade initiated by MCH binding to MCHR1.
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Cell Preparation: Plate HEK293 cells stably co-expressing MCHR1 and a G-protein like Gαqi/5 in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Pre-incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
Agonist Challenge: Add a fixed concentration of the agonist (MCH), typically at its EC80 (the concentration that elicits 80% of the maximal response), to all wells.
-
Signal Detection: Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the MCH-stimulated fluorescence signal against the concentration of this compound. The resulting dose-response curve is used to calculate the IC50 of the antagonist, representing its potency in blocking the functional response.
Visualizations
Caption: MCHR1 signaling pathways and the antagonistic action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
References
- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCH-R1 antagonists: what is keeping most research programs away from the clinic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Addressing Poor Bioavailability of SNAP-7941
Welcome to the technical support center for SNAP-7941. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a specific focus on its known challenges with poor oral bioavailability and central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and appetite. By blocking the action of melanin-concentrating hormone (MCH) at this receptor, this compound has shown potential as an anorectic, antidepressant, and anxiolytic agent in preclinical studies.
Q2: What are the main challenges encountered when working with this compound in vivo?
The primary challenge associated with this compound is its poor oral bioavailability. This can lead to low and variable plasma concentrations, making it difficult to achieve therapeutic levels in target tissues, particularly the brain. Additionally, as with many MCHR1 antagonists, achieving sufficient CNS exposure is a significant hurdle in preclinical development.
Q3: Why is the oral bioavailability of this compound thought to be poor?
While specific data for this compound is not publicly available, the poor oral bioavailability of MCHR1 antagonists is often attributed to a combination of factors, including:
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Low Aqueous Solubility: Many small molecule MCHR1 antagonists are lipophilic, which can lead to poor dissolution in the gastrointestinal tract.
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Limited Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream may be restricted.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
Q4: Are there any known safety concerns with this compound or other MCHR1 antagonists?
A significant challenge in the development of MCHR1 antagonists is the potential for off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to cardiotoxicity.[1][2][3] Therefore, it is crucial to assess the hERG liability of this compound or any of its analogs in your experimental workflow.
Troubleshooting Guide: Poor In Vivo Efficacy of this compound
If you are observing lower than expected efficacy in your in vivo experiments with this compound, consider the following troubleshooting steps:
Problem: Lack of dose-dependent response or high variability between subjects.
Possible Cause: Poor and variable oral absorption.
Solutions:
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Optimize Vehicle/Formulation:
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Solubility Enhancement: For initial in vivo screens, consider using a vehicle that enhances the solubility of this compound. Common choices include solutions with co-solvents (e.g., DMSO, PEG-400, ethanol) or lipid-based formulations.
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Formulation Development: For more advanced studies, developing a more sophisticated formulation can significantly improve oral bioavailability. See the "Experimental Protocols" section for examples.
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Alternative Route of Administration:
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To bypass the challenges of oral absorption and first-pass metabolism, consider administering this compound via intraperitoneal (IP) or intravenous (IV) injection for initial proof-of-concept studies. This will help establish the compound's intrinsic activity at the target.
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Problem: Efficacy is observed with peripheral administration, but CNS-mediated effects are absent.
Possible Cause: Insufficient brain penetration.
Solutions:
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Assess Brain-to-Plasma Ratio: If possible, conduct pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound. A low ratio indicates poor penetration of the blood-brain barrier (BBB).
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Structural Modification (Medicinal Chemistry Approach): While beyond the scope of a typical biology lab, collaborating with medicinal chemists to modify the structure of this compound could improve its physicochemical properties for better BBB penetration. Key properties to consider are:
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Molecular weight (ideally < 400 Da)
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LogP (ideally between 1 and 3)
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Number of hydrogen bond donors and acceptors
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Polar surface area
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Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables provide illustrative data based on typical values for poorly bioavailable CNS drug candidates and general knowledge of MCHR1 antagonists. This data is for exemplary purposes and should not be considered as experimentally determined values for this compound.
Table 1: Physicochemical Properties of a Representative MCHR1 Antagonist
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~500-600 g/mol | Can be a limiting factor for passive diffusion across membranes. |
| Calculated LogP | > 3 | Indicates high lipophilicity, which can lead to poor aqueous solubility. |
| Aqueous Solubility | < 0.1 mg/mL | Low solubility can be a major barrier to dissolution and absorption. |
| Caco-2 Permeability (Papp) | < 5 x 10⁻⁶ cm/s | Suggests moderate to low intestinal permeability. |
Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Vehicle: Saline/Tween 80 | Formulation: Nanosuspension |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 50 ± 15 | 250 ± 50 |
| Tmax (hr) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (ng*hr/mL) | 200 ± 60 | 1200 ± 250 |
| Oral Bioavailability (%) | < 5% | 20-30% |
| Brain-to-Plasma Ratio | 0.1 - 0.3 | 0.3 - 0.5 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for Improved Oral Bioavailability
This protocol describes a general method for preparing a nanosuspension, a formulation strategy often used to improve the dissolution rate and bioavailability of poorly water-soluble drugs.
Materials:
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This compound
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Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)
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Milling media (e.g., Yttria-stabilized zirconium oxide beads)
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High-energy media mill
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Deionized water
Method:
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Prepare a pre-suspension by dispersing this compound powder in an aqueous solution of the stabilizer.
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Add the milling media to the pre-suspension.
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Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours). The milling process reduces the particle size of the drug to the nanometer range.
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Separate the nanosuspension from the milling media.
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Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
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The resulting nanosuspension can be used for oral gavage in animal studies.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
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Caco-2 cells
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Transwell inserts
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Culture medium
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Hank's Balanced Salt Solution (HBSS)
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This compound
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LC-MS/MS for analysis
Method:
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Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
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Wash the cell monolayer with HBSS.
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Add the test compound (this compound) solution in HBSS to the apical (A) side of the monolayer.
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At specified time points, collect samples from the basolateral (B) side.
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To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
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Analyze the concentration of this compound in the collected samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
Visualizations
Caption: MCHR1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Addressing Poor Bioavailability.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
References
- 1. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SNAP-7941 and Related MCHR1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCHR1 antagonist SNAP-7941 and other compounds in this class. The focus is on anticipating and mitigating potential toxicity in animal models during preclinical research.
Disclaimer
Publicly available information on the specific toxicity profile of this compound is limited. Therefore, this guide is based on the known pharmacology of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists and general principles of preclinical toxicology. The troubleshooting advice and protocols provided are intended as a starting point for researchers to develop their own robust safety and toxicology monitoring plans.
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during in vivo studies with MCHR1 antagonists.
Issue 1: Unexpected Sedation or Ataxia
-
Question: My animals are showing signs of sedation, lethargy, or ataxia (impaired coordination) at doses expected to be therapeutically relevant for anxiety or appetite suppression. How can I manage this?
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Possible Causes:
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High CNS Exposure: The compound may be crossing the blood-brain barrier too efficiently, leading to off-target effects or exaggerated on-target pharmacology.
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Metabolite Activity: Active metabolites may have a different pharmacological profile, contributing to sedative effects.
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Off-Target Activity: The compound may be interacting with other CNS receptors (e.g., GABA-A, histamine (B1213489) H1) at higher concentrations.
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-
Troubleshooting Steps:
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Dose-Response Study: Conduct a detailed dose-response study to determine the threshold for sedative effects versus the desired therapeutic effect.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of the compound with the observed sedative effects and the desired pharmacological activity. This can help establish a therapeutic window.
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Formulation Optimization: Altering the vehicle or formulation of the compound can change its absorption and distribution profile, potentially reducing peak CNS exposure.
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Alternative Dosing Regimen: Consider continuous infusion versus bolus injection to maintain a steady-state concentration below the sedative threshold.
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Issue 2: Cardiovascular Liabilities (Hypothetical)
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Question: While no specific cardiotoxicity has been reported for this compound, some MCHR1 antagonists have been associated with hERG channel liability, which can lead to QT prolongation and arrhythmias. How can I proactively monitor for this?
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Possible Causes:
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hERG Channel Inhibition: The compound or a metabolite may directly block the hERG potassium channel, delaying ventricular repolarization.
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-
Troubleshooting & Monitoring Plan:
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In Vitro hERG Assay: Before starting in vivo studies, perform an in vitro patch-clamp assay to determine the IC50 of your compound for the hERG channel.
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In Vivo Telemetry: In a subset of animals (rodents or larger species), use implantable telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure after dosing.
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Dose Escalation with ECG Monitoring: During dose-finding studies, include ECG measurements at baseline and at the time of expected peak plasma concentration (Tmax) to look for changes in the QT interval.
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Data Analysis: Correct the QT interval for heart rate (using Bazett's or Fridericia's correction for humans, or a species-specific formula). A significant, dose-dependent increase in the corrected QT interval is a warning sign.
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Frequently Asked Questions (FAQs)
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Q1: What is the first step I should take to assess the potential toxicity of an MCHR1 antagonist like this compound?
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A1: Begin with a comprehensive literature review for the specific compound and for the class of MCHR1 antagonists. If data is scarce, the next step is to perform a series of in vitro safety pharmacology assays, including a hERG assay and screening against a panel of common off-target receptors. This should be followed by a single-dose, dose-range-finding study in your chosen animal model to identify the maximum tolerated dose (MTD).
-
-
Q2: What are the key parameters to monitor in a general toxicology study for a novel MCHR1 antagonist?
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A2: A standard toxicology study should include:
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Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.
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Body Weight: Measure at least twice weekly.
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Food and Water Consumption: Monitor daily.
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Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count and a serum chemistry panel to assess organ function (liver, kidneys).
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Histopathology: Perform a full histopathological examination of major organs and tissues.
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-
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Q3: How can the formulation of this compound affect its toxicity profile?
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A3: The vehicle used to dissolve and administer the compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. A formulation that leads to very high peak plasma concentrations (Cmax) may increase the risk of acute, concentration-dependent toxicities. Different vehicles (e.g., saline, DMSO, cyclodextrins) should be tested to find one that provides good bioavailability without causing acute adverse effects.
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Data Presentation
Table 1: Hypothetical Dose-Range-Finding Study for an MCHR1 Antagonist in Rats
| Dose Group (mg/kg, i.p.) | N (males/females) | Mortality | Clinical Signs | Body Weight Change (Day 7 vs. Day 1) |
| Vehicle (Saline) | 5/5 | 0/10 | None observed | +5.2% |
| 10 | 5/5 | 0/10 | None observed | +4.8% |
| 30 | 5/5 | 0/10 | Mild, transient hypoactivity within 1h of dosing | +2.1% |
| 100 | 5/5 | 2/10 | Severe hypoactivity, ataxia, piloerection | -3.5% |
| 300 | 5/5 | 8/10 | Severe ataxia, lethargy, hypothermia | -8.9% (in survivors) |
This table is a hypothetical example to illustrate how to present data from a dose-finding study.
Experimental Protocols
Protocol 1: In Vivo Telemetry for Cardiovascular Safety Assessment in Rats
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Animal Model: Adult male Sprague-Dawley rats (n=8).
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Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) under anesthesia. The blood pressure catheter is inserted into the abdominal aorta, and ECG leads are placed in a lead II configuration. Allow a two-week recovery period.
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Acclimation: Acclimate the animals to the dosing procedure (e.g., intraperitoneal injection of vehicle) for three days.
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Study Design: Use a crossover design where each animal receives the vehicle and at least three doses of the test compound (e.g., 10, 30, and 100 mg/kg), with a one-week washout period between doses.
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Data Collection: Record baseline cardiovascular data for 24 hours before dosing. After administering the compound, continuously record ECG, heart rate, blood pressure, and body temperature for 24 hours.
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Data Analysis:
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Extract data at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).
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Analyze ECG waveforms to determine PR, QRS, and QT intervals.
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Correct the QT interval for heart rate using a rat-specific formula (e.g., QTc = QT / (RR/150)^0.5).
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Statistically compare the changes from baseline for each dose group to the vehicle control group.
-
Visualizations
Technical Support Center: Ensuring Reproducibility in SNAP-7941 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4][5][6] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This receptor is primarily expressed in the brain and is involved in the regulation of energy homeostasis, mood, and appetite.[1][2][3][4] By antagonizing MCHR1, this compound exhibits anorectic, anxiolytic, and antidepressant effects in preclinical models.[1][2][7]
2. What are the common research applications of this compound?
This compound is widely used in preclinical research to investigate the role of the MCHergic system in:
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Obesity and metabolic disorders: To study its effects on food intake, body weight, and energy expenditure.[1][2][4]
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Anxiety and depression: As a tool to explore the potential of MCHR1 antagonism in treating mood disorders.[1][2][7]
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Cognitive function: To understand the influence of MCHR1 on learning and memory.
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Neurotransmitter release: It has been shown to increase acetylcholine (B1216132) levels in the frontal cortex.
3. How should this compound be stored?
For long-term storage, this compound should be kept at -20°C as a crystalline solid.[8]
4. Is this compound selective for MCHR1?
This compound is a highly selective antagonist for MCHR1. However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at higher concentrations. Researchers should include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
In Vitro Studies
Issue: Inconsistent results in MCHR1 receptor binding assays.
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Possible Cause 1: Improper this compound solution preparation.
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Troubleshooting: this compound is soluble in organic solvents such as DMSO.[9] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. For example, a 1:2 solution of DMSO:PBS (pH 7.2) can be used.[9] It is not recommended to store the aqueous solution for more than one day.[9] Ensure complete dissolution before use.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 3: Issues with the receptor preparation.
-
Troubleshooting: Ensure the quality and integrity of the cell membranes or recombinant receptors used in the assay. Perform quality control checks on your receptor preparation.
-
-
Possible Cause 4: Incorrect assay conditions.
-
Troubleshooting: Optimize incubation times, temperature, and buffer composition. Refer to established protocols for MCHR1 binding assays.
-
Issue: Low or no detectable signal in cell-based assays.
-
Possible Cause 1: Low MCHR1 expression in the cell line.
-
Troubleshooting: Use a cell line with confirmed high expression of MCHR1. Validate receptor expression using techniques like qPCR or western blotting.
-
-
Possible Cause 2: this compound concentration is too low.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration range for your specific assay.
-
-
Possible Cause 3: Poor cell health.
-
Troubleshooting: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of cytotoxicity.
-
In Vivo Studies
Issue: High variability in behavioral responses between animals.
-
Possible Cause 1: Improper vehicle or formulation.
-
Troubleshooting: The choice of vehicle is critical for consistent in vivo effects. While some studies mention using a "vehicle," specific compositions are not always detailed. A common starting point is a solution of DMSO and PBS.[9] The final concentration of DMSO should be minimized to avoid vehicle-induced effects. It is essential to test the vehicle alone as a control group.
-
-
Possible Cause 2: Pharmacokinetic variability.
-
Troubleshooting: this compound is a substrate for P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which can limit its brain penetration.[8] This can lead to significant variability in central nervous system effects. Consider co-administration with Pgp/BCRP inhibitors in mechanistic studies to confirm central effects, but be aware of the potential for altered peripheral exposure.
-
-
Possible Cause 3: Sex differences.
-
Troubleshooting: Studies with other MCHR1 antagonists have shown sex-dependent differences in behavioral responses. It is crucial to include both male and female animals in your study design and analyze the data separately.
-
-
Possible Cause 4: Acclimation and handling stress.
-
Troubleshooting: Ensure all animals are properly acclimated to the housing and testing environments. Consistent and gentle handling can minimize stress-induced variability.
-
Issue: Lack of expected anorectic, anxiolytic, or antidepressant effect.
-
Possible Cause 1: Inadequate dose.
-
Troubleshooting: The effective dose of this compound can vary depending on the animal model, route of administration, and the specific behavioral test. Conduct a dose-response study to determine the optimal dose for your experimental conditions.
-
-
Possible Cause 2: Timing of administration.
-
Troubleshooting: The timing of drug administration relative to the behavioral test is critical. Consider the pharmacokinetic profile of this compound to determine the optimal pre-treatment time.
-
-
Possible Cause 3: Insensitivity of the chosen behavioral paradigm.
-
Troubleshooting: Ensure the chosen behavioral test is sensitive to the effects of MCHR1 antagonism. Review the literature for validated models. For example, the forced swim test and social interaction test are commonly used for assessing antidepressant and anxiolytic effects, respectively.
-
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for MCHR1
| Parameter | Value | Cell Line | Reference |
| Kd | 0.18 nM | COS-7 cells expressing hMCHR1 | [4] |
Table 2: Effective Doses of this compound in Preclinical Models
| Animal Model | Behavioral Test | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Rat | Forced Swim Test | 10 - 40 | Antidepressant-like | |
| Rat | Social Interaction Test | 10 - 40 | Anxiolytic-like | |
| Guinea Pig | Maternal-Separation Vocalization | 10 - 40 | Anxiolytic-like | |
| Rat | Diet-induced obesity | Chronic administration | Decreased body weight | [2][10] |
Experimental Protocols
MCHR1 Receptor Binding Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation of Cell Membranes:
-
Culture CHO-K1 cells stably expressing human MCHR1.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The binding assay buffer typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.
-
In a 96-well plate, add a constant amount of radiolabeled ligand (e.g., [¹²⁵I]-MCH or a suitable fluorescently labeled MCH).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
For non-specific binding, add a high concentration of unlabeled MCH.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity or fluorescence retained on the filters.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Forced Swim Test (Rat)
This protocol is adapted from standard procedures and should be conducted in accordance with institutional animal care and use guidelines.[3][7][10][11]
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the test.
-
Pre-test Session (Day 1):
-
Place each rat individually into the swim cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the duration of immobility.
-
Immobility: The rat is considered immobile when it floats in an upright position and makes only small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis: Compare the duration of immobility between the this compound treated groups and the vehicle control group.
Social Interaction Test (Rat)
This protocol is a general guideline for a paired social interaction test.[1][12][13][14][15]
-
Apparatus: A neutral, open-field arena (e.g., 50 cm x 50 cm x 50 cm). The lighting should be dim to reduce anxiety.
-
Animals: Use weight-matched, unfamiliar male rats. House them individually for a few days before the test to increase social motivation.
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the test.
-
Procedure:
-
Administer this compound or vehicle to the test rat at the appropriate pre-treatment time.
-
Place the test rat and an unfamiliar, untreated partner rat simultaneously into the arena.
-
Record the 10-minute session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the total time spent in active social interaction.
-
Social Interaction Behaviors: Include sniffing, following, grooming, and pinning of the partner rat.
-
Non-social Behaviors: Include self-grooming, rearing, and exploring the arena alone.
-
-
Data Analysis: Compare the total duration of social interaction between the this compound treated groups and the vehicle control group.
Mandatory Visualizations
Caption: Simplified MCHR1 signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo behavioral studies with this compound.
Caption: A logical troubleshooting workflow for addressing reproducibility issues.
References
- 1. anilocus.com [anilocus.com]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 13. amuzainc.com [amuzainc.com]
- 14. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acsu.buffalo.edu [acsu.buffalo.edu]
SNAP-7941 degradation and handling precautions
This technical support center provides guidance on the degradation and handling of SNAP-7941 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The MCH1 receptor is primarily expressed in the brain and is involved in the regulation of appetite, mood, and other physiological processes. By blocking the MCH1 receptor, this compound can inhibit the effects of melanin-concentrating hormone (MCH), a neuropeptide that stimulates food intake. This antagonistic action is the basis for its investigation in models of obesity, anxiety, and depression.
Q2: How should I store solid this compound?
For solid this compound, it is recommended to follow the general guidelines for storing bioactive small molecules.
| Storage Condition | Recommendation | Duration |
| Temperature | -20°C | Up to 6 months |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under nitrogen or argon) | Long-term |
| Light | Protect from light | Always |
| Container | Tightly sealed vial | Always |
Q3: How should I prepare and store this compound stock solutions?
It is advisable to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
| Storage Condition | Recommendation | Duration |
| Temperature | -20°C | Up to 1 month |
| Light | Protect from light | Always |
| Container | Tightly sealed vials | Always |
| Usage | Use freshly prepared solutions whenever possible | Daily experiments |
Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.
Q4: What solvents can I use to dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo experiments, ensure the final concentration of the organic solvent is compatible with the animal model and administration route. A common vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
Troubleshooting Guide
Problem 1: I am observing a loss of compound activity in my experiments over time.
This could be due to the degradation of this compound in your stock solution or experimental buffer.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure your stock solutions are aliquoted and stored at -20°C or lower in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
-
-
Possible Cause 2: Instability in Aqueous Solution.
-
Solution: The stability of this compound in aqueous buffers, especially at different pH values, may be limited. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. If you must pre-dilute, perform a stability test by measuring the compound's concentration or activity at different time points.
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Problem 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).
The appearance of new peaks may indicate the presence of degradation products.
-
Possible Cause 1: Degradation during Sample Preparation or Storage.
-
Solution: Review your sample handling procedures. Ensure samples are processed quickly and stored appropriately (see storage recommendations above). If possible, analyze samples immediately after preparation.
-
-
Possible Cause 2: Incompatibility with other reagents.
-
Solution: Investigate potential incompatibilities between this compound and other components in your experimental mixture. Strong acids, bases, or oxidizing agents could promote degradation.
-
-
Possible Cause 3: Forced Degradation.
-
Solution: If you are intentionally stressing the compound, the new peaks are likely degradation products. Refer to the experimental protocol below for a systematic approach to identifying degradation pathways.
-
Technical Support Center: Investigating the Impact of SNAP-7941 on Locomotor Activity
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of the MCHR1 antagonist, SNAP-7941, on locomotor activity. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
A1: this compound is a selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). MCH is a neuropeptide involved in regulating energy balance, mood, and sleep. By blocking the MCHR1 receptor, this compound can influence various behaviors. Its effect on locomotor activity is complex and can be dose-dependent, often showing an increase or no significant change at anxiolytic and antidepressant doses. Some studies suggest that MCHR1 antagonists may prevent sedative effects, which can indirectly affect locomotor activity.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor that, when activated by MCH, can couple to Gαi, Gαq, or Gαs proteins. This can lead to an inhibition of cAMP production (via Gαi), an increase in intracellular calcium (via Gαq), or a stimulation of cAMP production (via Gαs), depending on the cell type and conditions. By blocking this receptor, this compound prevents these downstream signaling events from occurring.
Q3: What are the potential therapeutic applications of this compound related to its effects on locomotion?
A3: this compound has shown potential as an anxiolytic and antidepressant. Its effects on locomotor activity are often studied in this context. For instance, some antidepressants can have sedative side effects that reduce locomotor activity. A compound like this compound, which may have antidepressant properties without causing sedation, could be therapeutically beneficial.
Troubleshooting Guide
Q1: I administered this compound to my rodents, but I don't see any significant change in locomotor activity. What could be the reason?
A1: Several factors could contribute to a lack of observed effect on locomotor activity:
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Dosage: The effect of this compound on locomotion can be dose-dependent. You may be using a dose that is too low to elicit a response or a dose that falls into a trough of a biphasic dose-response curve. Review the literature for effective dose ranges in your specific animal model and consider performing a dose-response study.
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Vehicle and Formulation: Ensure this compound is properly dissolved and administered. The choice of vehicle can impact drug solubility and bioavailability. Common vehicles include 20% beta-cyclodextrin.
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Habituation: Inadequate habituation of the animals to the testing environment can lead to high baseline activity, masking the effects of the compound. Ensure a sufficient habituation period in the testing room and apparatus.
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Strain and Species Differences: The effects of this compound can vary between different rodent strains and species. The genetic background of your animals may influence their response.
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Timing of Administration: The time between drug administration and testing is critical. The pharmacokinetic profile of this compound should be considered to ensure testing occurs at the time of peak brain exposure.
Q2: The locomotor activity in my this compound treated group is decreased. How can I determine if this is due to sedation or an anxiolytic-like effect?
A2: Differentiating between sedation and anxiolysis is crucial for interpreting locomotor data. Here are some strategies:
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Behavioral Analysis in the Open Field Test: An anxiolytic effect is typically associated with increased exploration of the center of the open field, while sedation would likely result in a general decrease in all movements without a specific preference for the center or periphery.
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Use of Other Behavioral Tests: Complement your open field test with other anxiety-related behavioral paradigms that are less dependent on high levels of locomotor activity, such as the elevated plus-maze or the light-dark box test. An anxiolytic compound would be expected to increase time spent in the open arms or the light compartment, respectively.
-
Motor Coordination Tests: To directly assess for sedative-hypnotic effects, you can use tests like the rotarod or beam walking test. A sedative effect would likely impair performance on these tasks, whereas a purely anxiolytic effect at a given dose should not.
Q3: I'm observing high variability in locomotor activity within my treatment groups. How can I reduce this?
A3: High variability can obscure true treatment effects. Consider the following to improve consistency:
-
Standardize Experimental Conditions: Ensure that all experimental parameters are kept consistent across all animals. This includes lighting conditions in the testing room (typically 100-200 lux in the arena), time of day for testing (to account for circadian rhythms), and handling procedures.[1]
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing facility and the testing room before starting experiments. A minimum of 3 days of acclimation to the testing room is recommended.[1]
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual differences and increase the statistical power of your study.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and data recording.
Quantitative Data Summary
The following tables summarize the effects of this compound and its analog, SNAP-94847, on locomotor activity from various studies.
Table 1: Effect of MCHR1 Antagonists on Locomotor Activity in Rodents
| Compound | Species/Strain | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| SNAP-94847 | Sprague-Dawley Rats | 20 mg/kg/day (chronic, 2 weeks) | Oral gavage | Significant increase in quinpirole-induced locomotor activity | [2][3] |
| SNAP-94847 | BALB/c Mice | 20 mg/kg/day (chronic, 21 days) | Drinking water | Marked increase in quinpirole-induced locomotor activity | [2][3] |
| SNAP-94847 | CD-1 Mice | 20 mg/kg/day (chronic, 21 days) | Drinking water | No modification of quinpirole (B1680403) responses | [2][3] |
| SNAP-94847 | Wistar Rats | Not specified | Intranasal | Increase in time of locomotion and number of squares crossed in open field test | [4] |
Detailed Experimental Protocols
Open Field Test for Locomotor Activity
This protocol is a standard method for assessing spontaneous locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 44.5 x 44.5 x 20 cm clear Plexiglas)
-
Video tracking software
-
This compound
-
Vehicle solution (e.g., 20% beta-cyclodextrin)
-
Syringes and needles for administration
-
70% ethanol (B145695) for cleaning
Procedure:
-
Animal Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization to the facility before any experimental procedures.
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in the chosen vehicle. Ensure it is fully dissolved.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration should be consistent and based on the pharmacokinetic profile of the drug.
-
-
Open Field Test:
-
Clean the open field arena with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.
-
Set the lighting in the testing room to a consistent level (e.g., 100-200 lux).
-
Gently place the animal in the center or at the periphery of the arena.
-
Record the animal's activity using the video tracking software for a predetermined period (e.g., 10-30 minutes).
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Velocity
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare treatment groups.
-
Present data as mean ± SEM.
-
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Effect on Locomotor Activity
Caption: A typical experimental workflow for studying this compound's locomotor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mansion-estore.s3.us-west-2.amazonaws.com [mansion-estore.s3.us-west-2.amazonaws.com]
controlling for vehicle effects in SNAP-7941 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCHR1 antagonist, SNAP-7941. The information is presented in a question-and-answer format to directly address common issues, with a focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCH is a neuropeptide that plays a role in regulating energy balance, appetite, and mood.[3] By blocking the MCHR1, this compound inhibits the downstream signaling of MCH, leading to its observed effects.
Q2: What are the primary research applications for this compound?
This compound has been investigated for its potential therapeutic effects in several areas, including:
-
Obesity and Weight Management: It has been shown to reduce food intake and promote weight loss in animal models of diet-induced obesity.[1][3]
-
Anxiety and Depression: Studies have demonstrated its anxiolytic and antidepressant-like effects in various behavioral models.[3]
Q3: What is a "vehicle" in the context of this compound experiments, and why is a vehicle control group necessary?
A vehicle is the solvent or carrier used to dissolve or suspend this compound for administration to animals. Since this compound is a lipophilic compound, it is not readily soluble in simple aqueous solutions like saline. A vehicle control group receives the same vehicle preparation (without this compound) as the experimental group. This is crucial to ensure that any observed effects are due to the drug itself and not the vehicle, as some vehicles can have their own biological effects.[4][5]
Troubleshooting Guide: Vehicle Effects
Q4: I'm observing unexpected effects in my vehicle control group. What could be the cause?
Several commonly used vehicles for lipophilic drugs can have intrinsic biological activity. It is essential to be aware of these potential confounding effects:
-
Dimethyl Sulfoxide (DMSO): While a powerful solvent, DMSO has been shown to have neuroprotective and behavioral effects.[4][5] At certain concentrations, it can decrease locomotor activity and alter sleep patterns in rodents.
-
Tween 80 (Polysorbate 80): This non-ionic surfactant is often used to create stable suspensions. However, Tween 80 can increase the absorption of other compounds by inhibiting P-glycoprotein, a drug efflux pump.[6] It has also been shown to decrease locomotor activity at higher concentrations.[6]
-
Cyclodextrins: These cyclic oligosaccharides are used to increase the solubility of hydrophobic drugs. While generally considered inert, some studies suggest they may have mild neuroprotective effects.[4]
-
Ethanol (B145695): Often used as a co-solvent, ethanol can have biphasic effects on locomotor activity, with lower concentrations sometimes causing hyperactivity and higher concentrations leading to sedation.[6]
Q5: What is a recommended vehicle formulation for in vivo this compound experiments?
A published study by Millan et al. (2008) successfully used the following formulation for intraperitoneal (i.p.) injection in rats:
-
Vehicle: Sterile water with a few drops of Tween 80.
-
Preparation: this compound was prepared as a suspension in this vehicle.[7]
-
Administration Volume: 1.0 ml/kg.[7]
For a related MCH1 antagonist, SNAP-94847, a different vehicle was used:
-
Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin (encapsin).[8]
-
Preparation: SNAP-94847 was dissolved in this vehicle.[8]
The choice of vehicle will depend on the specific experimental paradigm, route of administration, and the required concentration of this compound. It is always recommended to conduct pilot studies to assess the tolerability and potential behavioral effects of the chosen vehicle alone.
Q6: My this compound suspension appears unstable or precipitates out of solution. How can I improve this?
For preparing stable suspensions of lipophilic compounds like this compound, consider the following:
-
Sonication: Use a sonicator to break down particles and create a more uniform suspension.
-
Homogenization: A mechanical homogenizer can also be effective in reducing particle size and improving stability.
-
Vehicle Optimization: The concentration of the surfactant (e.g., Tween 80) may need to be optimized. Start with a low concentration and gradually increase it while monitoring for any adverse effects in the animals.
-
Fresh Preparation: Always prepare the suspension fresh on the day of the experiment to minimize the risk of precipitation or degradation.
Experimental Protocols and Data
MCH1 Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of the MCH1 receptor and the antagonistic action of this compound.
Diet-Induced Obesity Studies
Experimental Workflow
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of SNAP-7941 data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNAP-7941.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] It is a research chemical investigated for its potential anxiolytic, antidepressant, and anorectic properties.[2][3][4]
-
What is the mechanism of action of this compound? this compound functions by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCH1.[2] MCH is a neuropeptide involved in the regulation of energy balance and mood.[3] By antagonizing the MCH1 receptor, this compound can inhibit MCH-induced food intake and produce effects similar to clinically used antidepressants and anxiolytics in animal models.[2][3]
-
What are the primary research applications of this compound? this compound is primarily used in preclinical research to investigate the role of the MCH1 receptor in various physiological and pathological processes, including:
Experimental Design & Protocols
-
What are some common animal models used to evaluate the effects of this compound? Researchers have utilized several established animal models to assess the pharmacological effects of this compound, including:
-
What are typical dose ranges for this compound in animal studies? Effective doses of this compound can vary depending on the animal model and the specific effect being studied. Doses ranging from 0.63 mg/kg to 40.0 mg/kg (administered intraperitoneally) have been shown to be active in rats for enhancing social recognition and increasing acetylcholine (B1216132) levels in the frontal cortex.[5][6]
-
How can I synthesize this compound? The enantioselective synthesis of this compound can be achieved through organocatalytic methods. One approach involves the Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines. Another method utilizes a chiral phosphoric acid-catalyzed Biginelli reaction. The synthesis is completed by the selective formation of a urea (B33335) linkage at the N3 position of the dihydropyrimidone core with a 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[7][8]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in behavioral studies (e.g., forced-swim test, social interaction). | 1. Variability in drug administration: Inconsistent timing or volume of injection. 2. Animal stress: Improper handling or acclimation of animals. 3. Compound stability: Degradation of this compound in solution. | 1. Standardize injection procedures: Ensure consistent time of day, injection volume, and route of administration (e.g., intraperitoneal). 2. Proper animal handling: Acclimate animals to the experimental room and handling procedures for a sufficient period before testing. Minimize environmental stressors. 3. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment and protect them from light and extreme temperatures. |
| Low or no detectable effect on food intake. | 1. Inappropriate dosage: The dose of this compound may be too low to elicit an anorectic effect. 2. Diet composition: The palatability of the diet can influence the effect of MCH1 receptor antagonists. 3. Timing of administration: The timing of drug administration relative to the feeding cycle may not be optimal. | 1. Dose-response study: Conduct a dose-response experiment to determine the optimal effective dose for your specific animal model and conditions. 2. Use a palatable diet: The effects of this compound on food consumption are often more pronounced with highly palatable, high-fat diets.[2] 3. Optimize administration time: Administer this compound prior to the dark cycle (active feeding period for rodents) to maximize the potential to observe an effect on food intake. |
| Difficulty in detecting changes in acetylcholine levels in the frontal cortex. | 1. Inefficient microdialysis: Probe placement or recovery may be suboptimal. 2. Insufficient analytical sensitivity: The method used to quantify acetylcholine may not be sensitive enough. 3. Incorrect timing of sample collection: Samples may not be collected during the peak effect of the drug. | 1. Verify probe placement: Use histological methods to confirm the correct placement of the microdialysis probe in the frontal cortex. Optimize flow rate to ensure adequate recovery. 2. Use a highly sensitive assay: Employ a sensitive method such as HPLC with electrochemical detection to quantify acetylcholine in the dialysate. 3. Time-course study: Conduct a time-course experiment to determine the time of peak acetylcholine release following this compound administration and collect samples around that time point. |
Data Presentation
Table 1: Summary of In Vivo Effects of this compound in Rodent Models
| Effect | Animal Model | Dose Range (i.p.) | Outcome | Reference |
| Anorectic | Diet-induced obese rats | Not specified | Reduced consumption of palatable food, sustained decrease in body weight with chronic administration. | [3] |
| Anxiolytic | Rat social interaction test | Not specified | Effects similar to clinically used anxiolytics. | [3] |
| Guinea pig maternal-separation vocalization | Not specified | Effects similar to clinically used anxiolytics. | [3] | |
| Vogel conflict test | 2.5 - 40.0 mg/kg | Anxiolytic properties observed. | [5] | |
| Antidepressant | Rat forced-swim test | Not specified | Effects similar to clinically used antidepressants. | [3] |
| Cognitive Enhancement | Social recognition in rats | 0.63 - 10.0 mg/kg | Dose-dependently blocked scopolamine-induced deficits in social recognition. | [5] |
| Neurochemical | Microdialysis in freely moving rats | 0.63 - 40.0 mg/kg | Elevated extracellular levels of acetylcholine in the frontal cortex. | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects using the Vogel Conflict Test
-
Animals: Male Wistar rats (200-250g) are typically used.
-
Apparatus: A standard operant chamber equipped with a drinking spout and a grid floor capable of delivering a mild electric shock.
-
Procedure:
-
Water-deprive the rats for 48 hours prior to the test.
-
On the test day, administer this compound (e.g., 2.5, 10, 40 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.
-
Allow the rat to have access to the drinking spout. After 20 licks, a mild electric shock is delivered through the spout and the grid floor for every subsequent 20th lick.
-
Record the number of shocks received during a 5-minute test session.
-
-
Data Analysis: An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect. Analyze data using a one-way ANOVA followed by a post-hoc test.
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement in the Frontal Cortex
-
Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the prelimbic region of the medial prefrontal cortex.
-
Allow animals to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., 0.63, 2.5, 10, 40 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples every 20 minutes for at least 180 minutes post-injection.
-
-
Acetylcholine Analysis:
-
Analyze the dialysate samples for acetylcholine content using high-performance liquid chromatography (HPLC) with enzymatic conversion and electrochemical detection.
-
-
Data Analysis: Express acetylcholine levels as a percentage of the mean baseline values. Analyze the data using a repeated-measures ANOVA.
Visualizations
Caption: Mechanism of this compound action on the MCH1 receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of this compound: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP-7941 Clinical Development: A Technical Overview of Preclinical Findings and Potential Reasons for Discontinuation
Technical Support Center
This document addresses the available scientific information regarding the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP-7941. It is intended for researchers, scientists, and drug development professionals seeking to understand its preclinical profile and the likely reasons for the cessation of its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Preclinical studies suggested its potential as a therapeutic agent for obesity, anxiety, and depression.[1][2][3]
Q2: Did this compound ever enter clinical trials?
Based on a comprehensive review of publicly available clinical trial registries, such as ClinicalTrials.gov, there is no evidence to suggest that this compound was ever evaluated in human clinical trials. The development of this compound appears to have been discontinued (B1498344) during the preclinical phase.
Q3: Why were the clinical trials for this compound likely never initiated?
While a definitive public statement from the developers (formerly Synaptic Pharmaceutical Corporation) is unavailable, the discontinuation of this compound's development can be inferred from known challenges associated with the MCHR1 antagonist class and specific preclinical findings for the compound. The primary reasons likely include:
-
Poor Brain Penetration: Preclinical studies using a radiolabeled version of this compound, [11C]this compound, revealed that the compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] These efflux transporters are present at the blood-brain barrier and actively pump substrates out of the brain, which would significantly limit the compound's central nervous system (CNS) exposure and potentially its efficacy for treating depression and anxiety.[5]
Troubleshooting and Experimental Considerations
Issue: Difficulty replicating the reported anxiolytic or antidepressant effects of MCHR1 antagonists in animal models.
-
Troubleshooting:
-
Compound Stability and Formulation: Ensure the compound is properly formulated. This compound, for instance, has been prepared as a suspension in sterile water with a few drops of Tween-80 for intraperitoneal injections in preclinical studies.
-
Blood-Brain Barrier Penetration: Consider the potential for efflux by transporters like P-gp. Co-administration with a P-gp inhibitor could be explored in a research setting to confirm central target engagement.
-
Animal Model Selection: The choice of animal model is critical. For anxiety, models such as the elevated plus-maze and for depression, the forced swim test, have been used to evaluate MCHR1 antagonists.[3][6]
-
Issue: Observing unexpected off-target effects in vitro or in vivo.
-
Troubleshooting:
-
hERG Liability Assessment: It is crucial to perform early in vitro screening for hERG channel affinity for any novel MCHR1 antagonist. Patch-clamp electrophysiology is the gold standard for this assessment.
-
Broad Receptor Profiling: Conduct comprehensive receptor screening panels to identify other potential off-target interactions that could contribute to unexpected pharmacological effects.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Species | Key Finding | Reference |
| MCHR1 Antagonism | Rat | Inhibited MCH-induced food intake. | [1] |
| Obesity Model | Rat (diet-induced) | Chronic administration led to a sustained decrease in body weight. | [2] |
| Anxiety Models | Rat | Showed anxiolytic effects in the social interaction test. | [3][6] |
| Depression Models | Rat | Demonstrated antidepressant-like effects in the forced swim test. | [2][3][6] |
| Brain Uptake | Rat | [11C]this compound showed low brain penetration, which was increased by P-gp/BCRP inhibition. | [4][5] |
Experimental Protocols
1. Diet-Induced Obesity Model in Rats
-
Objective: To assess the effect of this compound on body weight in an obesity model.
-
Methodology:
-
Male Wistar rats are fed a high-fat diet to induce obesity.
-
This compound is administered chronically (e.g., daily for several weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Body weight and food intake are monitored regularly.
-
A control group receiving the vehicle is included for comparison.[2]
-
2. Forced Swim Test in Rats
-
Objective: To evaluate the antidepressant-like effects of this compound.
-
Methodology:
-
Rats are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility is recorded during a specified test period.
-
This compound or a vehicle control is administered prior to the test.
-
A reduction in immobility time is indicative of an antidepressant-like effect.[2][3][6]
-
Signaling Pathway
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can couple to different G proteins, primarily Gi and Gq, to initiate downstream signaling cascades.
Caption: MCHR1 signaling pathway upon activation by MCH.
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]this compound and [18F]FE@SNAP reveal specific uptake in the ventricular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
Validation & Comparative
A Head-to-Head Comparison of SNAP-7941 and SNAP-94847 as MCH1R Antagonists for Preclinical Research
For researchers in neuropharmacology and drug development, the melanin-concentrating hormone receptor 1 (MCH1R) presents a compelling target for therapeutic intervention in obesity, anxiety, and depression. Two of the most widely studied MCH1R antagonists in preclinical models are SNAP-7941 and SNAP-94847. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the most appropriate tool for their studies.
This comparison synthesizes available data on the binding affinity, functional potency, and in vivo effects of this compound and SNAP-94847. Detailed experimental protocols are also provided to ensure reproducibility and facilitate study design.
At a Glance: Key Quantitative Data
| Parameter | This compound | SNAP-94847 |
| Binding Affinity (Ki) | 15 nM[1] | 2.2 nM[2] |
| Dissociation Constant (Kd) | 0.18 nM[3] | 530 pM[2] |
| In Vivo Efficacy (Rodent Models) | Anorectic, anxiolytic, and antidepressant effects demonstrated.[4][5][6] | Anxiolytic and antidepressant-like effects observed; reduces food-reinforced operant responding.[4][7] |
In-Depth Analysis
Binding Affinity and Potency
Both this compound and SNAP-94847 are high-affinity antagonists for the MCH1R. However, quantitative data indicates that SNAP-94847 exhibits a higher binding affinity, with a Ki value of 2.2 nM compared to 15 nM for this compound.[1][2] The dissociation constant (Kd) for this compound has been reported as 0.18 nM, while for SNAP-94847 it is 530 pM, further supporting the potent binding of both compounds to the MCH1R.[2][3]
In Vivo Efficacy
Both compounds have demonstrated efficacy in rodent models of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in various behavioral tests, including the forced swim test and social interaction test.[4][6] It has also been reported to reduce food intake and body weight in models of diet-induced obesity.[5]
Similarly, SNAP-94847 has shown anxiolytic-like and antidepressant-like activity in models such as the light/dark paradigm and novelty suppressed feeding test.[4] It also decreases responding for high-fat food, suggesting a role in modulating food reward.[7] Notably, some studies suggest that the mechanism of action for the anxiolytic and antidepressant effects of SNAP-94847 may be distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs).[8]
MCH1R Signaling Pathway
The melanin-concentrating hormone receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor can couple to both Gi and Gq proteins. This dual coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Downstream of these initial signaling events, the activation of the extracellular signal-regulated kinase (ERK) pathway has also been observed. MCH1R antagonists like this compound and SNAP-94847 act by competitively binding to the receptor, thereby preventing MCH from binding and initiating these downstream signaling cascades.
Experimental Methodologies
To facilitate the design of new studies and the replication of existing findings, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the MCH1R.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing MCH1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer for the assay.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SNAP-7941), and varying concentrations of the unlabeled test compound (this compound or SNAP-94847). Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium.
Protocol Details:
-
Cell Culture: Plate cells stably or transiently expressing MCH1R in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the test antagonist (this compound or SNAP-94847) to the wells and pre-incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of MCH (the agonist) to the wells to stimulate the MCH1R.
-
Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the MCH-induced response against the logarithm of the antagonist concentration. Fit the data to determine the IC₅₀ value.
Conclusion
Both this compound and SNAP-94847 are potent and selective MCH1R antagonists that have proven to be valuable tools in preclinical research. While SNAP-94847 demonstrates a higher binding affinity in in vitro assays, both compounds exhibit significant in vivo effects related to feeding, anxiety, and depression. The choice between these two antagonists will ultimately depend on the specific research question, the experimental model being used, and the desired pharmacokinetic profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments.
References
- 1. This compound | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radiosynthesis of [11C]this compound—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of MCHR1 Antagonists: SNAP-7941 and GW3430
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent melanin-concentrating hormone receptor 1 (MCHR1) antagonists, SNAP-7941 and GW3430. Both compounds have been investigated for their therapeutic potential in treating obesity, depression, and anxiety. This analysis is based on publicly available experimental data to assist researchers in evaluating their relative efficacy and mechanisms of action.
Quantitative Efficacy and Binding Affinity
This compound and GW3430 are both potent and selective antagonists of the MCHR1. The following table summarizes their key in vitro pharmacological parameters.
| Parameter | This compound | GW3430 | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.25 nM | - | Rat | Radioligand Displacement ([³H]this compound) | [1] |
| 2.0 nM | - | Rat | Radioligand Binding | [1] | |
| 40 nM | - | Human | Radioligand Displacement ([³H]spiperone) | [1] | |
| IC50 | 3.0 nM | ~13 nM | Human | Radioligand Binding ([¹²⁵I]-MCH) | [1][2][3] |
| 15 nM | - | Human | Calcium Flux (FLIPR) | [1] | |
| pIC50 | - | 9.3 | - | MCHR1 Antagonist Activity | [2][4] |
| pKd | 9.24 (Kd = 0.58 nM) | - | Human | Calcium Flux (FLIPR) | [1] |
| 9.7 | - | Human | - | [1] |
Mechanism of Action: MCHR1 Signaling Pathway
Both this compound and GW3430 exert their effects by antagonizing the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates multiple downstream signaling cascades through coupling to different G proteins, primarily Gαi, Gαo, and Gαq.[5][6][7] Antagonism by this compound or GW3430 blocks these signaling events.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and GW3430 are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of the compounds to the MCHR1.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human MCHR1 are prepared by homogenization and differential centrifugation.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled competitor compound (this compound or GW3430). The incubation is typically carried out in a binding buffer for 90 minutes at room temperature.[8]
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8][9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8][9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of competitor that inhibits 50% of radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.[8]
Functional cAMP Assay
This assay measures the ability of the antagonists to block MCH-induced inhibition of cAMP production, a key downstream signaling event of MCHR1 activation via Gαi.
Protocol:
-
Cell Culture: HEK293 cells expressing MCHR1 are cultured in 96-well plates.[10][11]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or GW3430).
-
Stimulation: Cells are then stimulated with a fixed concentration of MCH in the presence of an adenylate cyclase activator like forskolin (B1673556) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]
-
Data Analysis: The ability of the antagonist to reverse the MCH-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and IC50 values are determined.
In Vivo Model: Diet-Induced Obesity in Rodents
This model is used to assess the anorectic and weight-reducing effects of the MCHR1 antagonists.
Protocol:
-
Induction of Obesity: Male rats or mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity.[12][13][14]
-
Animal Grouping: Once a significant increase in body weight is observed compared to control animals on a standard chow diet, the obese animals are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound or GW3430 is administered, typically orally, on a daily basis for a specified duration.
-
Monitoring: Body weight and food intake are measured regularly throughout the study. Other metabolic parameters such as body composition (fat and lean mass) may also be assessed.[13]
-
Data Analysis: The effects of the antagonist on body weight and food consumption are compared between the treated and vehicle control groups to determine efficacy.
In Vivo Model: Forced Swim Test in Rodents
This model is a common screening tool for assessing antidepressant-like activity.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 14. Diet-induced obesity murine model [protocols.io]
A Comparative Guide to the Validation of SNAP-7941 Binding at the MCH1 Receptor
This guide provides a detailed comparison of SNAP-7941, a selective antagonist for the Melanin-Concentrating Hormone (MCH) Receptor 1 (MCH1R), with other relevant antagonists. The binding affinity, selectivity, and functional antagonism are supported by experimental data to offer an objective performance overview for researchers, scientists, and drug development professionals.
Introduction to this compound and the MCH1 Receptor
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and mood.[1][2] It exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH1R and MCH2R.[2] In rodents, only MCH1R is expressed.[3] The MCH1 receptor is widely distributed in the brain, particularly in regions associated with reward and motivation, making it a significant target for therapeutic intervention in obesity, anxiety, and depression.[3] this compound is a potent and selective small-molecule antagonist of the MCH1 receptor that has demonstrated efficacy in animal models of these conditions.[1][4] This guide validates its binding and functional activity at the MCH1R.
MCH1 Receptor Signaling Pathway
The MCH1 receptor is a GPCR that couples to inhibitory (Gαi) and Gαq proteins.[3] Upon activation by MCH, the receptor initiates two primary signaling cascades:
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[1]
Comparative Binding Affinity of MCH1R Antagonists
The binding affinity of this compound to the MCH1 receptor has been rigorously determined and is presented below in comparison to other known MCH1R antagonists. Affinity is typically expressed by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Binding Affinity (Ki) | Binding Affinity (Kd) | Binding Affinity (IC50) | Species / Cell Line |
| This compound | 4.52 nM | 0.18 nM | - | Human (CHO-K1 / COS-7 cells) |
| GW-803430 | - | - | ~13 nM (pIC50 = 9.3) | Human |
| SNAP-94847 | 2.2 nM | 530 pM | - | Human |
| T-226296 | - | - | 5.5 nM (human), 8.6 nM (rat) | Human, Rat |
Selectivity Profile
This compound demonstrates high selectivity for the MCH1 receptor over the MCH2 receptor and other GPCRs, which is a critical attribute for a therapeutic candidate to minimize off-target effects.
| Compound | Selectivity for MCH1R vs. MCH2R | Selectivity vs. Other Receptors |
| This compound | High (Ki > 1000 nM for MCH2R) | >100-fold lower affinity for other tested targets |
| SNAP-94847 | High | >80-fold vs. α1A; >500-fold vs. D2 receptors[5] |
Experimental Validation Workflow
The validation of a receptor antagonist like this compound typically follows a multi-stage process, from initial binding characterization to functional assays.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the MCH1 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the MCH1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK-293 or CHO cells stably expressing the human MCH1 receptor.
-
Radioligand: [¹²⁵I]-MCH or a similar high-affinity radiolabeled MCH1R agonist.
-
Test Compound: this compound, dissolved in appropriate solvent (e.g., DMSO).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.[6]
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (0.5-1.0 µg of protein), a fixed concentration of the radioligand (e.g., 0.06-0.1 nM [¹²⁵I]-MCH), and varying concentrations of this compound.
-
Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate. This traps the membranes with the bound radioligand on the filter.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Quantification: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled MCH agonist. The IC50 value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by the native agonist (MCH), confirming its inhibitory action on the Gαq pathway.[9]
Objective: To confirm this compound is a functional antagonist of the MCH1 receptor.
Materials:
-
Cell Line: HEK-293 or CHO cells stably co-expressing the MCH1 receptor and a promiscuous Gα protein (like Gα16) to ensure a robust calcium signal.[9]
-
Calcium-sensitive dye: Fluo-4 AM or similar.[9]
-
Agonist: Melanin-Concentrating Hormone (MCH).
-
Antagonist: this compound.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.[10]
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).[9]
Protocol:
-
Cell Plating: Seed the MCH1R-expressing cells into the assay plates and allow them to adhere overnight.[10]
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C to allow for de-esterification of the dye.[11]
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.[12]
-
Agonist Challenge and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Then, add a fixed concentration of MCH (typically an EC₈₀ concentration to achieve a strong signal) to all wells.[10]
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The antagonist effect is quantified by the reduction in the MCH-induced fluorescence signal. Plot the percentage of inhibition against the concentration of this compound to determine its IC50 value for functional antagonism.[10]
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SNAP-7941 and Other Melanin-Concentrating Hormone 1 (MCH1) Receptor Antagonists
Introduction
The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, mood, and stress responses. The MCH1 receptor (MCH1R), a G protein-coupled receptor (GPCR), is the primary mediator of MCH's effects in rodents and a key target in humans.[1][2] Its activation has been shown to stimulate food intake (orexigenic effect) and modulate emotional states.[3][4] Consequently, the development of MCH1R antagonists has become a significant area of research for therapeutic interventions targeting obesity, anxiety, and depression.[5][6][7]
SNAP-7941 was one of the early, potent, and selective small-molecule antagonists developed for the MCH1 receptor.[3] It has demonstrated significant efficacy in preclinical models, exhibiting anorectic, anxiolytic, and antidepressant properties.[3][4] This guide provides an objective comparison of this compound with other notable MCH1 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
MCH1 Receptor Signaling Pathway
The MCH1 receptor exerts its physiological effects by coupling to multiple intracellular G protein signaling cascades, primarily Gαi and Gαq.[1][8]
-
Gαi Pathway: Upon MCH binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9][10]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can further influence downstream targets, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]
-
β-Arrestin Pathway: Like many GPCRs, the MCH1R can also signal through β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[8]
Antagonists like this compound block these signaling events by preventing MCH from binding to the receptor.
Quantitative Comparison of MCH1 Receptor Antagonists
The following table summarizes the binding and functional data for this compound and other well-characterized MCH1 receptor antagonists. These compounds have been pivotal in understanding the therapeutic potential of MCH1R blockade.
| Compound | Binding Affinity (Ki/IC50, nM) | Functional Potency (IC50, nM) | Key Preclinical Effects |
| This compound | High Affinity (undisclosed quantitative value)[3] | Potent antagonist activity[3] | Anorectic, Anxiolytic, Antidepressant[3][4] |
| GW803430 | pIC50 = 9.3 (~0.5 nM)[11] | IC50 = 9.3 nM[12] | Anorectic, Anxiolytic, Antidepressant[12] |
| T-226296 | N/A | IC50 = 5.5 (human), 8.6 (rat)[13] | Anorectic (anti-obesity)[1][13] |
| SNAP-94847 | Ki = 2.2 nM[14] | pA2 = 7.81 (functional antagonism)[14] | Anxiolytic, Antidepressant[1][15] |
| BMS-819881 | Ki = 7 nM (rat)[16], 10 nM[17] | N/A | Anti-obesity (via prodrug BMS-830216)[17] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 9.3 corresponds to an IC50 of approximately 0.5 nM. pA2 is a measure of the potency of an antagonist.
Experimental Protocols
The characterization of MCH1R antagonists relies on a standard set of in vitro and in vivo assays.
Radioligand Binding Assay (for Binding Affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCH1 receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Receptor Source: Membranes prepared from HEK293 or CHO cells stably expressing the human or rat MCH1 receptor.
-
Radioligand: [³H]this compound or [¹²⁵I]-MCH is commonly used at a concentration near its dissociation constant (Kd).[3][8]
-
Procedure:
-
Receptor membranes are incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Non-specific binding is determined in the presence of a high concentration of a known MCH1R ligand.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Functional Assays (for Potency)
These assays measure the ability of an antagonist to block MCH-induced signaling.
-
cAMP Accumulation Assay (Gαi pathway):
-
HEK293 cells expressing MCH1R are pre-incubated with the antagonist at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase cAMP levels.
-
MCH is added, which normally inhibits forskolin-stimulated cAMP production.[10]
-
The ability of the antagonist to reverse the MCH-mediated inhibition is measured.
-
Intracellular cAMP levels are quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.
-
The IC50 value is determined from the concentration-response curve.
-
-
Calcium Mobilization Assay (Gαq pathway):
-
CHO cells expressing MCH1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Cells are pre-incubated with the antagonist at various concentrations.
-
MCH is added to stimulate the release of intracellular calcium, causing an increase in fluorescence.
-
The antagonist's ability to block the MCH-induced fluorescence signal is measured in real-time using an instrument like a FlexStation or FLIPR.
-
The IC50 value, representing the concentration of antagonist that blocks 50% of the MCH response, is calculated.[8]
-
In Vivo Behavioral Models
-
Forced Swim Test (Antidepressant Activity):
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: The test consists of a pre-test session (e.g., 15 minutes) and a test session 24 hours later (e.g., 5 minutes). On the test day, animals are administered the vehicle, a reference antidepressant (e.g., fluoxetine), or an MCH1R antagonist (e.g., this compound) orally 60 minutes before the session.[3][18]
-
Measurement: The duration of immobility during the test session is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.[15]
-
-
Social Interaction Test (Anxiolytic Activity):
-
Subjects: Pairs of unfamiliar male Long-Evans rats.
-
Procedure: Rats are placed in an open-field arena under bright lighting conditions, which is mildly aversive and suppresses social behavior. Animals are dosed with the vehicle, a reference anxiolytic (e.g., chlordiazepoxide), or an MCH1R antagonist 60 minutes prior to the test.[3]
-
Measurement: The total time the pair of rats spends engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded over a 10-minute session. An increase in social interaction time suggests an anxiolytic effect.[3]
-
General Workflow for MCH1R Antagonist Discovery
The process of identifying and validating a novel MCH1R antagonist follows a structured pipeline, from initial high-throughput screening to detailed preclinical evaluation.
Conclusion
This compound is a well-established, high-affinity MCH1 receptor antagonist that demonstrates a robust therapeutic profile for obesity, anxiety, and depression in a variety of preclinical models.[3] Comparative data shows that other antagonists, such as GW803430 and T-226296, exhibit similar high-potency and efficacy profiles.[12][13] The MCH1 receptor couples to both Gαi and Gαq pathways, and the ability of these antagonists to block these signaling cascades underlies their mechanism of action.[1][8] While the preclinical data for MCH1R antagonists is compelling, their translation to clinical success has been challenging, with few candidates advancing through late-stage trials.[6][19] Nevertheless, the MCH1 receptor remains a promising and actively investigated target for novel therapeutics in metabolic and psychiatric disorders.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. targetmol.cn [targetmol.cn]
- 15. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. | BioWorld [bioworld.com]
- 18. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
SNAP-7941: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). Understanding the selectivity of a compound is critical for predicting its potential off-target effects and ensuring its suitability for specific research applications and therapeutic development. This document summarizes available binding affinity data, details the experimental protocols used for its determination, and visualizes key biological and experimental pathways.
High Selectivity of this compound for MCH1R
In the seminal study by Borowsky et al. (2002), this compound was reported to have a dissociation constant (Kd) of 0.18 nM for the human MCH1R.[1][2] The same study noted that this compound displayed greater than 100-fold selectivity for MCH1R over a panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters. However, the specific Ki or IC50 values for these off-target sites were not detailed in the available literature. This high selectivity is a crucial attribute, suggesting a lower likelihood of off-target pharmacological effects.
| Receptor/Target | Ligand | Species | Affinity (Ki/Kd) | Selectivity vs. MCH1R | Reference |
| MCH1R | This compound | Human | 0.18 nM (Kd) | - | Borowsky et al., 2002 |
| Various GPCRs, ion channels, and transporters | This compound | Not Specified | >100-fold lower affinity | >100x | Borowsky et al., 2002 |
Table 1: Binding Affinity of this compound
Experimental Protocols
The determination of the binding affinity and selectivity of this compound typically involves radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human MCH1R are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled MCH1R ligand (e.g., [³H]-SNAP-7941 or [¹²⁵I]-MCH).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
A fixed amount of the prepared cell membranes.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled MCH1R ligand to saturate the receptors.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the equilibrium dissociation constant of the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways
To better understand the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
Caption: MCH1R Signaling Pathway Antagonized by this compound.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
Comparative Pharmacokinetics of SNAP-7941 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the melanin-concentrating hormone receptor 1 (MCH1-R) antagonist SNAP-7941 and its analogs, SNAP 94847 and [¹⁸F]FE@SNAP. The information is supported by available preclinical data to aid in the evaluation of these compounds for further investigation.
This compound and its analogs are of significant interest due to their potential therapeutic applications in obesity, anxiety, and depression.[1] A critical aspect of drug development is the understanding of a compound's pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes the available data on this compound, SNAP 94847, and [¹⁸F]FE@SNAP to facilitate a comparative assessment.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and its analogs in rats. It is important to note that a direct head-to-head comparative study with all three compounds under identical experimental conditions is not available in the public domain. The data presented here is compiled from separate studies and should be interpreted with this consideration.
| Parameter | This compound | SNAP 94847 | [¹⁸F]FE@SNAP |
| Route of Administration | Oral | Oral | Intravenous |
| Dose | Not Specified | 3, 10, and 30 mg/kg | Not Specified |
| Cmax | Data Not Available | Data Not Available | Data Not Available |
| Tmax | Data Not Available | Data Not Available | Data Not Available |
| AUC | Data Not Available | Data Not Available | Data Not Available |
| Elimination Half-life (t½) | Data Not Available | 5.2 hours[2] | Data Not Available |
| Oral Bioavailability (F) | 59%[3] | Data Not Available | Not Applicable |
| Brain/Plasma Ratio | 2.3[3] | 2.3 (at 4 hours post-dosing)[2] | Data Not Available |
| Metabolism | Data Not Available | Data Not Available | 47.73 ± 6.1% hydrophilic metabolite at 45 min post-injection |
Experimental Protocols
The data presented in this guide are derived from preclinical studies in rodents. The following are detailed methodologies representative of the key experiments cited.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral or intravenous administration.
Animal Model: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Dosing:
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into the tail vein at a specific dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Brain Tissue Collection (for Brain/Plasma Ratio): At a specific time point (e.g., 4 hours post-dose), animals are euthanized, and brain tissue is collected, weighed, and homogenized.
-
Sample Analysis: The concentration of the test compound in plasma and brain homogenate is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. The brain/plasma ratio is calculated by dividing the concentration of the compound in the brain tissue by its concentration in the plasma at the same time point.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of the analyte (e.g., this compound) in biological matrices (plasma, brain homogenate).
Procedure:
-
Sample Preparation: Proteins in the plasma or brain homogenate samples are precipitated by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area of the analyte is compared to a standard curve prepared with known concentrations of the analyte in the same biological matrix to determine its concentration in the unknown samples.
MCH1 Receptor Signaling Pathway
This compound and its analogs exert their pharmacological effects by antagonizing the melanin-concentrating hormone receptor 1 (MCH1-R), a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH1-R initiates a cascade of intracellular signaling events.
Caption: MCH1-R signaling cascade initiated by MCH binding.
Activation of MCH1-R can lead to the coupling of different G proteins, primarily Gαi and Gαq.[4][5] The Gαi pathway involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[4][6] The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[5] Both pathways can ultimately influence downstream effectors like the extracellular signal-regulated kinase (ERK).[6] this compound and its analogs, by blocking the binding of MCH to the receptor, inhibit these downstream signaling events.
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SNAP-7941's Effects: A Comparative Guide to MCHR1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP-7941, with the phenotype of MCHR1 knockout mouse models. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological pathways, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its therapeutic potential.
Unveiling the Role of MCHR1: Pharmacological versus Genetic Inhibition
The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, mood, and appetite. Its effects are primarily mediated through the G protein-coupled receptor, MCHR1. To elucidate the function of this receptor and validate potential therapeutic antagonists like this compound, researchers employ two main strategies: pharmacological blockade with selective antagonists and genetic deletion through knockout models.
This compound is a potent and selective antagonist of MCHR1, demonstrating anorectic, anxiolytic, and antidepressant-like properties in preclinical studies.[1] MCHR1 knockout mice, on the other hand, provide a model of lifelong receptor absence. These mice are characterized by a lean phenotype, hyperactivity, hyperphagia, and resistance to diet-induced obesity.[2]
A critical step in validating the mechanism of action of a pharmacological agent is to demonstrate that its effects are absent in animals lacking its specific target. While direct head-to-head studies with this compound in MCHR1 knockout mice are not extensively reported in publicly available literature, studies with other MCHR1 antagonists, such as AZD1979, have shown that the antagonist had no effect on food intake or body weight in MCHR1 knockout mice, confirming the on-target specificity of this class of compounds.[3] This guide will draw parallels from existing data on both this compound and MCHR1 knockout models to provide a comprehensive comparison.
Quantitative Data Comparison
The following tables summarize the reported effects of this compound administration in wild-type animals and the characteristic phenotype of MCHR1 knockout mice across key physiological and behavioral domains.
Table 1: Effects on Energy Homeostasis and Body Weight
| Parameter | This compound Treatment in Wild-Type Rodents | MCHR1 Knockout Mice Phenotype |
| Food Intake | Inhibits MCH-induced food intake and reduces consumption of palatable food.[1] | Hyperphagic (increased food intake).[2] |
| Body Weight | Reduces weight gain in growing rats and in mature rats on a high-fat diet.[1] | Lean phenotype and resistant to diet-induced obesity.[2] |
| Energy Expenditure | Preserves energy expenditure.[3] | Increased energy expenditure. |
Table 2: Effects on Anxiety- and Depression-Like Behaviors
| Behavioral Test | This compound Treatment in Wild-Type Rodents | MCHR1 Knockout Mice Phenotype |
| Forced Swim Test | Reduces immobility time (antidepressant-like effect).[4] | Reduced immobility time (antidepressant-like effect). |
| Elevated Plus Maze | Increases time spent in open arms (anxiolytic-like effect).[5] | Anxiolytic-like phenotype. |
| Social Interaction Test | Increases social interaction time (anxiolytic-like effect).[6] | Not consistently reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Generation of MCHR1 Knockout Mice
MCHR1 knockout mice can be generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace the coding sequence of the MCHR1 gene with a selectable marker, such as a neomycin resistance cassette. The linearized vector is then electroporated into ES cells. Successfully targeted ES cell clones are identified by PCR and Southern blot analysis and are subsequently injected into blastocysts to generate chimeric mice. Chimeras are then bred to establish germline transmission of the null MCHR1 allele.[7]
Elevated Plus Maze (for anxiety-like behavior)
The elevated plus maze is a widely used behavioral assay to assess anxiety in rodents.[8][9][10][11]
-
Apparatus: The maze is shaped like a plus sign, with two open arms and two enclosed arms, elevated from the ground.
-
Procedure: A mouse is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).
-
Data Collection: The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds, like this compound, are expected to increase the time spent in the open arms, as this indicates a reduction in anxiety.
-
Controls: The maze should be cleaned thoroughly between each animal to eliminate olfactory cues. The experimenter should be blinded to the treatment groups to avoid bias.
Forced Swim Test (for depression-like behavior)
The forced swim test is a common model to screen for antidepressant efficacy.[12][13][14][15][16]
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure: A rat or mouse is placed in the water-filled cylinder from which it cannot escape. The session is typically recorded for 6 minutes.
-
Data Analysis: The duration of immobility (floating with only minimal movements to keep the head above water) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Considerations: Water temperature should be maintained at 23-25°C. Animals should be dried and kept warm after the test.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the MCHR1 signaling pathway, the experimental workflow for validating this compound, and the logical relationship between pharmacological and genetic approaches.
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Forced swimming test: [bio-protocol.org]
- 15. Forced swimming test [bio-protocol.org]
- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of MCH1 Antagonists: A Guide for Researchers
A comprehensive analysis of the in vivo performance of leading Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists reveals significant anti-obesity effects, primarily driven by a reduction in food intake and subsequent body weight loss. This guide provides a comparative overview of key preclinical data for prominent MCH1 antagonists, detailed experimental protocols, and an illustration of the underlying signaling pathway to inform future research and drug development in this area.
The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, and antagonism of its primary receptor, MCH1, has emerged as a promising strategy for the treatment of obesity. Numerous small molecule MCH1 antagonists have been developed and evaluated in preclinical in vivo models, demonstrating consistent efficacy in reducing food intake and promoting weight loss in diet-induced obese (DIO) rodents. This guide focuses on a head-to-head comparison of two pioneering MCH1 antagonists, SNAP-7941 and T-226296, based on foundational in vivo studies.
MCH1 Receptor Signaling Pathway
The MCH1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of MCH, primarily couples to Gαi and Gαq proteins. This initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and influence energy balance. The diagram below illustrates the key signaling pathways activated by the MCH1 receptor.
In Vivo Performance Comparison of MCH1 Antagonists
The following tables summarize the in vivo efficacy of this compound and T-226296 in rodent models of diet-induced obesity. While a direct head-to-head comparative study is not available in the initial publications, the data from their respective foundational studies provide a strong basis for comparison.
Table 1: Effect of MCH1 Antagonists on MCH-Induced Food Intake
| Compound | Species | Dose | Route of Administration | Inhibition of MCH-Induced Food Intake | Reference |
| This compound | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Significant inhibition | [Borowsky et al., 2002][1] |
| T-226296 | Rat | 30 mg/kg | Oral (p.o.) | Complete suppression | [Takekawa et al., 2002] |
Table 2: Effect of Chronic Administration of MCH1 Antagonists on Body Weight in Diet-Induced Obese (DIO) Rodents
| Compound | Species | Diet | Treatment Duration | Dose | Route of Administration | Body Weight Change vs. Vehicle | Reference |
| This compound | Rat | High-Fat | 28 days | 30 mg/kg/day | Intraperitoneal (i.p.) | Marked, sustained decrease | [Borowsky et al., 2002][1] |
| T-226296 | Mouse | High-Fat | 28 days | 100 mg/kg/day | Oral (p.o.) | Significant reduction | [Takekawa et al., 2002] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the replication and extension of these findings.
Diet-Induced Obesity (DIO) Model
The experimental workflow for establishing a diet-induced obesity model, a crucial prerequisite for testing the efficacy of anti-obesity compounds, is outlined below.
Protocol for Diet-Induced Obesity in Rats (adapted from Borowsky et al., 2002[1])
-
Animals: Male Sprague-Dawley rats are used.
-
Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Following an acclimatization period on standard chow, rats are provided with a high-fat diet (e.g., 45% kcal from fat) and a palatable sweet food source (e.g., sweetened condensed milk) to induce obesity. A control group is maintained on standard chow.
-
Induction Period: The high-fat diet is provided for a period of 4-6 weeks to allow for the development of a stable obese phenotype, characterized by a significantly higher body weight compared to the control group.
-
Monitoring: Body weight and food intake are monitored regularly throughout the induction and treatment periods.
In Vivo Administration of MCH1 Antagonists
Oral Gavage (p.o.) Administration Protocol (for compounds like T-226296)
-
Compound Preparation: The MCH1 antagonist is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution).
-
Animal Handling: The mouse or rat is gently restrained to immobilize the head and body.
-
Gavage Needle Insertion: A ball-tipped gavage needle of appropriate size is carefully inserted into the esophagus.
-
Compound Administration: The formulated compound is slowly administered directly into the stomach.
-
Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.
Intraperitoneal (i.p.) Injection Protocol (for compounds like this compound)
-
Compound Preparation: The MCH1 antagonist is dissolved in a sterile vehicle suitable for injection (e.g., saline or a solution containing a solubilizing agent like DMSO, further diluted in saline).
-
Animal Restraint: The animal is securely restrained to expose the abdominal area.
-
Injection Site: The injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Injection Procedure: A sterile needle of appropriate gauge is inserted at a shallow angle, and the compound is injected into the peritoneal cavity.
-
Post-Injection Monitoring: The animal is monitored for any adverse reactions following the injection.
Conclusion
The pioneering studies on this compound and T-226296 provided strong in vivo evidence for the potential of MCH1 receptor antagonism as a therapeutic strategy for obesity. Both compounds effectively reduced food intake and body weight in rodent models of diet-induced obesity. While the provided data is not from a single head-to-head study, the consistent and significant effects observed for both antagonists underscore the viability of this therapeutic approach. Future comparative studies should aim to evaluate newer generation MCH1 antagonists in standardized in vivo models to directly compare their efficacy, potency, and pharmacokinetic profiles, further advancing the development of this promising class of anti-obesity agents.
References
Establishing Robust Experimental Controls for the MCHR1 Antagonist SNAP-7941: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing rigorous experimental controls when working with SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). By implementing appropriate controls, researchers can ensure the validity and reproducibility of their findings. This document also presents a comparative analysis of this compound with other MCHR1 antagonists, supported by experimental data and detailed protocols for key assays.
Introduction to this compound
This compound is a potent and selective small-molecule antagonist of MCHR1, a G protein-coupled receptor primarily expressed in the brain. MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are implicated in regulating feeding behavior, energy homeostasis, and mood.[1] Consequently, MCHR1 antagonists like this compound are valuable tools for investigating these physiological processes and hold therapeutic potential for obesity, anxiety, and depression.[1]
Comparative Analysis of MCHR1 Antagonists
The selection of an appropriate MCHR1 antagonist is critical for experimental success. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other commonly used MCHR1 antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Species | Assay Type |
| This compound | MCHR1 | Antagonist | 15 | - | Human | Radioligand Binding |
| SNAP-94847 | MCHR1 | Antagonist | 2.2 | - | Human | Radioligand Binding |
| GW803430 | MCHR1 | Antagonist | 3.8 | ~13 | Human | Radioligand Binding / Functional Assay |
| T-226296 | MCHR1 | Antagonist | - | 5.5 | Human | Functional Assay |
| AZD1979 | MCHR1 | Antagonist | 12.2 | ~12 | Human | Radioligand Binding / Functional Assay |
MCHR1 Signaling Pathway
MCHR1 activation by MCH initiates downstream signaling through coupling to inhibitory G proteins (Gi/o) and Gq proteins. Gi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Gq coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This compound acts by competitively binding to MCHR1, thereby preventing MCH from initiating these signaling cascades.
MCHR1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols and Controls
The following sections detail standardized protocols for key in vitro and in vivo assays to characterize this compound, with a strong emphasis on the necessary experimental controls.
In Vitro Radioligand Binding Assay
This assay quantifies the affinity of this compound for MCHR1.
Experimental Workflow
Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing MCHR1 (e.g., CHO or HEK293 cells stably transfected with human MCHR1) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Buffer: A typical binding buffer contains 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MCH ligand (e.g., [¹²⁵I]MCH), and a range of concentrations of this compound.
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Experimental Controls:
| Control Type | Purpose | Implementation |
| Total Binding | To determine the maximum amount of radioligand that can bind to the receptors. | Incubate membranes with only the radiolabeled ligand. |
| Non-specific Binding | To measure the amount of radioligand that binds to components other than MCHR1. | Incubate membranes with the radiolabeled ligand in the presence of a high concentration of an unlabeled MCH ligand (e.g., 1 µM cold MCH).[2] |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | Incubate membranes with the radiolabeled ligand and the same concentration of the vehicle (e.g., DMSO) used for the highest concentration of this compound. |
| Positive Control | To validate the assay setup and ensure that a known MCHR1 antagonist can displace the radioligand. | Use a well-characterized MCHR1 antagonist with a known Ki (e.g., SNAP-94847) in parallel with this compound. |
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to block MCH-induced increases in intracellular calcium.
Detailed Protocol:
-
Cell Culture: Plate cells expressing MCHR1 (e.g., CHO-K1 cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of MCH (typically the EC80) to all wells to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the MCH-induced calcium response against the concentration of this compound.
Experimental Controls:
| Control Type | Purpose | Implementation |
| Negative Control (Basal) | To establish the baseline fluorescence of the cells without any stimulation. | Add only assay buffer to the cells. |
| Positive Control (Agonist) | To determine the maximum calcium response induced by MCH. | Add only MCH (at ECmax) to the cells. |
| Vehicle Control | To control for any effects of the solvent. | Add the vehicle to the cells before stimulating with MCH. |
| Positive Antagonist Control | To confirm the assay can detect antagonism. | Use a known MCHR1 antagonist in place of this compound. |
| Cell Viability Control | To ensure that the observed effects are not due to cytotoxicity. | Perform a cell viability assay (e.g., MTS or LDH assay) in parallel with the same concentrations of this compound. |
In Vivo Rodent Forced Swim Test
This behavioral assay is used to assess the antidepressant-like effects of this compound.
Detailed Protocol:
-
Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Acclimation: Allow animals (rats or mice) to acclimate to the testing room for at least one hour before the test.
-
Drug Administration: Administer this compound or control substances intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.
-
Pre-test Session: On day 1, place each animal in the water for 15 minutes.
-
Test Session: On day 2 (24 hours later), place the animals back in the water for 5 minutes and record their behavior (immobility, swimming, climbing).
-
Data Analysis: Score the duration of immobility. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Controls:
| Control Type | Purpose | Implementation |
| Vehicle Control | To control for the stress of injection and the effects of the vehicle. | Administer the vehicle used to dissolve this compound (e.g., saline, PEG400). |
| Positive Control | To validate the sensitivity of the assay to detect antidepressant effects. | Administer a clinically effective antidepressant, such as fluoxetine (B1211875) (e.g., 10-20 mg/kg, i.p.).[3][4][5] |
| Naïve Control | To assess baseline behavior without any injection. | Handle the animals in the same way as the other groups but do not administer any substance. |
| Locomotor Activity Control | To ensure that the observed effects on immobility are not due to a general increase in motor activity. | Test the animals in an open-field arena after drug administration. |
In Vivo Microdialysis for Neurotransmitter Release
This technique measures the effect of this compound on the extracellular levels of neurotransmitters, such as acetylcholine (B1216132), in specific brain regions.[6]
Detailed Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound systemically.
-
Post-treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical method like HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Experimental Controls:
| Control Type | Purpose | Implementation |
| Vehicle Control | To control for the effects of the injection and vehicle on neurotransmitter release. | Administer the vehicle solution to a separate group of animals. |
| Sham Surgery Control | To control for the effects of the surgical procedure itself. | Implant a probe but do not perfuse it, or perform all surgical steps except for probe implantation. |
| Positive Control | To confirm the ability of the system to detect changes in neurotransmitter release. | Administer a compound known to alter the release of the neurotransmitter of interest (e.g., a reuptake inhibitor or releasing agent). |
| Probe Placement Verification | To ensure the accuracy of the probe's location. | After the experiment, perfuse the brain with a dye and perform histological analysis to verify the probe placement. |
By adhering to these detailed protocols and incorporating the appropriate experimental controls, researchers can generate high-quality, reliable data on the pharmacological effects of this compound and contribute to a deeper understanding of the MCH system's role in health and disease.
References
- 1. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of fluoxetine on the rat brain in the forced swimming test: a [F-18]FDG micro-PET imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SNAP-7941: A Comparative Guide to Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods for validating SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It offers a comparative analysis of this compound's performance against other relevant compounds and includes detailed experimental protocols to support data interpretation and future research.
Comparative Analysis of MCHR1 Antagonists
This compound has been evaluated for its potential as a therapeutic agent with anorectic, antidepressant, and anxiolytic properties.[1][2][3] Its primary mechanism of action is the blockade of the MCHR1 receptor, which is involved in the regulation of energy homeostasis and mood.[1][4] To objectively assess its efficacy and potency, its performance is compared with other MCHR1 antagonists.
Binding Affinity
The binding affinity of a compound to its target receptor is a critical parameter for determining its potency. The following table summarizes the binding affinities (Ki or Kd) of this compound and other MCHR1 antagonists.
| Compound | Receptor | Ki (nM) | Kd (nM) | Cell Line | Reference |
| This compound | Human MCHR1 | 3.91 ± 0.74 | 0.18 | CHO-K1 / COS-7 | [5][6] |
| FE@SNAP | Human MCHR1 | 9.98 ± 1.12 | 2.9 | CHO-K1 | [5][6] |
| GW3430 | Rat MCHR1 | - | - | - | [7] |
Note: Lower Ki and Kd values indicate higher binding affinity. The data presented is derived from different studies and experimental conditions, which may influence the absolute values.
In Vivo Efficacy
The following table summarizes the effective doses of this compound and a comparator, GW3430, in a behavioral model of cognition in rats.
| Compound | Test | Effective Dose Range (mg/kg, i.p.) | Effect | Reference |
| This compound | Social Recognition | 0.63 - 10.0 | Blocked scopolamine-induced deficit | [7][8] |
| GW3430 | Social Recognition | 20.0 - 80.0 | Blocked scopolamine-induced deficit | [7][8] |
| This compound | Acetylcholine (B1216132) Release (Frontal Cortex) | 0.63 - 40.0 | Increased extracellular levels | [7][8] |
| GW3430 | Acetylcholine Release (Frontal Cortex) | 10.0 - 40.0 | Increased extracellular levels | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay for MCHR1
This protocol is used to determine the binding affinity of a test compound for the MCHR1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MCHR1 receptor.
Materials:
-
Cell membranes expressing MCHR1 (e.g., from CHO-K1 or COS-7 cells)
-
Radiolabeled ligand (e.g., [3H]this compound)
-
Test compounds (e.g., this compound, FE@SNAP)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and the test compound or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium. The incubation time should be predetermined through kinetic experiments.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled MCHR1 antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is used to measure the effect of a test compound on the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Objective: To assess the in vivo effect of this compound on acetylcholine release in the frontal cortex of rats.
Materials:
-
Male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical instruments
-
This compound
-
Vehicle solution
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Implant a guide cannula stereotaxically into the frontal cortex of anesthetized rats.
-
Allow the animals to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a stable baseline of acetylcholine levels.
-
Administer the test compound (this compound) or vehicle intraperitoneally (i.p.).
-
Continue collecting dialysate samples for a defined period after drug administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage change from the baseline acetylcholine levels.
Visualizing Pathways and Workflows
MCHR1 Signaling Pathway
The following diagram illustrates the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCH binding to MCHR1, a G-protein coupled receptor, typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking this interaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]this compound and [18F]FE@SNAP reveal specific uptake in the ventricular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: SNAP-7941 Versus Fluoxetine in Models of Depression
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antidepressant effects of SNAP-7941, a selective melanin-concentrating hormone 1 receptor (MCH1R) antagonist, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The following sections present a comprehensive overview of their comparative efficacy in established animal models of depression and anxiety, detailed experimental protocols, and an exploration of their distinct mechanisms of action through signaling pathway diagrams.
Quantitative Comparison of Antidepressant-like Effects
The following tables summarize the comparative efficacy of this compound and fluoxetine in three key preclinical behavioral assays that model antidepressant and anxiolytic activity. The data is primarily drawn from the seminal study by Borowsky et al. (2002) published in Nature Medicine, which first characterized the antidepressant-like profile of this compound and directly compared it to fluoxetine.[1]
| Table 1: Rat Forced Swim Test | ||
| Compound | Dose (mg/kg, p.o.) | Effect on Immobility Time |
| This compound | 10, 20 | Significant decrease, comparable to fluoxetine[1][2] |
| Fluoxetine | 20 | Significant decrease[1][2] |
| Table 2: Rat Social Interaction Test | ||
| Compound | Dose (mg/kg, p.o.) | Effect on Social Interaction Time |
| This compound | 10, 20 | Significant increase, comparable to fluoxetine[1][2] |
| Fluoxetine | 20 | Significant increase[1][2] |
| Table 3: Guinea Pig Maternal-Separation Vocalization Test | ||
| Compound | Dose (mg/kg, p.o.) | Effect on Distress Vocalizations |
| This compound | 10, 20 | Significant decrease, comparable to fluoxetine[1][2] |
| Fluoxetine | 20 | Significant decrease[1][2] |
Mechanisms of Action: Signaling Pathways
The antidepressant effects of this compound and fluoxetine are mediated by distinct signaling pathways. This compound acts by blocking the MCH1 receptor, thereby modulating downstream signaling cascades implicated in mood regulation.[3] Fluoxetine, in contrast, enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin from the synaptic cleft.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Rat Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in the subsequent test.
-
Drug Administration: this compound, fluoxetine, or vehicle is administered orally at specified doses and time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): 24 hours after the pre-swim, rats are placed back into the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating passively, making only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[4][5]
Rat Social Interaction Test
This test assesses anxiolytic-like and antidepressant-like activity by measuring the propensity of a rat to interact with an unfamiliar conspecific.
Apparatus:
-
A dimly lit, open-field arena (e.g., 100 cm x 100 cm).
Procedure:
-
Acclimation: Rats are habituated to the testing room for at least 1 hour before the test.
-
Drug Administration: this compound, fluoxetine, or vehicle is administered orally at specified doses prior to the test.
-
Test Session: Two unfamiliar, weight-matched rats from the same treatment group are placed in the center of the arena and allowed to explore and interact for a 10-minute session.
-
Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following, and tumbling) is recorded and analyzed. An increase in social interaction time suggests anxiolytic or antidepressant-like effects.
Guinea Pig Maternal-Separation Vocalization Test
This assay is used to evaluate anxiolytic and antidepressant potential by measuring the distress vocalizations of guinea pig pups when separated from their mothers.
Apparatus:
-
A sound-attenuated chamber containing a transparent cage.
-
A microphone and recording software to capture and analyze ultrasonic vocalizations.
Procedure:
-
Acclimation: Mother and pups are housed together and acclimated to the testing room.
-
Separation: Pups (typically 7-14 days old) are separated from their mothers and placed individually in the test cage.
-
Drug Administration: this compound, fluoxetine, or vehicle is administered orally to the pups at specified doses prior to the separation.
-
Test Session: The number of distress vocalizations emitted by the isolated pup is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: The total number of vocalizations is quantified and analyzed. A reduction in distress vocalizations is indicative of anxiolytic or antidepressant-like activity.[6][7]
Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of antidepressant compounds using the behavioral models described.
References
- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of guinea pig pup isolation calls by anxiolytic and antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response to maternal separation in infant guinea pigs exposed to intrapartum meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SNAP-7941 and Newer MCH1R Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of SNAP-7941 against a new generation of Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists, supported by experimental data.
The Melanin-Concentrating Hormone (MCH) system, particularly the MCH1 receptor, remains a compelling target for the therapeutic intervention of obesity and other metabolic and psychiatric disorders. This compound, a well-characterized MCH1R antagonist, has been a valuable tool in preclinical research. However, the landscape of MCH1R-targeted compounds has evolved, with newer antagonists demonstrating improved potency and pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound with a selection of these more recent MCH1R antagonists, offering a data-driven resource for researchers to select the most appropriate tool for their studies.
In Vitro Performance: A Head-to-Head Comparison
The in vitro activity of MCH1R antagonists is a critical determinant of their potential efficacy. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of newer antagonists. Lower Ki and IC50 values are indicative of higher affinity and potency, respectively.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Human MCH1R | Radioligand Binding | 15[1] | |
| Human MCH1R | Calcium Mobilization | 0.62 | ||
| SNAP-94847 | Human MCH1R | Radioligand Binding | 2.2 | |
| Human MCH1R | Radioligand Binding (Kd) | 0.53 | ||
| GW803430 | Human MCH1R | Functional Assay (pIC50) | ~0.5 (calculated from pIC50 of 9.3) | |
| ATC0175 | Human MCH1R | Functional Assay | 13.5 | |
| T-226296 | Not Specified | Not Specified | Not Specified | Not Specified |
| KRX-104130 | Human MCH1R | Not Specified | Potent Activity | Not Specified |
Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior
The in vivo performance of a drug candidate is heavily influenced by its pharmacokinetic properties. This table compares the available pharmacokinetic parameters of this compound and SNAP-94847 in rats, highlighting the advancements made in the newer generation of MCH1R antagonists.
| Compound | Species | Administration | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (%) |
| This compound | Rat | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SNAP-94847 | Rat | Oral | Data Not Available | Data Not Available | 5.2 h | 59 |
In Vivo Efficacy in a Diet-Induced Obesity Model
A critical test for any anti-obesity therapeutic is its ability to reduce body weight in a relevant animal model. The following table summarizes the reported effects of this compound and newer MCH1R antagonists on body weight in diet-induced obese (DIO) rodents.
| Compound | Species | Dose | Duration | Body Weight Reduction |
| This compound | Rat (DIO) | Not Specified | Chronic | Reduced weight gain[2][3] |
| GW803430 | Rat (DIO) | Not Specified | Not Specified | Associated with reductions in obesity[4] |
| SNAP-94847 | Rat | 3-30 mg/kg (i.p.) | Not Specified | Decreased food-reinforced operant responding[5][6] |
| T-226296 | Not Specified | Not Specified | Not Specified | Useful in the treatment of obesity |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MCH1R signaling pathway and a typical experimental workflow for evaluating MCH1R antagonists.
Figure 1: Simplified MCH1R signaling pathway.
Figure 2: General experimental workflow for MCH1R antagonist evaluation.
Detailed Experimental Protocols
For researchers planning to conduct their own comparative studies, the following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of a test compound for the MCH1 receptor.
-
Materials:
-
HEK293 cells stably expressing human MCH1R.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-MCH.
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).
-
Test compounds (e.g., this compound and newer antagonists).
-
GF/C filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hMCH1R cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [125I]-MCH (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled MCH.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay for IC50 Determination
This assay measures the ability of a compound to antagonize MCH-induced intracellular calcium mobilization.
-
Materials:
-
CHO or HEK293 cells stably co-expressing human MCH1R and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
MCH agonist.
-
Test compounds.
-
Luminometer or fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Place the plate in the luminometer or fluorescence plate reader.
-
Inject a fixed concentration of MCH agonist (typically EC80) into the wells.
-
Measure the light emission (for aequorin) or fluorescence intensity (for dye-loaded cells) immediately after agonist injection.
-
Generate dose-response curves for the antagonist and determine the IC50 value.
-
GTPγS Binding Functional Assay
This assay measures the G-protein activation following receptor stimulation and its inhibition by an antagonist.
-
Materials:
-
Cell membranes expressing MCH1R.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
MCH agonist.
-
Test compounds.
-
GF/B filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compound, and a fixed concentration of MCH agonist.
-
Add the cell membrane preparation.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through GF/B filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plates and measure radioactivity using a scintillation counter.
-
Determine the IC50 of the antagonist by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.
-
In Vivo Diet-Induced Obesity (DIO) Model
This model is used to evaluate the efficacy of MCH1R antagonists in reducing body weight in an obesity context.
-
Animals:
-
Male C57BL/6J or Sprague-Dawley rats.
-
-
Diet:
-
High-fat diet (HFD), typically 45-60% of calories from fat.
-
Control diet (standard chow).
-
-
Procedure:
-
Induce obesity by feeding the animals a high-fat diet for a period of 8-12 weeks.
-
Monitor body weight and food intake regularly.
-
Once a significant increase in body weight is observed compared to control diet-fed animals, randomize the obese animals into treatment groups.
-
Administer the test compound (e.g., this compound or newer antagonists) or vehicle daily via an appropriate route (e.g., oral gavage).
-
Continue to monitor body weight, food intake, and other relevant metabolic parameters (e.g., body composition, plasma glucose, insulin, and lipids) throughout the treatment period.
-
At the end of the study, collect tissues for further analysis if required.
-
Analyze the data to determine the effect of the treatment on body weight and other metabolic parameters.
-
Conclusion
The development of MCH1R antagonists has progressed significantly since the introduction of this compound. Newer compounds like SNAP-94847 and GW803430 exhibit superior in vitro potency. Furthermore, the improved pharmacokinetic profile of SNAP-94847, particularly its enhanced oral bioavailability, represents a substantial advancement for in vivo applications. While direct, comprehensive comparisons of in vivo efficacy remain to be fully elucidated in head-to-head studies, the available data suggest that these newer antagonists hold considerable promise as more effective research tools and potential therapeutic candidates. This guide provides a foundational dataset to aid researchers in making informed decisions for their preclinical studies targeting the MCH1 receptor.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Appraisal of SNAP-7941: A Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Findings on SNAP-7941
This compound, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), has been investigated for its potential therapeutic applications in treating obesity, anxiety, and depression. This guide provides a critical appraisal of the research findings on this compound, offering a comparative analysis with other relevant compounds and detailing the experimental protocols employed in these studies.
Mechanism of Action: Targeting the MCHR1 Pathway
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and mood. It exerts its effects by binding to MCHR1, a G protein-coupled receptor. The binding of MCH to MCHR1 can activate multiple signaling pathways, including the inhibition of adenylyl cyclase through Gαi, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C through Gαq, resulting in an increase in intracellular calcium. By blocking the binding of MCH to MCHR1, this compound is designed to counter these effects, thereby reducing food intake and exhibiting anxiolytic and antidepressant properties.
Safety Operating Guide
Proper Disposal of SNAP-7941: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Key Safety and Hazard Information
| Parameter | Information | Source |
| CAS Number | 387825-78-7 | TargetMol |
| GHS Hazard Classification | Not specified. Treat as hazardous. | General Precaution |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | General Laboratory Practice |
| First Aid Measures | In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. | General Laboratory Practice |
Step-by-Step Disposal Procedure
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal. The following steps provide a general framework for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips, weighing paper), and solutions containing the compound, as hazardous chemical waste.
-
Segregate this compound waste from non-hazardous materials and other incompatible chemical waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the compound.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept securely closed except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or extreme temperatures.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols and conduct a thorough risk assessment before handling this compound.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following flowchart outlines the decision-making process and necessary actions for handling this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Handling of SNAP-7941 for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SNAP-7941 (CAS No. 387825-78-7). As a selective antagonist of the melanin-concentrating hormone receptor MCH1, this compound is a valuable tool in neuroscience research.[1] Adherence to proper safety protocols is essential to ensure a safe laboratory environment and the integrity of your research.
Note: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are based on general best practices for handling solid, biologically active research compounds of unknown toxicity. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound in solid and solution forms.
| Body Part | Solid Compound | Compound in Solution | Rationale |
| Hands | Double-layered nitrile gloves (BS EN 374:2003 compliant) | Double-layered nitrile gloves (BS EN 374:2003 compliant) | Prevents skin contact with the potentially hazardous compound. Double-gloving is recommended for added protection. |
| Eyes | ANSI Z87.1 compliant safety glasses with side shields or safety goggles | Safety goggles or a full-face shield | Protects eyes from airborne particles and potential splashes of the compound in solution. |
| Body | A cuffed lab coat | A cuffed, fluid-resistant lab coat | Protects skin and clothing from contamination. |
| Respiratory | For weighing or procedures that may generate dust, use a NIOSH-approved N95 or higher-rated respirator. | Work in a certified chemical fume hood. | Minimizes inhalation of the compound. |
| Feet | Closed-toe shoes | Closed-toe shoes | Prevents injuries from spills or dropped items. |
Handling and Operational Plan
Engineering Controls:
-
Ventilation: All handling of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static measures if necessary.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
For short-term storage (days to weeks), keep at 0 - 4°C.[1]
-
For long-term storage (months to years), store at -20°C.[1]
-
Store in a dry, dark, and well-ventilated area away from incompatible materials.
Disposal:
-
Waste Categorization: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Disposal Procedure:
-
Collect all waste (unused compound, contaminated PPE, and consumables) in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.[2]
-
If possible, consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Visual Guidance: Workflow and Safety
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety measures.
Caption: Recommended workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
